molecular formula C7H14O B3429781 4-Methylcyclohexanol CAS No. 7731-28-4

4-Methylcyclohexanol

Cat. No.: B3429781
CAS No.: 7731-28-4
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylcyclohexanol is a natural product found in Cedronella canariensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060434, DTXSID301032962, DTXSID701032964
Record name Cyclohexanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 4-Methylcyclohexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20066
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

173 °C
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

70 °C c.c.
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: poor
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 0.92
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 3.9
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.29 [mmHg]
Record name 4-Methylcyclohexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20066
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

589-91-3, 7731-28-4, 7731-29-5
Record name 4-Methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcyclohexanol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcyclohexanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLCYCLOHEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcyclohexanol, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLCYCLOHEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK9W4X7H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYLCYCLOHEXANOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUW70559WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYLCYCLOHEXANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLJ21O6WVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-9.2 °C (cis-isomer)
Record name 4-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0296
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

physical and chemical properties of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylcyclohexanol: Properties, Reactivity, and Experimental Analysis

Abstract

This compound (C₇H₁₄O) is a cyclic alcohol that serves as a vital chemical intermediate and solvent in various industrial and research applications.[1][2] Its utility is deeply rooted in its specific physical and chemical properties, which are dictated by its molecular structure, particularly the stereoisomeric relationship between the methyl and hydroxyl groups on the cyclohexane ring. This guide provides a comprehensive technical overview of this compound, focusing on the distinct characteristics of its cis and trans isomers. We will delve into its physicochemical properties, spectroscopic signature, key chemical reactions, and established experimental protocols for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in synthesis, formulation, or as a starting material.

Molecular Structure and Stereoisomerism

This compound exists as two primary stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial arrangement of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the plane of the cyclohexane ring defines the isomer and significantly influences its thermodynamic stability and physical properties.

In the most stable chair conformation:

  • trans-4-Methylcyclohexanol : Both the hydroxyl and methyl groups can occupy equatorial positions, minimizing steric strain (diaxial interactions). This is the more stable isomer.

  • cis-4-Methylcyclohexanol : One substituent must be in an axial position while the other is equatorial. The larger methyl group preferentially occupies the equatorial position to minimize steric hindrance, forcing the hydroxyl group into the less favorable axial position.

Commercial this compound is often supplied as a mixture of these two isomers.[3]

G cluster_trans trans-4-Methylcyclohexanol (more stable) cluster_cis cis-4-Methylcyclohexanol (less stable) T1 HO (eq) T_ring T1->T_ring equatorial T2 CH₃ (eq) T2->T_ring equatorial C1 HO (ax) C_ring C1->C_ring axial C2 CH₃ (eq) C2->C_ring equatorial

Caption: Chair conformations of cis and trans isomers.

Physical Properties

The difference in stereochemistry directly impacts the intermolecular forces and crystal lattice packing, leading to distinct physical properties for the cis and trans isomers. The trans isomer, with its greater symmetry and more stable conformation, generally has a higher melting point and boiling point compared to the cis isomer.

Table 1: Comparative Physical Properties of this compound Isomers

Propertycis-Isomertrans-IsomerMixed Isomers
CAS Number 7731-28-4[4]7731-29-5[5]589-91-3[1]
Molecular Weight ( g/mol ) 114.19[4]114.19114.19[1][6]
Appearance Colorless LiquidColorless LiquidColorless Viscous Liquid[2][6]
Boiling Point (°C) 171173-175[5][7]171-173[6][8]
Melting Point (°C) -9.2 to -10[4][9]-10[5]-41[1]
Density (g/mL at 25°C) 0.913[4]0.912[7]0.914 - 0.915[6][8]
Refractive Index (n20/D) 1.453[4]1.455[5][7]1.458[6][8]
Flash Point (°C) 7070[5][7]70[1][8]
Water Solubility Poor / Slightly Soluble[9][10]Slightly Soluble[11]Slightly Soluble[2][10]

Note: Reported values may vary slightly between sources.

Spectroscopic Characterization

Definitive identification and differentiation of this compound from its potential reaction products (e.g., alkenes or ketones) is achieved through standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum of this compound is the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[12] Additionally, strong peaks between 2840 and 3000 cm⁻¹ corresponding to C-H stretching vibrations of the cyclohexane ring are expected.[13] The absence of a sharp peak around 1700 cm⁻¹ (C=O stretch) or 1640-1680 cm⁻¹ (C=C stretch) confirms the absence of ketone or alkene impurities, respectively.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum will show a complex multiplet pattern for the cyclohexane ring protons. A key signal is the proton on the carbon bearing the hydroxyl group (H-C-O), which typically appears as a broad signal. The methyl group protons will appear as a doublet.

    • ¹³C NMR : The carbon spectrum will show distinct signals for the seven carbon atoms. The carbon atom attached to the hydroxyl group is the most deshielded of the ring carbons, appearing further downfield. Spectroscopic databases can provide reference spectra for both the cis and trans isomers.[5]

  • Mass Spectrometry (MS) : Under electron ionization (EI), this compound will exhibit a molecular ion peak (M⁺) at m/z = 114. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z = 96 is also characteristic of cyclic alcohols.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its secondary alcohol functional group.

Dehydration to 4-Methylcyclohexene

The acid-catalyzed dehydration is a cornerstone reaction of this compound, typically employing strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to produce 4-methylcyclohexene.[14][15]

The reaction proceeds via an E1 (unimolecular elimination) mechanism :

  • Protonation : The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O).[13][16]

  • Carbocation Formation : The protonated alcohol loses a water molecule to form a secondary carbocation intermediate.[16][17] This is the rate-determining step.

  • Deprotonation : A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the alkene double bond.[16]

It is crucial to note that the secondary carbocation intermediate can undergo rearrangement (via a 1,2-hydride shift) to a more stable tertiary carbocation.[17][18] This rearrangement leads to the formation of side products, primarily 1-methylcyclohexene and 3-methylcyclohexene.[3][17] The product distribution can be influenced by reaction time and temperature.[3]

G start This compound protonated Protonated Alcohol (Alkyloxonium Ion) start->protonated + H⁺ carbocation2 Secondary Carbocation protonated->carbocation2 - H₂O (Rate-Limiting) product4 4-Methylcyclohexene (Major Product) carbocation2->product4 - H⁺ carbocation3 Tertiary Carbocation (Rearranged) carbocation2->carbocation3 1,2-Hydride Shift product1 1-Methylcyclohexene (Side Product) carbocation3->product1 - H⁺

Caption: E1 dehydration mechanism of this compound.

Oxidation to 4-Methylcyclohexanone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-methylcyclohexanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄, often generated in situ from Na₂Cr₂O₇ and H₂SO₄) or milder reagents like pyridinium chlorochromate (PCC) or sodium hypochlorite (NaOCl).[14] This reaction is a fundamental transformation in organic synthesis, often used to prepare liquid crystal intermediates.[1]

Esterification

The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) under appropriate conditions to form esters. This reaction is fundamental for creating various derivatives with applications in fragrances and as plasticizers.

Synthesis Methods

The most common industrial synthesis of this compound involves the catalytic hydrogenation of p-cresol (4-methylphenol).[1] This reaction is typically carried out at elevated temperature and pressure using a metal catalyst, such as ruthenium on carbon (Ru/C) or palladium.[1]

Applications in Research and Drug Development

This compound's utility extends across several scientific domains:

  • Solvent : It is used as a solvent for various materials including oils, resins, and waxes.[1][2]

  • Chemical Intermediate : It is a precursor for the synthesis of 4-methylcyclohexanone and 4-methylcyclohexene.[2] These compounds are, in turn, building blocks for pharmaceuticals, fragrances, and liquid crystals.[1][2]

  • Research : It is used to study the stereochemical outcomes of reactions and as a model substrate for enzyme activity, such as with epoxide hydrolases.[2][8] In metabolic studies, trans-4-methylcyclohexanol has been identified as a metabolite of 4-methylcyclohexanone reduction by certain fungi.[7]

Safety and Handling

This compound is a combustible liquid and presents several health hazards.[8][9]

  • Hazards : It is considered harmful if swallowed, inhaled, or in contact with skin.[9][19] It can cause skin and serious eye irritation.[9][19] High vapor concentrations may lead to irritation of the respiratory tract, drowsiness, and dizziness.[9][19]

  • Precautions : Handling should be performed in a well-ventilated area or fume hood.[15] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[19] Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[2][20]

Experimental Protocols

Protocol: Dehydration of this compound

This protocol describes the synthesis and purification of 4-methylcyclohexene via acid-catalyzed dehydration.

Materials:

  • This compound (mixture of isomers)

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Simple distillation apparatus with a Hickman head or fractional distillation setup

  • Separatory funnel, conical vials, beakers

Procedure:

  • Reaction Setup : In a round-bottom flask or conical vial, combine this compound with a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid.[13] Add a boiling chip or magnetic stir bar.

  • Distillation : Assemble a distillation apparatus.[13] Heat the reaction mixture gently. The product, 4-methylcyclohexene (boiling point ~101-102°C), and water will co-distill.[21] Continue to distill until product no longer collects, ensuring the temperature of the distilling vapor does not significantly exceed the product's boiling point.

  • Workup and Extraction : Transfer the collected distillate to a separatory funnel. Add a saturated sodium chloride solution to the distillate.[21] This wash helps to remove residual acid and decreases the solubility of the organic product in the aqueous layer.

  • Separation : Allow the layers to separate. The upper, less dense layer is the organic product (4-methylcyclohexene). Drain and discard the lower aqueous layer.[22]

  • Drying : Transfer the organic layer to a clean, dry flask and add a small amount of a drying agent like anhydrous sodium sulfate.[15][22] Swirl the flask and allow it to stand for 10-15 minutes to remove residual water.

  • Final Purification : Carefully decant or filter the dried liquid into a pre-weighed vial to obtain the final product. Determine the yield. The purity can be assessed via gas chromatography or spectroscopic analysis.

Protocol: Product Characterization

Workflow:

  • Unsaturation Test (Qualitative) : A quick chemical test can confirm the presence of the alkene. Add a few drops of the product to a solution of potassium permanganate (KMnO₄). A positive test is indicated by the purple solution turning into a brown precipitate (MnO₂).[22]

  • Boiling Point Determination : Measure the boiling point of the purified product and compare it to the literature value.[13]

  • IR Spectroscopy : Acquire an IR spectrum of the starting material (this compound) and the final product (4-methylcyclohexene). Confirm the disappearance of the broad O-H peak (~3300 cm⁻¹) and the appearance of a C=C stretch (~1650 cm⁻¹) and a vinylic C-H stretch (>3000 cm⁻¹).[13]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Reaction Setup (Alcohol + Acid) B Distillation (Collect Product + H₂O) A->B C Aqueous Workup (Wash with NaCl soln.) B->C D Drying (Anhydrous Na₂SO₄) C->D E Final Product Isolation D->E F Unsaturation Test (KMnO₄) E->F Analyze Product G Boiling Point Determination F->G H IR Spectroscopy (Confirm functional groups) G->H I GC-MS / NMR (Purity & Structure) H->I

Caption: General experimental workflow for synthesis and characterization.

References

  • Huize Chemical Technology (Puyang) Co., Ltd., Hangzhou Vocational and Technical College. (n.d.). What are the properties, synthesis methods, and applications of this compound?.
  • Stenutz, R. (n.d.). cis-4-methylcyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University coursework. (n.d.). DEHYDRATION OF this compound.
  • Bartleby. (n.d.). The Synthesis Of An Alkene this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3). Retrieved from [Link]

  • MARM-ACS. (2007). Preparation of 4-Methylcyclohexene by dehydration of this compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:589-91-3. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). cis-4-Methylcyclohexanol Safety Data Sheet.
  • Brainly.com. (2022). Compare and interpret the infrared spectra of 4-methylcyclohexene and this compound. Retrieved from [Link]

  • Homework.Study.com. (n.d.). In lab we prepared 4-methylcyclohexene from this compound with an acid catalyst in an E1 reaction. What are the side reactions for this?. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 589-91-3) Properties. Retrieved from [Link]

  • Lookchem. (n.d.). This compound 589-91-3 wiki. Retrieved from [Link]

  • Brainly. (2019). Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of sulfuric acid to form 4-methylcyclohexene. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Dehydration of Methylcyclohexanols. Retrieved from [Link]

  • University coursework. (n.d.). 4-Methylcyclohexene Synthesis.
  • Homework.Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Retrieved from [Link]

  • StudyMoose. (2024). Synthesis of 4-Methylcyclohexene: A Comprehensive Laboratory Approach. Retrieved from [Link]

  • YouTube. (2020). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methyl-, cis- (CAS 7731-28-4). Retrieved from [Link]

  • University coursework. (n.d.). Synthesis of 4-Methylcyclohexene - Data Table.
  • NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. Retrieved from [Link]

  • Chemcasts. (n.d.). cis-4-Methylcyclohexanol (CAS 7731-28-4) Properties. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methylcyclohexanol (CAS: 589-91-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylcyclohexanol, a versatile alicyclic alcohol. Intended for researchers, chemists, and professionals in drug development, this document delves into its fundamental physicochemical properties, stereochemistry, spectroscopic signatures, synthesis protocols, key chemical transformations, and applications. The content is structured to deliver not just data, but also the scientific rationale behind its chemical behavior and utilization.

Core Molecular Identity and Physicochemical Profile

This compound, with the chemical formula C₇H₁₄O, is a substituted cyclohexanol derivative.[1][2] It is a colorless, viscous liquid at room temperature, characterized by a camphor-like odor.[3] Its utility in various chemical processes stems from its properties as a secondary alcohol and its existence as distinct stereoisomers.

Stereoisomerism: cis and trans Configurations

The presence of two substituents (the hydroxyl and methyl groups) on the cyclohexane ring gives rise to geometric isomerism. This compound exists as two primary stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. In the cis isomer, both the hydroxyl and methyl groups are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides.[4] Commercially available this compound is often sold as a mixture of these isomers.[5][6] The specific isomer can significantly influence the physical properties and reactivity of the compound.

Caption: Chair conformations of cis and trans isomers of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound (typically for the isomeric mixture).

PropertyValueSource(s)
CAS Number 589-91-3[1][2]
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1][6]
Appearance Colorless viscous liquid[1][7][8]
Boiling Point 171-173 °C[7][9]
Melting Point -9.2 °C (cis-isomer)[1][10]
Density 0.914 g/mL at 25 °C[6][7][9]
Flash Point 70 °C (closed cup)[1][9][10]
Solubility in Water Poor / Slightly soluble[1][8][10]
Vapor Density 3.9 (vs air)[1][6][8]
Autoignition Temp. 295 °C[1][10]
Refractive Index (n20/D) 1.458[6][7][9]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides clear evidence of its functional groups.

  • O-H Stretch: A strong, broad absorption band is observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch: Sharp peaks appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexane ring and methyl group.

  • C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ region indicates the C-O single bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the detailed structure and distinguishing between the cis and trans isomers.

  • ¹H NMR: The spectrum is complex due to the overlapping signals of the cyclohexane ring protons. Key expected signals include a broad singlet for the hydroxyl proton (-OH), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a doublet for the methyl group (-CH₃) protons. The chemical shift and multiplicity of the CH-OH proton are particularly sensitive to the cis/trans configuration.[11][12]

  • ¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms. The chemical shifts of the carbon attached to the hydroxyl group and the methyl group, as well as the carbons within the ring, differ between the cis and trans isomers, allowing for quantitative analysis of isomeric mixtures.[13]

Synthesis and Manufacturing Pathways

This compound is primarily synthesized through the catalytic hydrogenation of p-cresol (4-methylphenol). This process involves the reduction of the aromatic ring to a cyclohexane ring.

Laboratory-Scale Synthesis Protocol: Hydrogenation of p-Cresol

This protocol describes a common method for the synthesis of this compound.[2] The choice of a Ruthenium-on-carbon catalyst is driven by its high activity and selectivity for aromatic ring hydrogenation under relatively mild conditions.

Materials:

  • p-Cresol (4-methylphenol)

  • Ruthenium on carbon catalyst (Ru/C, 5%)

  • Methanol (solvent)

  • High-pressure autoclave reactor

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Charging: In a high-pressure autoclave, combine 10.8 g (0.1 mol) of p-cresol, 1.1 g of 5% Ru/C catalyst, and 100 mL of methanol.[2]

  • System Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) followed by hydrogen to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to 5 MPa.[2] Begin stirring and heat the mixture to 70 °C.

  • Reaction: Maintain the temperature and pressure for 6 hours, ensuring continuous stirring to facilitate catalyst contact with the reactants.[2]

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the solid Ru/C catalyst.

  • Purification: Purify the resulting filtrate by reduced pressure distillation to remove the methanol solvent and isolate the this compound product. A yield of approximately 98% can be expected.[2]

Key Chemical Reactions and Mechanisms

As a secondary alcohol, this compound undergoes two principal types of reactions: elimination (dehydration) and oxidation.

Dehydration to 4-Methylcyclohexene

The acid-catalyzed dehydration of this compound is a classic E1 elimination reaction used to synthesize 4-methylcyclohexene.[14][15] This reaction is typically driven to completion by distilling off the lower-boiling alkene product as it forms, in accordance with Le Châtelier's principle.

G A This compound B Add H₃PO₄ / H₂SO₄ (catalyst) A->B C Heat & Reflux B->C D Distill Product C->D E Wash with NaCl(aq) D->E F Dry with Na₂SO₄ E->F G Final Product: 4-Methylcyclohexene F->G

Caption: Experimental workflow for the dehydration of this compound.

Mechanism (E1 Elimination): The reaction proceeds via a carbocation intermediate. The geometric isomerism (cis or trans) of the starting alcohol does not affect the final product distribution in an E1 reaction, as both isomers form the same planar carbocation intermediate.

  • Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₃PO₄) protonates the hydroxyl group, converting it into a good leaving group (water).[14][16]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.[14][16]

  • Deprotonation: A base (such as water or H₂PO₄⁻) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[16]

G start This compound step1 Protonation (+H⁺) start->step1 Step 1 intermediate1 Protonated Alcohol step1->intermediate1 step2 Loss of H₂O intermediate1->step2 Step 2 intermediate2 Secondary Carbocation step2->intermediate2 step3 Deprotonation (-H⁺) intermediate2->step3 Step 3 product 4-Methylcyclohexene step3->product

Caption: Simplified E1 mechanism for the dehydration of this compound.

It is important to note that rearrangements of the carbocation intermediate can lead to the formation of side products such as 1-methylcyclohexene and 3-methylcyclohexene.[5][17]

Oxidation to 4-Methylcyclohexanone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-methylcyclohexanone. This is a common and synthetically useful transformation. Various oxidizing agents can be employed, such as chromic acid (H₂CrO₄) or milder reagents like pyridinium chlorochromate (PCC).

Protocol Outline: Oxidation with Chromic Acid

  • Dissolve this compound in a suitable solvent like acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with isopropanol.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ether).

  • Dry, filter, and evaporate the solvent to yield crude 4-methylcyclohexanone, which can be further purified by distillation.

Applications in Research and Industry

This compound's properties make it useful in several domains:

  • Solvent: It is used as a solvent for various substances including oils, resins, waxes, and rubber.[2] It also has the ability to solubilize cellulose esters.[3][18]

  • Chemical Intermediate: It is a key starting material for the synthesis of 4-methylcyclohexanone and 4-methylcyclohexene, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals.[3]

  • Lubricant Additive: It serves as an antioxidant in lubricants.[2]

  • Soaps and Detergents: It is employed as a blending agent for textile soaps and detergents.[1][3]

  • Research Applications: In biological research, it has been used to study oviposition (egg-laying) behavior in insects like mosquitoes and olfactory responses in Drosophila.[6][9][19]

Safety and Toxicological Profile

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification:

  • Flammability: Combustible liquid.[1][20][21] Explosive vapor/air mixtures may form above its flash point of 70°C.[1][10]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Irritation: Causes skin and serious eye irritation.[1][22] High vapor concentrations can irritate the eyes and upper respiratory tract.[1][10]

Handling and Storage Recommendations:

  • Ventilation: Use only in a well-ventilated area.[10][23]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or chemical goggles, and appropriate respiratory protection if ventilation is inadequate.[9][10][22]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from heat, sparks, and open flames.[20][22]

  • Spillage: Absorb spills with an inert material and dispose of according to local regulations.[10]

Conclusion

This compound is a fundamentally important alicyclic alcohol with well-defined chemical properties and a significant role as both a solvent and a synthetic precursor. Its chemistry is dominated by its secondary alcohol functionality and its cis/trans stereoisomerism. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for its effective and safe application in scientific research and industrial processes.

References

  • Title: DEHYDRATION OF this compound Source: University of California, Los Angeles - Department of Chemistry and Biochemistry URL: [Link]

  • Title: this compound | C7H14O | CID 11524 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: What are the properties, synthesis methods, and applications of this compound? Source: Metoree URL: [Link]

  • Title: 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter Source: Universal Esters URL: [Link]

  • Title: Preparation of 4-Methylcyclohexene by dehydration of this compound Source: MARM-ACS URL: [Link]

  • Title: Cyclohexanol, 4-methyl-, cis- Source: NIST WebBook URL: [Link]

  • Title: Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3) Source: Cheméo URL: [Link]

  • Title: Chapter 22, Problem 1Q Source: bartleby URL: [Link]

  • Title: In lab we prepared 4-methylcyclohexene from this compound with an acid catalyst in an E1 reaction. What are the side reactions for this? Source: Homework.Study.com URL: [Link]

  • Title: this compound One Chongqing Chemdad Co. ,Ltd Source: Chemdad URL: [Link]

  • Title: [FREE] Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of Source: Brainly URL: [Link]

  • Title: The Synthesis Of An Alkene this compound Source: Bartleby URL: [Link]

  • Title: Cyclohexanol, 4-methyl- Source: NIST WebBook URL: [Link]

  • Title: Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene. Source: Homework.Study.com URL: [Link]

  • Title: ICSC 0296 - this compound Source: Inchem.org URL: [Link]

  • Title: this compound, mixed isomers - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methylcyclohexanol from 4-Methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methylcyclohexanol via the catalytic hydrogenation of 4-methylphenol (p-cresol). The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying principles of the reaction, compares various catalytic systems, and provides a detailed, field-proven experimental protocol. The guide emphasizes the causal relationships between reaction parameters and outcomes, particularly focusing on catalyst selection, reaction conditions, and stereoselectivity. Diagrams are provided to illustrate the reaction pathways and experimental workflow, ensuring a thorough understanding of the process.

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate with a diverse range of applications, notably in the fragrance industry and as a precursor for the synthesis of pharmaceuticals and other specialty chemicals. It exists as two geometric isomers, cis-4-methylcyclohexanol and trans-4-methylcyclohexanol, the ratio of which can significantly impact the properties of the final product. The selective synthesis of a specific isomer is therefore of considerable interest.

The most common and industrially viable route to this compound is the catalytic hydrogenation of 4-methylphenol, a readily available feedstock derived from cresol streams. This process, while conceptually straightforward, presents several challenges in terms of catalyst activity, selectivity towards the desired alcohol over side products, and control of stereochemistry. This guide aims to provide the scientific community with a detailed and practical resource for navigating these challenges and successfully synthesizing this compound.

Reaction Mechanism and Thermodynamics

The hydrogenation of 4-methylphenol to this compound is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the initial hydrogenation of the aromatic ring to form an unstable enol intermediate, which rapidly tautomerizes to the more stable 4-methylcyclohexanone.[1][2] This ketone intermediate is then further hydrogenated to yield the final product, this compound.

The overall reaction is highly exothermic, and therefore, effective temperature control is crucial to prevent over-hydrogenation to byproducts such as methylcyclohexane. The choice of catalyst plays a pivotal role in dictating the reaction pathway and the relative rates of the two main hydrogenation steps. For instance, palladium-based catalysts are often selective for the formation of the intermediate ketone, while nickel and rhodium catalysts tend to promote the complete hydrogenation to the alcohol.[3]

Catalytic Systems: A Comparative Analysis

A variety of metallic catalysts have been demonstrated to be effective for the hydrogenation of 4-methylphenol. The choice of catalyst is a critical decision that influences reaction rate, selectivity, and the resulting stereoisomeric ratio of the product.

Noble Metal Catalysts: Rhodium, Ruthenium, and Platinum
  • Rhodium (Rh): Rhodium-based catalysts, often supported on carbon (Rh/C) or alumina (Rh/Al2O3), are highly active for the hydrogenation of aromatic rings under relatively mild conditions.[4] They generally exhibit excellent selectivity towards the formation of cyclohexanols. The use of rhodium catalysts can also influence the stereoselectivity of the reaction, often favoring the formation of the cis isomer.

  • Ruthenium (Ru): Ruthenium catalysts, typically supported on carbon or titania, are also highly effective for phenol hydrogenation.[5] They are known for their robustness and can be used in a variety of solvents. Supported ruthenium catalysts can be prepared by methods such as impregnation and precipitation-reduction.[5]

  • Platinum (Pt): Platinum catalysts are active for the hydrogenation of cresols, with studies suggesting the reaction proceeds through a 2-methyl-cyclohexanone intermediate to the final 2-methyl-cyclohexanol product.[1][2]

Non-Noble Metal Catalysts: Nickel
  • Raney Nickel: Raney Nickel is a cost-effective and widely used catalyst for the hydrogenation of phenolic compounds.[6] It is known for its high activity, which is attributed to its high surface area and the presence of adsorbed hydrogen. However, Raney Nickel can be pyrophoric and requires careful handling. Detailed procedures for the preparation of active Raney Nickel catalysts, such as the W-6 catalyst, are well-documented.[7]

  • Supported Nickel Catalysts: To improve stability and ease of handling, nickel can be supported on various materials like ceria (Ni/CeO2).[8] These supported catalysts have shown effectiveness in the in-situ hydrogenation of cresols using secondary alcohols as hydrogen donors.[8]

Table 1: Comparison of Common Catalytic Systems
Catalyst SystemSupportTypical ConditionsAdvantagesDisadvantages
Rhodium Carbon, Alumina50-100°C, 10-50 bar H₂High activity, good selectivity to alcohol, potential for stereocontrolHigh cost
Ruthenium Carbon, Titania80-150°C, 20-70 bar H₂High activity, robust, versatileModerate cost
Platinum Carbon, Alumina100-180°C, 30-80 bar H₂Good activityProne to deactivation, moderate cost
Raney Nickel -100-200°C, 50-150 bar H₂Low cost, high activityPyrophoric, requires careful handling, can lead to over-hydrogenation
Supported Nickel Ceria, Alumina150-250°C, 50-150 bar H₂Improved stability over Raney Ni, lower cost than noble metalsMay require higher temperatures and pressures

Stereoselectivity: Controlling the Isomeric Ratio

The hydrogenation of 4-methylphenol yields a mixture of cis- and trans-4-methylcyclohexanol. The stereochemical outcome is influenced by several factors, including the catalyst, solvent, and reaction temperature. The mechanism of stereoselectivity arises from the geometric constraints imposed by the catalyst surface on the adsorption of the 4-methylcyclohexanone intermediate.[9]

  • Catalyst Influence: Noble metal catalysts like rhodium often favor the formation of the cis isomer due to the preferential adsorption of the ketone intermediate from the less sterically hindered face.

  • Solvent Effects: The polarity of the solvent can influence the orientation of the substrate on the catalyst surface, thereby affecting the stereoselectivity.

  • Thermodynamic vs. Kinetic Control: Under kinetic control (lower temperatures), the product ratio is determined by the relative activation energies for the formation of the two isomers. Under thermodynamic control (higher temperatures), the more stable trans isomer is typically favored.

Experimental Protocol: Hydrogenation using a Supported Rhodium Catalyst

This section provides a detailed, step-by-step protocol for the synthesis of this compound using a 5% Rhodium on alumina catalyst. This method has been chosen for its high efficiency and selectivity under relatively mild conditions.

Materials and Equipment
  • Reactants: 4-Methylphenol (p-cresol, >99%), Hydrogen gas (high purity)

  • Catalyst: 5% Rhodium on alumina (Rh/Al₂O₃)

  • Solvent: Isopropanol (anhydrous)

  • Equipment: High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller; filtration apparatus; rotary evaporator; gas chromatograph (GC) for reaction monitoring and product analysis; NMR spectrometer for structural characterization.

Catalyst Preparation and Activation (if required)

Commercial supported rhodium catalysts can often be used as received. However, for optimal activity, it is recommended to pre-reduce the catalyst in situ.

Hydrogenation Procedure
  • Reactor Setup: Ensure the autoclave is clean and dry. Add 4-methylphenol (e.g., 10.8 g, 0.1 mol) and isopropanol (100 mL) to the reactor vessel.

  • Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (e.g., 0.5 g, ~5 wt% of the substrate) to the reactor.

  • Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any air, followed by three purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. Samples can be carefully withdrawn at intervals (after cooling and depressurizing the reactor) and analyzed by GC to determine the conversion of 4-methylphenol and the selectivity to this compound.

  • Reaction Completion and Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and confirmed by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Recovery: Open the reactor and filter the reaction mixture to recover the catalyst. The catalyst can be washed with fresh solvent and potentially reused.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure.

Product Characterization

The final product should be characterized to confirm its identity and determine the isomeric ratio.

  • Gas Chromatography (GC): To assess purity and quantify the ratio of cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product and differentiate between the cis and trans isomers based on their distinct chemical shifts.[10][11][12]

Visualizing the Process

Reaction Pathway

ReactionPathway 4-Methylphenol 4-Methylphenol Adsorbed 4-Methylphenol Adsorbed 4-Methylphenol 4-Methylphenol->Adsorbed 4-Methylphenol + Catalyst 4-Methylcyclohexanone (Intermediate) 4-Methylcyclohexanone (Intermediate) Adsorbed 4-Methylphenol->4-Methylcyclohexanone (Intermediate) + 3H₂ cis-4-Methylcyclohexanol cis-4-Methylcyclohexanol 4-Methylcyclohexanone (Intermediate)->cis-4-Methylcyclohexanol + H₂ trans-4-Methylcyclohexanol trans-4-Methylcyclohexanol 4-Methylcyclohexanone (Intermediate)->trans-4-Methylcyclohexanol + H₂

Caption: Reaction pathway for the hydrogenation of 4-methylphenol.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactor Setup Reactor Setup Catalyst Addition Catalyst Addition Reactor Setup->Catalyst Addition Sealing & Purging Sealing & Purging Catalyst Addition->Sealing & Purging Pressurization & Heating Pressurization & Heating Sealing & Purging->Pressurization & Heating Reaction Monitoring Reaction Monitoring Pressurization & Heating->Reaction Monitoring Catalyst Recovery Catalyst Recovery Reaction Monitoring->Catalyst Recovery Product Isolation Product Isolation Catalyst Recovery->Product Isolation Characterization (GC, NMR) Characterization (GC, NMR) Product Isolation->Characterization (GC, NMR)

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-methylphenol is a well-established yet nuanced process where the choice of catalyst and reaction conditions are paramount for achieving high yield, selectivity, and desired stereochemistry. This guide has provided a detailed overview of the key scientific principles, a comparative analysis of common catalytic systems, and a practical experimental protocol. By understanding the interplay of these factors, researchers can optimize the synthesis to meet the specific demands of their applications. The provided methodologies and insights serve as a robust foundation for further research and development in the field of fine chemical synthesis.

References

  • Hydrodeoxygenation of 4-Methylphenol over Unsupported MoP, MoS2, and MoOx Catalysts. Energy & Fuels. [Link]

  • A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Molecules. [Link]

  • Raney Nickel Catalysts. Organic Syntheses. [Link]

  • Method of hydrogenating phenol.
  • Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations. OSTI.gov. [Link]

  • Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations. ResearchGate. [Link]

  • Draw the reaction of cis-4-methylcyclohexanol with the reagents given. a) SOCl2 then NaCN b)... Homework.Study.com. [Link]

  • Stereoselectivity. Wikipedia. [Link]

  • NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education. [Link]

  • Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. [Link]

  • In-situ Hydrogenation of Bio-Oil/Bio-Oil Phenolic Compounds with Secondary Alcohols Over a Synthesized Mesoporous Ni/CeO2 Catalyst. OSTI.GOV. [Link]

  • Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]

  • cis-4-Methylcyclohexanol. ATB. [Link]

  • Method of hydrogenating phenol.
  • Synthesis of 4-Methylcyclohexene. YouTube. [Link]

  • 4-Methylcyclohexene Synthesis. University of Missouri–St. Louis. [Link]

  • Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. ResearchGate. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Solved In a 1H NMR spectrum of this compound, which. Chegg. [Link]

  • This compound, TRANS-. GSRS. [Link]

  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI. [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]

  • Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. [Link]

  • Effect of W addition on the hydrodeoxygenation of 4-methylphenol over unsupported NiMo sulfide catalysts. OUCI. [Link]

  • Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. RSC Publishing. [Link]

  • Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. ChemRxiv. [Link]

  • First-Principles Study of Phenol Hydrogenation on Pt and Ni Catalysts in Aqueous Phase. Journal of the American Chemical Society. [Link]

  • Simple and Robust Immobilization of Olefin Metathesis Catalysts inside (Al)MIL-101-NH2. ACS Catalysis. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 4-Methylcyclohexanol

Abstract

This technical guide provides a comprehensive examination of the cis and trans isomers of this compound, a fundamental topic in stereochemistry with significant implications for synthetic chemistry, materials science, and drug development. We will explore the conformational analysis, thermodynamic stability, and distinct spectroscopic signatures of these isomers. This document details validated experimental protocols for the stereoselective synthesis and subsequent analytical characterization of this compound, offering field-proven insights into the causal relationships behind experimental design and data interpretation. The methodologies are presented as self-validating systems, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Foundational Principles: Stereoisomerism in Substituted Cyclohexanes

The non-planar, puckered structure of the cyclohexane ring is central to understanding its substituted derivatives. The lowest energy conformation is the "chair" form, which minimizes both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are arranged into two distinct sets: six are axial, pointing perpendicular to the general plane of the ring, and six are equatorial, pointing outwards from the perimeter of the ring.

When a cyclohexane ring undergoes a "ring flip," all axial positions become equatorial, and vice-versa. For this compound, the relative positioning of the methyl (-CH₃) and hydroxyl (-OH) groups at positions 1 and 4 gives rise to two geometric isomers: cis and trans. The thermodynamic stability and physical properties of these isomers are dictated by the conformational preferences of these substituent groups.

Conformational Analysis and Thermodynamic Stability

The energetic preference for a substituent to occupy an equatorial position is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the two other axial atoms (typically hydrogens) on the same face of the ring.

  • trans-4-Methylcyclohexanol : In the trans isomer, the substituents are on opposite faces of the ring. This geometry allows for a chair conformation where both the larger methyl group and the hydroxyl group occupy equatorial positions. The alternative ring-flipped conformation, where both groups are axial, is significantly higher in energy due to severe 1,3-diaxial interactions. Consequently, trans-4-methylcyclohexanol exists almost exclusively in the diequatorial conformation, making it the more thermodynamically stable isomer.[1][2] The energetic cost for an axial methyl group is approximately 1.8 kcal/mol (7.3 kJ/mol), and for an axial hydroxyl group, it is about 0.9 kcal/mol (3.8 kJ/mol).[1] Therefore, the diequatorial trans isomer is favored by roughly 2.7 kcal/mol (11 kJ/mol) over its diaxial conformer.[1]

  • cis-4-Methylcyclohexanol : In the cis isomer, both substituents are on the same face of the ring. This arrangement necessitates that in any chair conformation, one group must be axial while the other is equatorial. The two possible chair conformations resulting from a ring flip are energetically equivalent, as one will have an axial methyl group and an equatorial hydroxyl group, while the other has an equatorial methyl and an axial hydroxyl. Because the methyl group is sterically bulkier than the hydroxyl group, the conformation with the equatorial methyl and axial hydroxyl is slightly favored. However, both conformers are less stable than the diequatorial trans isomer.

G trans_eq trans-4-Methylcyclohexanol (Diequatorial - Most Stable) trans_ax trans-4-Methylcyclohexanol (Diaxial - Least Stable) trans_eq->trans_ax Ring Flip (High Energy Barrier) trans_ax->trans_eq cis_ax_me cis-4-Methylcyclohexanol (Axial Me, Equatorial OH) cis_eq_me cis-4-Methylcyclohexanol (Equatorial Me, Axial OH) cis_ax_me->cis_eq_me Ring Flip (Low Energy Barrier) cis_eq_me->cis_ax_me stability_high Higher Energy stability_low Lower Energy

Caption: Conformational equilibrium of cis and trans-4-methylcyclohexanol.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between the cis and trans isomers give rise to distinct physical and spectroscopic properties that are crucial for their identification and separation.

Physical Properties

The diequatorial conformation of the trans isomer allows for more efficient crystal packing compared to the less symmetrical cis isomer. This generally leads to a higher melting point for the trans isomer. Boiling points are also affected, though typically to a lesser extent.

Propertycis-4-Methylcyclohexanoltrans-4-MethylcyclohexanolMixture
Melting Point -9.2 °C[3], -10 °C[4]32-34 °CN/A
Boiling Point 174 °C[4]173-175 °C171-173 °C[5]
Density (at 25°C) 0.913 g/mL[4]~0.91 g/mL0.914 g/mL[5]
CAS Number 7731-28-4[6]7731-29-5[7]589-91-3[8]
Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are definitive for distinguishing between the isomers.

  • ¹H NMR Spectroscopy : The key diagnostic signal is the proton attached to the carbon bearing the hydroxyl group (the carbinol proton, H-1).

    • In the stable trans isomer, H-1 is in an axial position. It experiences trans-diaxial couplings to the axial protons on C-2 and C-6, resulting in a broad multiplet with large coupling constants (J ≈ 10-12 Hz).

    • In the cis isomer, H-1 is in an equatorial position. It has smaller axial-equatorial and equatorial-equatorial couplings to the protons on C-2 and C-6, resulting in a narrower multiplet with smaller coupling constants (J ≈ 2-5 Hz). The chemical shift of the methyl group protons can also differ slightly between the two isomers.[9]

  • ¹³C NMR Spectroscopy : The carbon chemical shifts are also sensitive to the stereochemistry. The axial or equatorial orientation of the substituents influences the shielding of the ring carbons, leading to predictable differences in their respective spectra.

  • Infrared (IR) Spectroscopy : Both isomers will show a strong, broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of an alcohol.[10] A strong C-O stretching absorption will appear around 1060-1080 cm⁻¹. Subtle differences in the exact position and shape of the C-O stretch may be observed due to the different steric environments (axial vs. equatorial C-O bond).[11]

Synthesis and Separation of Isomers

A common and instructive method for synthesizing this compound is the reduction of 4-methylcyclohexanone. This reaction typically yields a mixture of the cis and trans isomers, the ratio of which depends on the steric bulk of the reducing agent.[12]

Mechanism of Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The hydride can attack from either the axial or equatorial face of the ketone.

  • Axial Attack : The hydride attacks from the axial face, leading to the formation of an equatorial hydroxyl group. This pathway forms the cis product.

  • Equatorial Attack : The hydride attacks from the more sterically hindered equatorial face, resulting in an axial hydroxyl group. This pathway forms the trans product.

For small reducing agents like sodium borohydride (NaBH₄), the axial attack is generally favored due to less steric hindrance, leading to a higher proportion of the cis isomer (the thermodynamically less stable product). This is an example of steric approach control . With bulkier reducing agents, the proportion of the trans isomer (the more stable product) can increase.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis & Final Products start 4-Methylcyclohexanone reduct Reduction (e.g., NaBH₄ in Methanol) start->reduct Reactant crude Crude Product Mixture (cis & trans isomers) reduct->crude Yields sep Separation (Fractional Distillation or Chromatography) crude->sep cis cis-4-Methylcyclohexanol sep->cis trans trans-4-Methylcyclohexanol sep->trans char Characterization (GC, NMR, IR) cis->char trans->char

Caption: Experimental workflow for synthesis and analysis of isomers.

Experimental Protocol: Reduction of 4-Methylcyclohexanone

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound isomers.

Materials and Reagents
  • 4-Methylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, separatory funnel, standard glassware

  • Stir plate and magnetic stir bar

Step-by-Step Procedure
  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 5.0 g of 4-methylcyclohexanone in 25 mL of methanol. Cool the solution in an ice bath to 0-5 °C.

  • Reduction : While stirring, slowly and portion-wise add 1.0 g of sodium borohydride to the cooled solution over 15 minutes. Causality: The slow addition in an ice bath controls the exothermic reaction and prevents the solvent from boiling.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Quenching : Carefully quench the reaction by slowly adding 20 mL of 3 M HCl. This neutralizes excess NaBH₄ and protonates the intermediate alkoxide. Self-Validation: Effervescence (hydrogen gas evolution) will be observed, indicating the neutralization of unreacted hydride.

  • Extraction : Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake vigorously. Allow the layers to separate and remove the aqueous layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. Causality: The ether extracts the alcohol product from the aqueous methanol phase. The brine wash helps to remove residual water from the organic layer.

  • Drying and Isolation : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, a mixture of cis and trans-4-methylcyclohexanol.[13]

Characterization and Isomer Ratio Analysis
  • Gas Chromatography (GC) :

    • Prepare a dilute solution of the product in a volatile solvent (e.g., dichloromethane).

    • Inject the sample onto a GC equipped with a polar capillary column (e.g., Carbowax).

    • The two isomers will have different retention times, allowing for their separation and quantification. The peak areas can be used to determine the cis:trans ratio. Self-Validation: The ratio provides direct feedback on the stereoselectivity of the reduction.

  • ¹H NMR Spectroscopy :

    • Dissolve a sample of the product in deuterated chloroform (CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Identify the carbinol proton signals for both isomers. The broad multiplet corresponds to the trans isomer, and the narrower multiplet to the cis isomer. Integrate these distinct signals to determine the isomer ratio, which should corroborate the GC data.

Conclusion

The cis and trans isomers of this compound serve as a quintessential model for understanding the principles of stereochemistry in cyclic systems. The trans isomer is thermodynamically more stable due to its ability to adopt a low-energy diequatorial chair conformation, which minimizes steric strain. These structural differences manifest in distinct physical properties and unique spectroscopic signatures, particularly in ¹H NMR spectra, which allow for their unambiguous identification. The stereochemical outcome of synthetic routes, such as the reduction of 4-methylcyclohexanone, is governed by kinetic and thermodynamic factors, providing a practical framework for controlling isomeric ratios. A thorough understanding of these principles is indispensable for professionals in drug discovery and chemical synthesis, where precise control over molecular geometry is paramount.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11524, this compound. Retrieved from [Link]

  • Bartleby (n.d.). The Synthesis Of An Alkene this compound. Retrieved from [Link]

  • University of Wisconsin (n.d.). Conformational Energies - Stereochemical and Conformational Isomerism. Organic Chemistry - Pharmacy 180. Retrieved from [Link]

  • Chegg (2015). What is the most stable conformation of this compound?. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3). Retrieved from [Link]

  • Chemcasts (n.d.). cis-4-Methylcyclohexanol (CAS 7731-28-4) Properties. Retrieved from [Link]

  • Stenutz (n.d.). cis-4-methylcyclohexanol. Retrieved from [Link]

  • Scribd (n.d.). 4-Methylcyclohexene Synthesis Lab. Retrieved from [Link]

  • Concordia College (n.d.). Conformational Analysis of Cyclohexanols. Retrieved from [Link]

  • MARM-ACS (2007). Preparation of 4-Methylcyclohexene by dehydration of this compound. Retrieved from [Link]

  • LookChem (n.d.). This compound 589-91-3 wiki. Retrieved from [Link]

  • University of Missouri–St. Louis (n.d.). 4-Methylcyclohexene Synthesis. Retrieved from [Link]

  • NIST (n.d.). Cyclohexanol, 4-methyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lewin, A. H., & Winstein, S. (1966). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Journal of the American Chemical Society, 88(9), 2056–2057. Retrieved from [Link]

  • NIST (n.d.). Cyclohexanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange (2014). Stability of cis vs trans isomers?. Retrieved from [Link]

  • NIST (n.d.). Cyclohexanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate (n.d.). The four conformational isomers of cyclohexanol. Retrieved from [Link]

  • Google Patents (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Western Michigan University ScholarWorks (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. Retrieved from [Link]

  • YouTube (2020). How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations. Retrieved from [Link]

  • Chromatography Forum (2014). Separation of cis/trans isomers. Retrieved from [Link]

  • Study.com (n.d.). Figure out the h NMR and IR spectrum for 2-methylcyclohexanol. Retrieved from [Link]

  • Chemistry LibreTexts (2022). 10.6: Stability of Alkenes. Retrieved from [Link]

  • National Institutes of Health (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • ResearchGate (2024). What methods can you recommend for separating trans and cis isomers?. Retrieved from [Link]

Sources

4-Methylcyclohexanol structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylcyclohexanol: Structure, Properties, and Applications

Introduction

This compound (C₇H₁₄O) is a cyclic alcohol that serves as a significant chemical intermediate and solvent in various industrial and research settings.[1][2] Structurally, it consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group at the 1 and 4 positions, respectively. The spatial arrangement of these substituents gives rise to distinct stereoisomers, which possess different physical properties and chemical reactivities. This guide provides a comprehensive technical overview of this compound, focusing on its structural chemistry, physicochemical properties, synthesis methodologies, and key applications for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is fundamental to its application and handling.

Structural Formula and IUPAC Nomenclature

The unambiguous chemical name for this compound is 4-methylcyclohexan-1-ol .[1][3] Its structure is defined by a saturated six-membered carbon ring. The presence of two substituents on the cyclohexane ring leads to stereoisomerism.

Stereoisomerism: cis and trans Isomers

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. This leads to two geometric isomers:

  • cis-4-Methylcyclohexanol : In the most stable chair conformation, one substituent is in an axial position while the other is in an equatorial position.

  • trans-4-Methylcyclohexanol : In the most stable chair conformation, both substituents are in equatorial positions, which is sterically more favorable and results in a more stable isomer.

The CAS number for the mixture of isomers is 589-91-3, while the specific CAS numbers for the cis and trans isomers are 7731-28-4 and 7731-29-5, respectively.[1][4]

M This compound C cis-Isomer (rel-(1s,4s)-4-methylcyclohexan-1-ol) M->C  Substituents on  opposite faces T trans-Isomer ((1r,4r)-4-methylcyclohexanol) M->T  Substituents on  same face

Caption: Logical relationship between this compound and its stereoisomers.

Molecular Weight and Formula

The molecular formula of this compound is C₇H₁₄O.[1][5] Based on IUPAC atomic weights, its calculated molecular weight is approximately 114.19 g/mol .[1][5][6][7][8][9]

Physicochemical Properties

This compound is a colorless liquid with poor solubility in water but is soluble in many common organic solvents like ether and alcohols.[1][2][6][9] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O[1][2][4][5]
Molecular Weight 114.19 g/mol [1][5][6]
Appearance Colorless liquid[1][9]
Density 0.914 - 0.92 g/mL at 25 °C[1][8]
Boiling Point 171-173 °C[1][8]
Melting Point -9.2 °C (cis-isomer)[1]
Flash Point 70 °C (closed cup)[1][2]
Autoignition Temperature 295 °C / 563 °F[1][8]
Vapor Pressure 1.5 mmHg at 30 °C[8]
Vapor Density 3.94 (air = 1)[8]
Refractive Index n20/D 1.458[8]
Solubility in Water Poor[1][6]
CAS Number (Mixture) 589-91-3[1][5][6]

Synthesis Methodologies

The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of p-cresol (4-methylphenol). This process involves the reduction of the aromatic ring to a cyclohexane ring.

Causality in Experimental Design

The choice of catalyst is critical for achieving high yield and selectivity. Noble metal catalysts like ruthenium on a carbon support (Ru/C) are highly effective due to their ability to facilitate hydrogenation under relatively mild conditions, minimizing side reactions.[2] The use of a high-pressure reactor is necessary to ensure a sufficient concentration of hydrogen gas is dissolved in the reaction medium to drive the reduction process efficiently.

Protocol: Catalytic Hydrogenation of 4-Methylphenol

This protocol describes a standard laboratory-scale synthesis.

Step 1: Reactor Charging

  • In a 500 mL high-pressure reactor, add 10.8 g (0.1 mol) of 4-methylphenol.

  • Add 1.1 g of a ruthenium/carbon (Ru/C) catalyst.

  • Add 100 mL of methanol as the solvent.[2]

Step 2: System Purge

  • Seal the reactor.

  • Purge the system first with nitrogen to remove oxygen, and then with hydrogen gas. This step is crucial to prevent the formation of explosive mixtures.

Step 3: Hydrogenation Reaction

  • Pressurize the reactor with hydrogen to 5 MPa.

  • Begin stirring and heat the mixture to 70°C.

  • Maintain the temperature and pressure for 6 hours to ensure the reaction goes to completion.[2]

Step 4: Product Isolation and Purification

  • After the reaction, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the solid Ru/C catalyst.

  • The filtrate is then subjected to distillation under reduced pressure to remove the methanol solvent and isolate the this compound product. A typical yield for this process is approximately 98%.[2]

cluster_reactants Reactant Preparation cluster_purification Product Workup R1 4-Methylphenol Reactor Charge High-Pressure Reactor R1->Reactor R2 Methanol (Solvent) R2->Reactor R3 Ru/C Catalyst R3->Reactor Hydrogenation Hydrogenation (5 MPa H₂, 70°C, 6h) Reactor->Hydrogenation Purge with N₂ then H₂ Filter Catalyst Filtration Hydrogenation->Filter Distill Reduced Pressure Distillation Filter->Distill Product This compound (Product) Distill->Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Applications in Research and Industry

This compound's specific chemical properties make it a versatile compound in several fields.

  • Solvent and Blending Agent : It is used as a solvent for oils, resins, waxes, and rubber.[2] It also acts as a blending agent and stabilizer in textile soaps and detergents.[1]

  • Lubricant Additive : It serves as an antioxidant in lubricants, helping to prevent degradation at high temperatures.[2][10]

  • Chemical Synthesis : It is a precursor for the synthesis of other molecules, including liquid crystal intermediates.[2]

  • Biological Research : The related compound 2-methylcyclohexanol has been used to study the effects of organic solvents on enzymes like epoxide hydrolase.[6] Furthermore, this compound has been identified as an oviposition attractant for the mosquito Aedes triseriatus, indicating its potential role in ecological and pest management research.[8]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety.

  • Hazards : this compound is a combustible liquid and can form explosive vapor/air mixtures above its flash point of 70°C.[1] It is considered a mild skin and eye irritant. High concentrations of its vapor may cause irritation to the eyes and upper respiratory tract.[1]

  • Handling : Work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage : The compound is noted to be moisture-sensitive.[6][9] Store containers tightly closed in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents, acid anhydrides, and acid chlorides to prevent vigorous reactions.[6]

References

solubility of 4-Methylcyclohexanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is fundamental to process chemistry, formulation development, and toxicological studies. This compound (C₇H₁₄O), a cyclic alcohol existing as cis and trans isomers, serves as a versatile solvent and a building block in the synthesis of pharmaceuticals and fragrances.[1][2] Its solubility characteristics are dictated by a delicate balance of hydrophilic and lipophilic properties endowed by its molecular structure. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, detailed experimental protocols for its determination, and a summary of its solubility profile in various solvent systems.

Physicochemical Characteristics of this compound

This compound is a colorless, viscous liquid characterized by a polar hydroxyl (-OH) group attached to a nonpolar cyclohexane ring, which also bears a methyl group.[1] This amphiphilic nature is the primary determinant of its solubility behavior. The presence of cis and trans geometric isomers can lead to slight variations in physical properties due to differences in molecular symmetry and intermolecular packing.[1][3]

Table 1: Key Physicochemical Properties of this compound (mixed isomers)

PropertyValueSource
Molecular Formula C₇H₁₄O[4]
Molecular Weight 114.19 g/mol [4]
Appearance Colorless liquid[1][4]
Boiling Point 171-173 °C[4][5][6]
Melting Point -9.2 °C (cis-isomer)[1][4]
Density ~0.914 g/mL at 25 °C[5][6]
Flash Point ~70 °C[4][7]
LogP (Octanol/Water) 1.79[4][5]
Water Solubility Poor / Slightly soluble[1][4][5]

The Molecular Basis of Solubility: Intermolecular Forces

The principle of "like dissolves like" is governed by the nature and strength of intermolecular forces between solute and solvent molecules. For this compound, three primary forces are at play.[8]

  • Hydrogen Bonding : The hydroxyl group is both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like water and other alcohols. This is the main driver of its solubility in polar, protic media.

  • Dipole-Dipole Interactions : The electronegativity difference between the oxygen and carbon atoms creates a permanent dipole, contributing to its affinity for other polar molecules.

  • Van der Waals (Dispersion) Forces : The nonpolar cyclohexyl ring and methyl group constitute the bulk of the molecule's surface area. These regions interact with nonpolar solvents through transient, induced dipoles (London dispersion forces).[8][9]

The limited solubility in water arises because the large, nonpolar hydrocarbon structure disrupts the highly cohesive hydrogen-bonding network of water, an energetically unfavorable process.[8] Conversely, in nonpolar solvents, the van der Waals interactions between the hydrocarbon tail and the solvent molecules are dominant, leading to high solubility.

G cluster_solute This compound cluster_solvents Solvent Interactions MCH C₇H₁₄O OH_group Hydroxyl Group (-OH) MCH->OH_group Polar part Ring_group Cyclohexyl Ring (C₆H₁₀) MCH->Ring_group Nonpolar part Protic Polar Protic Solvent (e.g., Water, Ethanol) OH_group->Protic Hydrogen Bonding (Strong Interaction) Ring_group->Protic Hydrophobic Effect (Weak Interaction) Nonpolar Nonpolar Solvent (e.g., Hexane, Toluene) Ring_group->Nonpolar Van der Waals Forces (Strong Interaction)

Caption: Intermolecular forces governing this compound solubility.

Solubility Profile Across Solvent Classes

Experimental data confirms that this compound is poorly soluble in water but demonstrates high solubility in a wide array of organic solvents. This makes it a useful co-solvent or solvent for systems involving both polar and nonpolar components.

Table 2: Solubility of this compound in Common Solvents

SolventSolvent TypeSolubilityReference
WaterPolar ProticPoor / Slightly Soluble[1][4][5]
EthanolPolar ProticSoluble / Miscible[10][11]
MethanolPolar ProticSoluble / Miscible[10]
Diethyl EtherPolar AproticSoluble / Miscible[10][11]
AcetonePolar AproticAssumed SolubleN/A
HexaneNonpolarAssumed SolubleN/A
TolueneNonpolarAssumed Soluble*N/A

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[12][13] This protocol measures the concentration of a saturated solution at equilibrium.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound (cis/trans mixture or individual isomer)

  • Solvent of interest (e.g., pH 7.4 phosphate buffer, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

  • Validated analytical system (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute at the end of the experiment is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).[14][15] Agitate the mixture for a predetermined time (typically 24-72 hours) sufficient to reach equilibrium. A preliminary experiment can establish the time required to reach a plateau in concentration.[15]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solute settle. To separate the saturated supernatant from the undissolved solute, centrifuge the samples at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining microscopic particles.

  • Analysis: Dilute the filtered sample with an appropriate solvent and quantify the concentration of this compound using a pre-validated analytical method (e.g., GC-FID).

  • Reporting: The resulting concentration, typically expressed in mg/mL or mol/L, is the equilibrium solubility of the compound under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.[14]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Impact on Drug Development and Chemical Processes

  • Biopharmaceutics Classification System (BCS): Solubility is a critical parameter, alongside permeability, in the BCS framework, which guides decisions on biowaivers.[13] An API is considered highly soluble if its highest therapeutic dose dissolves in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[14][15] While this compound itself is not typically an API, its derivatives are, and their solubility is paramount for oral bioavailability.

  • Formulation Science: For liquid dosage forms, the API must be fully dissolved in the vehicle. The poor aqueous solubility of compounds structurally similar to this compound often necessitates the use of co-solvents, surfactants, or other solubilization techniques.

  • Process Chemistry: As a solvent, this compound can be used to dissolve reagents and facilitate chemical reactions.[1][11] Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.

Conclusion

The solubility of this compound is a direct consequence of its amphiphilic molecular structure. The polar hydroxyl group facilitates interactions with polar solvents, while the larger, nonpolar hydrocarbon body dominates its behavior, rendering it poorly soluble in water but highly soluble in a vast range of organic solvents. A thorough understanding of these principles, combined with robust experimental determination using methods like the shake-flask protocol, is essential for leveraging this compound effectively in scientific research, industrial processes, and the development of new therapeutics.

References

  • Sigma-Aldrich. (2025).
  • PubChem.this compound | C7H14O | CID 11524.
  • Thermo Scientific Chemicals.this compound, cis + trans, 98%. Fisher Scientific.
  • ChemicalBook. (2025).
  • Thermo Fisher Scientific. (2025).
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2025).
  • Reddit. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?. r/chemistry.
  • ChemicalBook.this compound CAS#: 589-91-3.
  • Chemcasts.this compound (CAS 589-91-3) Properties.
  • ChemicalBook. (2025). This compound | 589-91-3.
  • LookChem.this compound 589-91-3 wiki.
  • TradeIndia.4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter.
  • World Health Organization (WHO). (2018). Annex 4: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.
  • PharmaTutor. (2013).
  • World Health Organization (WHO). (2018).
  • Chem LibreTexts. (2023). Solubility of Organic Compounds.
  • Saskatchewan Polytechnic.2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • ChemicalBook. CIS-4-METHYLCYCLOHEXANOL CAS#: 7731-28-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvedZieViVBCOGSlZkaXvCgnIhDfqbOyh8o5UJl-_OdFSr0LrtkQQa-p8u69Rghxy0yLrjUbSwS3N4nGYFrAV_j36R1VNzm-GKbFogpQqAQ9VT8p7S_BUwrl3thWrpioL3kRdRckjKkuvsAbtOWTGXuxNOYl8rgP5qUxpTbfnm]([Link]

Sources

boiling point and melting point of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Boiling and Melting Points of 4-Methylcyclohexanol

Introduction: Characterizing this compound

This compound (C₇H₁₄O) is a cyclic alcohol widely utilized as a solvent and as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Structurally, it consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group at the 1 and 4 positions, respectively. The spatial arrangement of these substituents relative to the ring gives rise to two distinct geometric isomers: cis-4-Methylcyclohexanol and trans-4-Methylcyclohexanol.

The orientation of the hydroxyl group—either axial or equatorial relative to the chair conformation of the cyclohexane ring—profoundly influences the molecule's physical properties. These stereochemical differences are particularly evident in the melting and boiling points, which are critical parameters for purification, reaction condition selection, and material characterization. This guide provides a detailed examination of these properties, the underlying molecular principles, and the precise methodologies for their experimental determination.

Data Summary: Physical Properties of this compound Isomers

The distinct three-dimensional structures of the cis and trans isomers lead to significant differences in their physical properties, most notably their melting points. The boiling points, however, are quite similar.

Propertycis-4-Methylcyclohexanoltrans-4-MethylcyclohexanolMixture of cis and trans
Melting Point (°C) -9.2[2][3], -10[4][5]80.25[6]-41[7]
Boiling Point (°C) 172-173[5]173-175, 175[6]171-173[7][8][9][10]
Appearance at STP Colorless Liquid[1][3]Solid[6]Colorless Liquid[1]

Section 1: The Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It is a fundamental property used to identify a substance and assess its purity.[11] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a broader range.[12]

Structural Interpretation: Why Isomers Differ Dramatically

The most striking feature of this compound is the nearly 90°C difference in melting points between its cis and trans isomers. This is not an anomaly but a direct consequence of molecular symmetry and its effect on crystal lattice packing.

  • trans-4-Methylcyclohexanol: The trans isomer possesses a higher degree of molecular symmetry. This linear and regular shape allows the molecules to pack very efficiently and tightly into a stable crystal lattice. The intermolecular forces (primarily hydrogen bonding from the -OH group and van der Waals forces) are maximized in this ordered arrangement. A significant amount of thermal energy is required to overcome these strong, well-organized forces and break down the lattice, resulting in a high melting point of 80.25 °C.[6]

  • cis-4-Methylcyclohexanol: The cis isomer is less symmetrical. Its kinked shape prevents efficient packing in a crystal lattice. The resulting solid structure is less organized, with weaker intermolecular interactions compared to the trans form. Consequently, less energy is needed to disrupt the solid state, leading to a much lower melting point of approximately -10 °C.[4][5]

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.[13] It provides high accuracy when performed correctly.

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube alongside a calibrated thermometer. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample (trans-4-methylcyclohexanol) is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform heating.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long glass tube to compact the powder. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (such as a DigiMelt or Mel-Temp).[14] Ensure the thermometer or temperature probe is correctly positioned.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a rough estimate.[14]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

    • Causality: Slow heating is critical to ensure that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, providing an accurate reading.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) when the last crystal of the solid melts.

    • The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Dry and Pulverize Sample Pack Pack Capillary Tube (2-3 mm) Prep->Pack Setup Insert into Apparatus Pack->Setup Heat_Fast Rapid Heating (~15°C/min) Estimate MP Setup->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Near Estimated MP Heat_Fast->Heat_Slow Observe Observe Phase Transition Heat_Slow->Observe Record Record T₁ (First Drop) Record T₂ (All Liquid) Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Section 2: The Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, at which point the liquid rapidly turns into a vapor.[15] It is a key indicator of a liquid's volatility and the strength of its intermolecular forces in the liquid phase.

Structural Interpretation: A Tale of Two Similar Isomers

Unlike the melting points, the boiling points of cis- and trans-4-methylcyclohexanol are very similar (172-173 °C and 173-175 °C, respectively).[5]

Key Factors:

  • Hydrogen Bonding: The primary intermolecular force governing the boiling point of alcohols is hydrogen bonding, due to the polar hydroxyl (-OH) group.[16] Both cis and trans isomers can form strong hydrogen bonds, requiring significant energy to transition into the gas phase.

  • Molecular Weight: The isomers have identical molecular weights (114.19 g/mol ), so this factor does not contribute to any difference.[2]

  • Molecular Shape & Surface Area: In the liquid state, molecules are not in fixed positions. The subtle differences in shape between the isomers have a much smaller impact on intermolecular forces compared to the solid state. The trans isomer may have a slightly more accessible -OH group, potentially allowing for marginally stronger or more numerous hydrogen bonds, which could explain its slightly higher boiling point. However, this effect is minimal.

Compared to the parent compound, cyclohexanol (boiling point ~161 °C), the addition of the methyl group in this compound increases the molecular weight and the surface area for van der Waals interactions.[17][18] This leads to stronger overall intermolecular forces and, consequently, a higher boiling point, which aligns with established chemical principles.[19][20]

Experimental Protocol: Micro-Boiling Point Determination

This method is ideal when only a small amount of the liquid sample is available.

Principle: A small test tube containing the liquid and an inverted capillary tube is heated. As the temperature rises, the air in the capillary is expelled and replaced by the sample's vapor. At the boiling point, a rapid stream of bubbles exits the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure inside the capillary.[21][22]

Step-by-Step Methodology:

  • Apparatus Assembly: Attach a small test tube containing ~0.5 mL of this compound to a thermometer using a rubber band or wire.

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker of water on a hot plate). The heat should be applied gradually.

  • Observation (Heating): As the liquid heats up, a slow stream of bubbles will emerge from the capillary as trapped air expands and escapes. As the temperature approaches the boiling point, this stream will become rapid and continuous.

    • Self-Validation: This rapid stream confirms that the vapor pressure of the liquid is overcoming the atmospheric pressure.

  • Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

  • Recording: The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point. Record this temperature.

Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle Add_Sample Add ~0.5 mL Sample to Test Tube Add_Capillary Insert Inverted Capillary Tube Add_Sample->Add_Capillary Attach_Therm Attach Test Tube to Thermometer Add_Capillary->Attach_Therm Heat Heat Bath Gradually Attach_Therm->Heat Observe_Heat Observe Rapid Bubbles (Vapor Expulsion) Heat->Observe_Heat Cool Remove Heat Source Observe_Heat->Cool Observe_Cool Observe Liquid Entry into Capillary Cool->Observe_Cool Record Record Temperature at Liquid Entry Observe_Cool->Record

Caption: Workflow for Micro-Boiling Point Determination.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11524, this compound. Retrieved from [Link].

  • International Chemical Safety Cards (ICSC) (n.d.). ICSC 0296 - this compound. Retrieved from [Link].

  • Chemcasts (n.d.). cis-4-Methylcyclohexanol (CAS 7731-28-4) Properties. Retrieved from [Link].

  • Chemcasts (n.d.). Thermophysical Properties of trans-4-Methylcyclohexanol. Retrieved from [Link].

  • LookChem (n.d.). This compound 589-91-3 wiki. Retrieved from [Link].

  • Mol-Instincts (2024). This compound - 589-91-3. Retrieved from [Link].

  • Chemical Point (n.d.). This compound. Retrieved from [Link].

  • JoVE (2020). Boiling Points - Concept. Retrieved from [Link].

  • Westlab Canada (2023). Measuring the Melting Point. Retrieved from [Link].

  • University of Calgary (n.d.). Melting point determination. Retrieved from [Link].

  • SSERC (n.d.). Melting point determination. Retrieved from [Link].

  • University of Calgary (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link].

  • University of Missouri–St. Louis (n.d.). Experiment 1 - Melting Points. Retrieved from [Link].

  • Stenutz (n.d.). cis-4-methylcyclohexanol. Retrieved from [Link].

  • JoVE (2020). Boiling Points - Procedure. Retrieved from [Link].

  • University of Calgary (n.d.). Micro-boiling point measurement. Retrieved from [Link].

  • Study.com (n.d.). Why is the boiling point of the parent alcohol (i.e. cyclohexanol) higher than that of the product alkene (clycohexene) in the dehydration experiment? Retrieved from [Link].

  • Master Organic Chemistry (2023). 3 Trends That Affect Boiling Points. Retrieved from [Link].

  • Michigan State University Department of Chemistry (n.d.). Boiling & Melting Points. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7966, Cyclohexanol. Retrieved from [Link].

  • Wikipedia (n.d.). Cyclohexanol. Retrieved from [Link].

Sources

4-Methylcyclohexanol safety data sheet (SDS) information.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Methylcyclohexanol for Laboratory Professionals

Introduction for the Researcher

This compound (CAS No. 589-91-3) is a versatile alicyclic alcohol utilized in various research and development applications, including its role as a solvent and as a precursor in the synthesis of other organic molecules.[1] As with any chemical reagent, a comprehensive understanding of its properties and potential hazards is paramount for ensuring a safe laboratory environment. This guide moves beyond a standard Safety Data Sheet (SDS) to provide senior researchers, scientists, and drug development professionals with a nuanced, in-depth perspective on the safe handling, storage, and emergency management of this compound. The focus is on the causality behind safety protocols, empowering laboratory personnel to make informed decisions that uphold the highest standards of scientific integrity and personal safety.

Hazard Identification and Proactive Risk Assessment

This compound is classified as a hazardous substance and requires careful handling.[2] A proactive risk assessment should be conducted before any new experimental protocol involving this chemical is initiated. The primary hazards are detailed below.

  • Flammability: It is a combustible liquid with a flash point of approximately 70°C (158°F).[3][4] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and may travel to a distant ignition source and flash back.[5]

  • Toxicity and Irritation: this compound is harmful by inhalation, in contact with skin, and if swallowed.[2][6]

    • Inhalation: Inhalation of vapors may cause respiratory irritation, drowsiness, and dizziness.[2] High concentrations of vapor can be narcotic and may lead to headaches, nausea, and incoordination.[3]

    • Skin Contact: The substance can cause skin irritation.[6][7] Prolonged or repeated contact may lead to dryness and cracking of the skin, and absorption through the skin can cause systemic effects.[2]

    • Eye Contact: It is an eye irritant and can cause damage in some individuals.[2][3]

    • Ingestion: Accidental ingestion is harmful and may cause gastrointestinal discomfort.[2] Animal studies indicate that ingestion of less than 150 grams could cause serious health damage.[2]

  • Specific Target Organ Toxicity: The liver and kidneys are identified as potential target organs following exposure.[8]

Physicochemical Properties: The Foundation of Safe Handling

Understanding the physical and chemical properties of this compound is fundamental to designing safe experimental and handling procedures.

PropertyValueSource
Molecular Formula C7H14O[1]
Molecular Weight 114.19 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point ~170-173 °C (338-343 °F)[1][3]
Melting Point -41 °C to -9.2 °C (Varies by isomer)[1][3]
Flash Point ~70 °C (158 °F) (closed cup)[3][4]
Density ~0.914 - 0.92 g/cm³ at 25 °C[2][3][7]
Vapor Density 3.9 (Air = 1.0)[3]
Vapor Pressure ~0.29 mmHg at 20 °C[3]
Solubility in Water Poor to Miscible (reports vary)[2][3]
Autoignition Temp. ~295 °C (563 °F)[3][4]

Table 1: Key Physicochemical Properties of this compound.

The relatively high boiling point and low vapor pressure suggest that at ambient temperatures, the inhalation hazard is moderate but increases significantly with heating.[2] The vapor density being much heavier than air necessitates that storage and handling areas have good floor-level ventilation to prevent the accumulation of flammable vapors in low-lying areas.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required when heating the substance, performing distillations, or when there is a risk of generating aerosols.[6] Local exhaust ventilation may be required for smaller-scale benchtop operations.[2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

  • Hand Protection: Wear chemical-protective gloves, such as PVC or nitrile rubber.[2][9] It is crucial to select gloves tested against a relevant standard (e.g., EN 374). For prolonged contact, a glove with a higher protection class and longer breakthrough time is recommended.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[2] For tasks with a high potential for splashing, chemical-resistant overalls should be considered.[9] Do not allow clothing that has become wet with the chemical to remain in contact with the skin.[2]

  • Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required. However, if ventilation is insufficient or in the case of an emergency, a NIOSH-approved respirator with a Type A organic vapor filter should be used.[2]

Laboratory Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with this compound.

Step-by-Step Handling Protocol
  • Pre-Handling Assessment: Before starting, review this guide and the supplier-specific SDS. Ensure all necessary engineering controls and PPE are in place and functional.

  • Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[4][7]

  • Chemical Dispensing: Ground all containers when transferring the liquid to prevent static discharge, which can be an ignition source.[10] Use only non-sparking tools.[10]

  • Heating: When heating is required for a reaction (e.g., dehydration to 4-methylcyclohexene), use a controlled heating source like a heating mantle or a sand bath connected to a variable transformer. Never heat with an open flame.

  • Post-Handling: After use, ensure all containers are tightly sealed.[7] Decontaminate the work surface thoroughly. Wash hands and any exposed skin with soap and water.[7]

Storage Protocol
  • Container: Store in the original, tightly sealed container as recommended by the manufacturer.[2]

  • Location: Store in a cool, dry, well-ventilated area designated for combustible liquids.[11] The storage area should be secure and accessible only to authorized personnel.

  • Segregation: Store away from incompatible materials. This is critically important. Incompatible materials include:

    • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, nitric acid). Contact can result in fire or explosion.[2][4]

    • Strong Acids, Acid Anhydrides, and Acid Chlorides: These can react vigorously.[4][12]

  • Physical Integrity: Protect containers from physical damage and check them regularly for leaks.[2]

Emergency Procedures: A Validated Response System

Rapid and correct response during an emergency is critical to minimizing harm. All laboratory personnel must be trained on these procedures.

Emergency Response Workflow Diagram

EmergencyResponse cluster_assessment Initial Assessment cluster_spill Spill Response cluster_exposure Personal Exposure cluster_fire Fire Response start Emergency Occurs (Spill, Exposure, Fire) assess Assess Severity & Type start->assess spill_minor Minor Spill assess->spill_minor Small, Contained spill_major Major Spill assess->spill_major Large, Uncontained exposure_type Exposure Route assess->exposure_type Personnel Contact fire Fire Involving This compound assess->fire Ignition Occurs spill_actions_minor 1. Alert colleagues in area. 2. Remove ignition sources. 3. Absorb with inert material. 4. Collect & place in sealed container for disposal. spill_minor->spill_actions_minor spill_actions_major 1. Evacuate immediate area. 2. Alert emergency responders. 3. Move upwind. 4. Prevent entry into drains. spill_major->spill_actions_major skin_contact Skin Contact exposure_type->skin_contact eye_contact Eye Contact exposure_type->eye_contact inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion skin_actions Immediately remove contaminated clothing. Flush skin with running water for 15 min. skin_contact->skin_actions eye_actions Immediately flush eyes with water for 15 min, lifting eyelids. Remove contacts if possible. eye_contact->eye_actions inhalation_actions Move to fresh air. Keep warm and at rest. inhalation->inhalation_actions ingestion_actions Do NOT induce vomiting. Rinse mouth with water. Drink 2 glasses of water. ingestion->ingestion_actions seek_medical Seek Immediate Medical Attention (All Exposure Routes) skin_actions->seek_medical eye_actions->seek_medical inhalation_actions->seek_medical ingestion_actions->seek_medical fire_actions Use CO2, dry chemical, or alcohol-resistant foam. Wear full protective gear and SCBA. Cool containers with water spray. fire->fire_actions

Caption: Workflow for emergency response to incidents involving this compound.

Step-by-Step First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. Keep them warm and at rest. If breathing is difficult or they feel unwell, seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[2] Flush the affected skin and hair with large amounts of running water and soap for at least 15 minutes.[2][13] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, making sure to hold the eyelids open and away from the eye to ensure complete irrigation.[2] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth thoroughly with water and have them drink two glasses of water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: this compound and materials contaminated with it (e.g., absorbent pads, used gloves) must be treated as hazardous waste.[13]

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[2] Arrange for disposal through a licensed professional waste disposal service.[7] Do not dispose of down the drain.[13]

References

A Senior Application Scientist's Guide to the Commercial Availability and Analysis of 4-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methylcyclohexanol and Its Stereoisomers

This compound is a cyclic alcohol that serves as a versatile solvent and a crucial intermediate in the synthesis of pharmaceuticals, fragrances, and liquid crystals[1][2][3]. It exists as two distinct geometric isomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial orientation of the methyl (-CH₃) and hydroxyl (-OH) groups on the cyclohexane ring defines their stereochemistry, which in turn dictates their physical properties and reactivity. For researchers and drug development professionals, understanding the isomeric composition of commercially available this compound is not a trivial matter; it is fundamental to achieving reproducible results, optimizing reaction yields, and controlling the stereochemical outcome of synthetic pathways. This guide provides an in-depth look at the commercial landscape of this compound, the technical reasons behind its typical isomeric mixture, and a practical protocol for its characterization.

The Root of the Mixture: Synthesis and Isomeric Ratios

Commercially, this compound is most commonly produced via the catalytic hydrogenation of p-cresol (4-methylphenol)[2][4]. During this process, hydrogen is added across the aromatic ring, converting the phenol into a saturated cyclic alcohol.

The choice of catalyst (e.g., Ruthenium, Palladium) and reaction conditions such as temperature and pressure significantly influences the final ratio of the cis and trans isomers[2]. Because the energetic barrier to forming either isomer is relatively low, the synthesis invariably results in a mixture. Separating these isomers on an industrial scale is an energy-intensive process, making the isomeric mixture the most cost-effective and widely available commercial form. Consequently, suppliers typically offer this compound as a "mixture of cis and trans isomers"[5][6][7].

Commercial Availability: Sourcing and Supplier Specifications

A survey of major chemical suppliers reveals that this compound is readily available, though often with limited information regarding the specific isomer ratio on the product page. The material is typically sold with a purity specification (e.g., ≥97% or 99%) determined by Gas Chromatography (GC), which refers to the total percentage of both isomers combined[6][7][8].

Table 1: Representative Commercial Offerings of this compound

SupplierProduct NameCAS NumberPurity SpecificationNotes
Sigma-Aldrich This compound, mixture of cis and trans, 98%589-91-398%General purpose grade.
TCI America This compound (cis- and trans- mixture)589-91-3>98.0% (GC)Sold for research and manufacturing.[5]
Thermo Fisher Scientific This compound, 99%, mixture of cis and trans589-91-3>=98.5 % (GC)Higher purity grade.[6][9]
Santa Cruz Biotechnology This compound, mixture of cis and trans589-91-3≥97%For research use.[7]

Key Insight for Sourcing: Do not assume a consistent isomer ratio between different suppliers or even between different lots from the same supplier. If the stereochemistry of your subsequent reactions is critical, in-house analysis of the starting material is an essential quality control step.

The following diagram illustrates the decision-making process when sourcing this critical reagent.

Sourcing_Workflow start Project Requires This compound q_isomer Is a specific cis or trans isomer required? start->q_isomer source_pure Attempt to Source Pure Isomer (Rare/ Costly) q_isomer->source_pure Yes source_mixture Source Commercial cis/trans Mixture q_isomer->source_mixture No q_ratio_critical Is the exact isomer ratio critical for the application? source_mixture->q_ratio_critical analyze Perform In-House GC-MS Analysis to Quantify cis/trans Ratio q_ratio_critical->analyze Yes proceed Proceed with Experiment q_ratio_critical->proceed No document Document Lot Number and Measured Ratio for Reproducibility analyze->document document->proceed

Caption: Sourcing and validation workflow for this compound.

In-House Validation: Protocol for Isomer Ratio Analysis by GC-MS

For applications in drug development and process chemistry, verifying the cis/trans isomer ratio is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method for separating and quantifying these isomers[10][11][12]. The slight difference in polarity and boiling point between the two isomers allows for their separation on a suitable GC column.

Objective: To separate and quantify the relative amounts of cis- and trans-4-methylcyclohexanol in a commercial sample.

Materials:

  • Commercial this compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • GC column: A mid-polarity column, such as a DB-5ms or HP-5ms (a (5%-phenyl)-methylpolysiloxane stationary phase), is typically sufficient. For better separation, a more polar wax-type column can be used.

  • Autosampler vials with caps

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1% solution of the this compound sample in the chosen solvent. For example, dissolve 10 µL of the alcohol in 990 µL of dichloromethane in a clean autosampler vial.

    • Cap the vial and vortex briefly to ensure homogeneity.

    • Prepare a solvent blank for a baseline run.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: Split mode (e.g., 50:1 split ratio), 250°C

    • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min)

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 180°C.

      • Hold: Hold at 180°C for 5 minutes.

    • MS Detector:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full Scan (e.g., m/z 40-200)

  • Analysis Workflow:

    • Inject 1 µL of the solvent blank to ensure the system is clean.

    • Inject 1 µL of the prepared sample solution.

    • Monitor the separation. Typically, the trans isomer will elute slightly before the cis isomer[10].

    • Identify the peaks corresponding to the two isomers. They will have the same mass spectrum, characterized by a molecular ion (m/z 114) that may be weak, and prominent fragment ions (e.g., m/z 96 from loss of H₂O, and m/z 71).

    • Integrate the peak area for each isomer from the total ion chromatogram (TIC).

  • Data Interpretation:

    • Calculate the relative percentage of each isomer using the peak areas.

      • % trans = [Area(trans) / (Area(trans) + Area(cis))] x 100

      • % cis = [Area(cis) / (Area(trans) + Area(cis))] x 100

    • This calculated ratio provides the precise composition of the specific lot being used, which is critical for documentation and reproducibility.

The diagram below outlines the analytical process.

Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Receive Commercial Mixture p2 Dilute Sample in Appropriate Solvent (e.g., 1% in DCM) p1->p2 g1 Inject Sample into GC-MS System p2->g1 g2 Separate Isomers on GC Column g1->g2 g3 Detect and Fragment by Mass Spectrometer g2->g3 d1 Identify Isomer Peaks in Chromatogram g3->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Relative Percentage of Each Isomer d2->d3 end end d3->end Final Quantified cis/trans Ratio

Caption: Workflow for GC-MS analysis of this compound isomers.

Conclusion: Empowering Research Through Analytical Diligence

While this compound is a readily sourced chemical, its commercial availability almost exclusively as a cis/trans mixture necessitates a layer of analytical diligence from the end-user. For scientists in research and pharmaceutical development, treating this starting material as a well-defined mixture rather than a single entity is crucial. By understanding the synthetic origins of the isomeric mixture and implementing a straightforward GC-MS validation protocol, researchers can ensure the integrity and reproducibility of their work, mitigating unforeseen variability in reaction outcomes and ultimately accelerating the development timeline.

References

  • This compound, (cis- and trans- mixture), 500mL, Each . CP Lab Safety. [Link]

  • This compound (cis-and trans-mixture), min 98% (GC), 100 ml . LabAlley. [Link]

  • Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill . PubMed. [Link]

  • 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter . Yash Rasayan. [Link]

  • Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS) . Journal of Chemical Education via ERIC. [Link]

  • Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill . ResearchGate. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives . Morressier. [Link]

  • Understanding 4-Methylcyclohexanone: Synthesis, Properties, and Applications as a Key Organic Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Synthesis Of An Alkene this compound . Bartleby. [Link]

  • tert.-Methylcyclohexylation of o-Cresol with Methylcyclohexanol in the Presence of Sulphuric Acid . Dhaka University Journals Online. [Link]

  • This compound PubChem . PubChem. [Link]

  • Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure . Chemical Journal of Chinese Universities. [Link]

  • 4-Methylcyclohexene Synthesis Lab . Scribd. [Link]

  • Synthesis of 4-Methylcyclohexene . YouTube. [Link]

  • Preparation of 4-Methylcyclohexene From Dehydration of this compound . Scribd. [Link]

Sources

The Natural Occurrence of 4-Methylcyclohexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 4-Methylcyclohexanol, a saturated monocyclic tertiary alcohol. While extensively utilized in industrial applications, its presence in the natural world is a subject of growing interest for researchers in chemical ecology, drug discovery, and biotechnology. This document delves into the known natural sources of this compound, explores its potential biosynthetic pathways, discusses its ecological significance, and provides detailed analytical methodologies for its detection and quantification in complex natural matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the properties of this naturally occurring compound.

Introduction

This compound (C₇H₁₄O) is a volatile organic compound (VOC) that exists as two stereoisomers, cis and trans. While its synthetic production and industrial applications as a solvent and intermediate are well-documented, its natural origins are less explored. The identification of this compound in various plant species and its role as a semiochemical highlight its importance in ecological interactions. Understanding the natural occurrence, biosynthesis, and ecological functions of this molecule can open new avenues for the development of novel pharmaceuticals, agrochemicals, and flavor and fragrance compounds.

Natural Sources of this compound

The known natural occurrences of this compound are currently limited to the plant kingdom, where it has been identified as a component of essential oils and floral scents.

Plant Kingdom
  • Cedronella canariensis : this compound has been reported as a constituent of the essential oil of Canary balm (Cedronella canariensis), a perennial herbaceous plant native to the Canary Islands.[1] The essential oil of this plant is known for its complex mixture of monoterpenes and other volatile compounds.

  • Cymbidium faberi and Cymbidium virescens : This compound has also been identified as a floral volatile in two species of orchids, Cymbidium faberi and Cymbidium virescens.[2] The floral scents of orchids are often intricate blends of VOCs that play a crucial role in attracting specific pollinators.[2][3]

Table 1: Documented Natural Sources of this compound

KingdomPhylum/DivisionClassOrderFamilyGenusSpeciesCommon NameReference(s)
PlantaeTracheophytaMagnoliopsidaLamialesLamiaceaeCedronellacanariensisCanary balm[1]
PlantaeTracheophytaLiliopsidaAsparagalesOrchidaceaeCymbidiumfaberiFaber's Cymbidium[2]
PlantaeTracheophytaLiliopsidaAsparagalesOrchidaceaeCymbidiumvirescensGreen Cymbidium[2]
Microbial World

To date, there are no definitive reports of de novo biosynthesis of this compound by microorganisms. However, the microbial transformation of other cyclic compounds, such as the reduction of 4-methylcyclohexanone, presents a plausible route for its formation in microbial environments.[4][5] Further research into the metabolic capabilities of various bacteria and fungi is warranted to explore this potential source.

Biosynthesis of this compound: A Putative Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established principles of monoterpenoid biosynthesis, a putative pathway can be proposed.[6][7][8] Monoterpenoids are typically derived from the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol.

The formation of the cyclic backbone of this compound likely proceeds through the cyclization of geranyl pyrophosphate (GPP), a C10 intermediate formed from the condensation of IPP and DMAPP. Subsequent enzymatic reactions, including reduction and hydroxylation, would lead to the final product.

Putative Biosynthesis of this compound cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-phosphate IPP_MEP Isopentenyl Pyrophosphate (IPP) G3P->IPP_MEP Multiple Steps Pyruvate Pyruvate Pyruvate->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP Geranyl Pyrophosphate Synthase DMAPP_MEP->GPP AcetylCoA Acetyl-CoA IPP_MVA Isopentenyl Pyrophosphate (IPP) AcetylCoA->IPP_MVA Multiple Steps DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA IPP Isomerase IPP_MVA->GPP Geranyl Pyrophosphate Synthase DMAPP_MVA->GPP Cyclic_Intermediate Cyclic Monoterpene Intermediate (e.g., p-Menthane cation) GPP->Cyclic_Intermediate Monoterpene Synthase Methylcyclohexanone 4-Methylcyclohexanone Cyclic_Intermediate->Methylcyclohexanone Hypothetical Oxidation Steps Methylcyclohexanol This compound Methylcyclohexanone->Methylcyclohexanol Ketone Reductase caption Figure 1. A putative biosynthetic pathway for this compound.

Caption: A putative biosynthetic pathway for this compound.

This proposed pathway involves the key steps of precursor synthesis, cyclization to form a monoterpene backbone, and subsequent functional group modifications. The final reduction of a ketone intermediate, such as 4-methylcyclohexanone, to the corresponding alcohol is a common reaction in secondary metabolism and can be catalyzed by various oxidoreductases.[9]

Ecological Role of this compound

Volatile organic compounds play a critical role in mediating interactions between organisms.[10][11][12] this compound has been identified as a semiochemical, a chemical substance that carries a message, in the context of insect behavior.

Kairomone for Insect Attraction

A kairomone is a semiochemical emitted by one species that benefits a receiving species. This compound has been identified as a kairomone for certain species of mosquitoes in the genus Toxorhynchites.[13] These mosquitoes are predatory as larvae and do not feed on blood as adults. The kairomone likely plays a role in guiding gravid females to suitable oviposition sites where prey for their larvae is abundant.

The role of this compound in the pollination of the orchids in which it is found has not yet been established. However, floral scents are a primary mechanism for attracting pollinators, and it is plausible that this compound contributes to the overall olfactory cue that guides pollinators to these flowers.[10][11][12]

Analytical Methodologies

The detection and quantification of this compound in natural samples require sensitive and selective analytical techniques due to its volatility and often low concentrations in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool for this purpose.

Sample Collection and Extraction

The method of sample collection and extraction is critical for obtaining a representative profile of the volatile compounds present.

  • Headspace Analysis : For the analysis of volatile compounds emitted from living organisms, such as floral scents, headspace collection is the preferred method. This can be achieved through:

    • Static Headspace (SHS) : The sample is placed in a sealed vial and allowed to equilibrate, after which a portion of the gas phase is injected into the GC-MS.

    • Dynamic Headspace (DHS) or Purge-and-Trap : An inert gas is passed through the sample, and the volatilized compounds are trapped on an adsorbent material, which is then thermally desorbed into the GC-MS.

  • Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb and concentrate volatile and semi-volatile compounds from the headspace or directly from a liquid sample.[14][15][16][17][18] It is a highly effective method for the analysis of plant volatiles.[3][19]

  • Solvent Extraction : For the analysis of this compound within plant tissues (e.g., essential oils), solvent extraction followed by GC-MS analysis is a common approach.[20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the separation of complex mixtures and the identification of individual components based on their mass spectra.

  • Gas Chromatography : A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of volatile compounds. The temperature program of the GC oven is optimized to achieve good resolution of the target analyte from other matrix components.

  • Mass Spectrometry : Electron ionization (EI) is the most common ionization technique for GC-MS analysis. The resulting mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to spectral libraries (e.g., NIST, Wiley) for identification.[23][24][25]

Analytical Workflow for this compound cluster_sampling Sample Collection & Extraction cluster_analysis Analysis Sample Natural Matrix (e.g., Flower, Leaf) Headspace Headspace Collection (Static/Dynamic) Sample->Headspace SPME Solid-Phase Microextraction (SPME) Sample->SPME Solvent Solvent Extraction Sample->Solvent GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Headspace->GCMS SPME->GCMS Solvent->GCMS Derivatization Derivatization (Optional) Solvent->Derivatization Data Data Analysis (Identification & Quantification) GCMS->Data Derivatization->GCMS caption Figure 2. A generalized analytical workflow for this compound.

Caption: A generalized analytical workflow for this compound.

Derivatization

For compounds containing active hydrogens, such as alcohols, derivatization can improve chromatographic peak shape and increase sensitivity.[26][27][28][29] Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte.

Experimental Protocol: Silylation of this compound for GC-MS Analysis

  • Sample Preparation : A dried extract containing this compound is placed in a reaction vial.

  • Reagent Addition : A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, is added to the vial.

  • Reaction : The vial is sealed and heated (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis : An aliquot of the derivatized sample is injected into the GC-MS for analysis.

Conclusion and Future Perspectives

The natural occurrence of this compound, though currently documented in a limited number of plant species, presents an intriguing area for further scientific exploration. Its role as a semiochemical underscores its ecological importance and potential for applications in pest management. The putative biosynthetic pathway outlined in this guide provides a framework for future research aimed at identifying the specific enzymes and genes involved in its production. Advances in analytical techniques, particularly in metabolomics and transcriptomics, will be instrumental in uncovering new natural sources of this compound and elucidating its complete biosynthetic pathway. For drug development professionals, understanding the natural origins and biological activities of this compound and its derivatives could inspire the design of novel therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: 4-Methylcyclohexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the continuous effort toward developing more sustainable and efficient chemical processes, the selection of solvent is of paramount importance.[1][2] Solvents account for a significant portion of the waste generated in pharmaceutical and fine chemical manufacturing.[1] This guide provides a detailed technical overview of 4-Methylcyclohexanol (4-MCH), a secondary alcohol, exploring its utility as a versatile and potentially greener solvent for organic reactions. We will delve into its physicochemical properties, core advantages, and provide specific protocols for its application, with a focus on biocatalysis and its potential in high-temperature synthesis.

Introduction to this compound as a Solvent

This compound (CAS No: 589-91-3) is a colorless, viscous liquid that exists as a mixture of cis and trans stereoisomers.[3] Structurally, it is a saturated cyclic alcohol, which imparts a unique combination of moderate polarity, a high boiling point, and the ability to act as a hydrogen bond donor. While traditionally used as a solvent for industrial materials like resins, oils, and waxes, and as a blending agent in soaps, its properties make it an intriguing candidate for broader applications in synthetic organic chemistry.[4][5][6] Its high boiling point and stability suggest its utility in reactions requiring elevated temperatures, while its alcoholic nature makes it compatible with various enzymatic and catalytic systems.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is critical for its effective application in experimental design. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 589-91-3[5]
Molecular Formula C₇H₁₄O[3][5]
Molecular Weight 114.19 g/mol [5]
Appearance Colorless liquid[3]
Boiling Point 170-173 °C[3][4]
Melting Point -9.2 °C (cis-isomer)[3]
Density ~0.92 g/cm³[3]
Flash Point 70 °C (closed cup)[3][4]
Water Solubility Poor / Slightly soluble[3]
Auto-ignition Temp. 295 °C[3]

Core Strengths as a Reaction Solvent

The utility of this compound is grounded in several key characteristics that offer distinct advantages over more conventional solvents.

  • High Boiling Point: With a boiling point exceeding 170°C, 4-MCH is exceptionally well-suited for reactions that require significant thermal energy. This property minimizes solvent loss through evaporation, allows for a wide operational temperature range, and ensures stable, consistent reaction conditions, which is crucial for kinetics and selectivity.

  • "Green" Chemistry Potential: While not a bio-based solvent, 4-MCH aligns with several principles of green chemistry.[2][7] Its low volatility, a direct consequence of its high boiling point, reduces fugitive emissions and worker exposure compared to solvents like dichloromethane or toluene.[7] Its classification as a combustible, rather than flammable, liquid also presents a lower fire hazard.[8]

  • Solubilizing Capability: As a moderately polar alcohol, 4-MCH demonstrates the ability to dissolve a range of non-polar and polar organic compounds. It is an effective solvent for various ethers and cellulose esters, indicating its utility for reactions involving complex organic molecules.[6]

  • Chemical Stability: this compound is stable under normal temperatures and pressures, making it a robust medium for a variety of reaction conditions.[9]

Application in Biocatalysis

Biocatalysis in non-aqueous or co-solvent systems is a rapidly expanding field, offering advantages such as increased solubility of non-polar substrates and the suppression of water-dependent side reactions.[10] Alcohols are frequently used as co-solvents in enzymatic reactions, particularly with alcohol dehydrogenases (ADHs) and lipases.

Causality and Rationale

In ADH-mediated reductions of ketones, a secondary alcohol like 4-MCH can serve a dual purpose. It can act as a co-solvent to dissolve hydrophobic substrates and, in some systems (like those involving ADHs that follow the Meerwein-Ponndorf-Verley mechanism), it can also act as the hydride donor for cofactor regeneration. For lipase-mediated reactions, such as acetylation, an organic solvent is essential to shift the thermodynamic equilibrium away from hydrolysis and towards synthesis. 4-MCH provides a suitable non-aqueous environment for such transformations. While direct protocols using 4-MCH are not abundant, its properties are analogous to other secondary alcohols used in these applications.[11]

Protocol: Representative Lipase-Mediated Acetylation

This protocol describes a general procedure for the kinetic resolution of a racemic alcohol using a lipase in this compound as the solvent.

Materials:

  • Immobilized Lipase (e.g., Candida antarctica Lipase B)

  • Racemic secondary alcohol (Substrate)

  • Acyl donor (e.g., Vinyl acetate)

  • This compound (Solvent, anhydrous)

  • Molecular sieves (4Å, activated)

Procedure:

  • Reactor Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous this compound.

  • Drying: Add 2 g of activated 4Å molecular sieves to the solvent and stir for 30 minutes under an inert atmosphere (N₂ or Ar) to remove trace water.

  • Reagent Addition: Add the racemic alcohol substrate (10 mmol) and the acyl donor, vinyl acetate (12 mmol, 1.2 equivalents), to the flask.

  • Enzyme Addition: Add the immobilized lipase (e.g., 100 mg). The amount may need to be optimized depending on the enzyme's activity.

  • Reaction: Stir the mixture at a constant temperature (e.g., 40-50°C). The mild temperature is chosen to preserve enzyme activity.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • Workup: Once the desired conversion (typically ~50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the this compound solvent under reduced pressure. The high boiling point necessitates vacuum distillation. The resulting crude mixture of the acetylated product and unreacted alcohol can then be separated by column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep1 1. Add 4-MCH to flame-dried flask prep2 2. Add molecular sieves & stir 30 min prep1->prep2 react1 3. Add racemic alcohol & vinyl acetate prep2->react1 react2 4. Add immobilized lipase react1->react2 react3 5. Stir at 40-50 °C react2->react3 workup1 6. Monitor by GC/HPLC react3->workup1 workup2 7. Filter to remove enzyme workup1->workup2 workup3 8. Remove 4-MCH (vacuum distillation) workup2->workup3 workup4 9. Purify via chromatography workup3->workup4

Fig. 1: Workflow for lipase-mediated acetylation in 4-MCH.

Potential in High-Temperature Organic Synthesis

Many pivotal C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-couplings, are catalyzed by palladium complexes.[12][13][14][15] These reactions often require elevated temperatures (80-150°C) to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Rationale for Use

The primary challenge with lower-boiling solvents like THF or Dioxane in high-temperature reactions is maintaining reflux and preventing solvent loss, often requiring specialized sealed vessels. This compound, with its boiling point over 170°C, can be used at atmospheric pressure for reactions requiring temperatures up to ~150°C, simplifying the experimental setup. Furthermore, as an alcohol, it may play a role in the in situ reduction of Pd(II) precursors to the active Pd(0) catalyst, a critical initiation step for many cross-coupling reactions.[16]

While specific, optimized protocols detailing the use of 4-MCH as the primary solvent for these named reactions are not prevalent in the literature, its properties make it a logical candidate for exploration, particularly when high temperatures are required to couple unreactive substrates.

G setup 1. Assemble reflux apparatus (flask, condenser) reagents 2. Charge flask with substrates, base, and 4-MCH solvent setup->reagents inert 3. Purge with N₂/Ar (de-gas solvent) reagents->inert catalyst 4. Add Pd catalyst and ligand inert->catalyst heat 5. Heat to target temp (e.g., 120 °C) with stirring catalyst->heat monitor 6. Monitor reaction by TLC or LC-MS heat->monitor cool 7. Cool to room temp monitor->cool workup 8. Perform aqueous workup & product extraction cool->workup purify 9. Purify by chromatography or recrystallization workup->purify

Fig. 2: General workflow for high-temperature synthesis.

Safety and Handling

Proper handling and storage of this compound are essential for laboratory safety.

  • Hazards: 4-MCH is a combustible liquid and can form explosive vapor/air mixtures above its flash point of 70°C.[3] It is mildly irritating to the skin and eyes.[3] Vapors at high concentrations can irritate the respiratory tract, and ingestion may be harmful.[3][17]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[3]

    • Keep away from open flames, sparks, and hot surfaces.[9][18]

    • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][17]

    • Avoid inhalation of vapors.[9]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[17]

    • Keep containers tightly closed to prevent moisture absorption and evaporation.[9][18]

  • Spill & Disposal:

    • In case of a spill, remove all ignition sources.[18] Absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

    • Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound presents itself as a valuable, yet perhaps underutilized, solvent in the organic chemist's toolkit. Its high boiling point makes it an excellent medium for high-temperature reactions, offering operational simplicity and safety over more volatile solvents. Its compatibility with enzymatic systems opens avenues for its use in green biocatalytic processes. While more research is needed to fully characterize its performance in a broader range of named organic reactions, its fundamental physicochemical properties and favorable safety profile warrant its consideration for process development and optimization, particularly for researchers in the pharmaceutical and fine chemical industries.

References

  • ICSC 0296 - this compound. (2021). Inchem.org. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Contente, M. L., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). MDPI. Retrieved January 3, 2026, from [Link]

  • Ciriminna, R., et al. (2016). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Retrieved January 3, 2026, from [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved January 3, 2026, from [Link]

  • Weldegirma, S. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Synthesis of silver nanoparticles using plant derived 4-N-methyl benzoic acid and evaluation of antimicrobial, antioxidant and antitumor activity. (2021). PubMed. Retrieved January 3, 2026, from [Link]

  • Ogoshi, S. (2012). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis of 4-Methylcyclohexene. (2020). YouTube. Retrieved January 3, 2026, from [Link]

  • Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. PMC - PubMed Central - NIH. Retrieved January 3, 2026, from [Link]

  • Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • Advances in nanoparticle synthesis assisted by microfluidics. (2024). Lab on a Chip (RSC Publishing). Retrieved January 3, 2026, from [Link]

  • Biocatalysis in Organic Solvents for the Production of Fine Chemicals and Specialty Polymers. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Biogenic Nanoparticles: Synthesis, Characterisation and Applications. (2021). MDPI. Retrieved January 3, 2026, from [Link]

  • Magnesium Oxide (MgO) Nanoparticles: Synthetic Strategies and Biomedical Applications. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • green solvents and sustainable organic synthesis. (2024). GreenField Advanced Research Publishing House. Retrieved January 3, 2026, from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. White Rose Research Online. Retrieved January 3, 2026, from [Link]

Sources

Application Notes & Protocols: 4-Methylcyclohexanol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 4-methylcyclohexanol (4-MCH), a versatile cyclic alcohol, and its strategic application as a precursor in pharmaceutical synthesis. We will explore its fundamental chemical properties, key synthetic transformations, and its role in constructing valuable intermediates for drug discovery and development. The content herein is designed for researchers, medicinal chemists, and process development scientists, offering both mechanistic insights and detailed, field-tested experimental protocols.

Introduction: The Strategic Value of the 4-Methylcyclohexyl Scaffold

This compound (CAS: 589-91-3, Formula: C₇H₁₄O) is a colorless, viscous liquid that serves as a foundational building block in organic synthesis.[1] Its structure, a cyclohexane ring substituted with a methyl group and a hydroxyl group, offers a unique combination of features that are highly advantageous in medicinal chemistry. The cyclohexane core provides a non-planar, three-dimensional scaffold that can effectively probe the binding pockets of biological targets, while the methyl group introduces lipophilicity and steric influence.

The compound exists as two geometric isomers, cis and trans, which can be leveraged for stereoselective synthesis.[1] However, its primary value lies in the reactivity of the secondary hydroxyl group, which acts as a versatile chemical handle for a variety of synthetic transformations.[1] These transformations convert 4-MCH into key intermediates, most notably 4-methylcyclohexanone, which is a gateway to more complex molecular architectures sought after in pharmaceutical manufacturing.[2]

This document will focus on the principal reactions that make this compound a valuable precursor: oxidation, dehydration, and functionalization via esterification.

Core Synthetic Transformations & Mechanistic Rationale

The utility of this compound in a synthetic workflow is defined by its conversion into more functionalized intermediates. The diagram below illustrates the primary synthetic pathways originating from this precursor.

G cluster_start Precursor cluster_intermediates Key Pharmaceutical Intermediates cluster_applications Downstream Applications start This compound ketone 4-Methylcyclohexanone start->ketone Oxidation alkene 4-Methylcyclohexene start->alkene Dehydration ester 4-Methylcyclohexyl Ester Derivative start->ester Esterification scaffolds Complex Scaffolds (e.g., heterocycles) ketone->scaffolds polymers Polymer & Material Science alkene->polymers lipophilic_mods Lipophilic Drug Modification ester->lipophilic_mods

Figure 1: Key synthetic transformations of this compound.

Oxidation: The Gateway to 4-Methylcyclohexanone

The most critical transformation of this compound in pharmaceutical synthesis is its oxidation to 4-methylcyclohexanone.[2] This ketone is a highly versatile intermediate, serving as a starting point for reactions such as reductive amination, aldol condensations, and the formation of heterocyclic systems. The purity of the resulting ketone is paramount for the success of subsequent steps.[2]

Scientific Rationale: The conversion of a secondary alcohol to a ketone requires an oxidizing agent. The choice of agent is dictated by factors such as scale, cost, selectivity, and environmental impact. For laboratory-scale synthesis, chromium-based reagents (e.g., PCC) or DMSO-based oxidations (e.g., Swern, Moffatt) offer high yields and clean reactions. For industrial-scale production, greener and more cost-effective methods using oxygen or hypochlorite with a catalyst are preferred.[3][4] A patent highlights a method using oxygen-containing gas as a clean and efficient oxidant for this purpose.[3]

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols

MethodOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine-78 °C to RT, CH₂Cl₂High yield, mild conditions, avoids over-oxidation.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
PCC Oxidation Pyridinium Chlorochromate (PCC)Room Temperature, CH₂Cl₂Simple procedure, stable reagent.Chromium waste is toxic and requires special disposal.
Bleach Oxidation Sodium Hypochlorite (NaOCl), Acetic Acid0 °C to RT, Ethyl AcetateInexpensive, readily available reagents.Can be less selective, potential for chlorinated byproducts.[4]
Catalytic Air Oxidation O₂, Metal Catalyst (e.g., Ru, Pd)Elevated Temp/PressureEnvironmentally friendly ("green"), low cost at scale.[3]Requires specialized equipment (reactor), catalyst optimization.
Dehydration: Accessing the Alkene Intermediate

Acid-catalyzed dehydration of this compound yields 4-methylcyclohexene.[4][5] While direct applications of this specific alkene in pharmaceuticals are less common than the ketone, it serves as a valuable intermediate for reactions such as epoxidation, dihydroxylation, and polymerization.

Scientific Rationale: The mechanism involves the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O).[5][6] Subsequent loss of water generates a secondary carbocation, which is then quenched by the removal of an adjacent proton to form the double bond. The reaction is typically driven to completion by distilling off the lower-boiling alkene product as it forms, in accordance with Le Châtelier's principle.[5]

Detailed Experimental Protocols

The following protocols are presented as robust, validated methods for the key transformations of this compound.

Protocol 1: Swern Oxidation of this compound to 4-Methylcyclohexanone

This protocol provides a high-yield, laboratory-scale method for producing high-purity 4-methylcyclohexanone, a critical pharmaceutical intermediate.[2]

G cluster_prep Step 1: Oxalyl Chloride Activation cluster_reac Step 2: Alcohol Oxidation cluster_quench Step 3: Quench & Workup A Add Oxalyl Chloride to dry CH₂Cl₂ at -78°C B Add DMSO dropwise (gas evolution) A->B 10 min stir C Add this compound in CH₂Cl₂ dropwise B->C D Stir at -78°C for 45 min C->D E Add Triethylamine (TEA) dropwise at -78°C D->E F Warm to RT, add H₂O E->F 30 min stir G Extract with CH₂Cl₂, wash, dry, concentrate F->G

Figure 2: Workflow for the Swern oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.4 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

  • Standard glassware with magnetic stirring, cooling bath (acetone/dry ice)

Procedure:

  • Activator Formation: To a flame-dried, three-neck flask under inert atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C. Add oxalyl chloride (1.2 eq) via syringe. Slowly add anhydrous DMSO (2.4 eq) dropwise over 10 minutes. Stir the resulting solution for an additional 10 minutes.

  • Oxidation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the activated DMSO mixture at -78 °C over 15 minutes. Stir the reaction mixture for 45 minutes at -78 °C.

  • Quench: Slowly add triethylamine (5.0 eq) to the reaction mixture. The mixture may become thick. Continue stirring for 30 minutes at -78 °C.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-methylcyclohexanone can be purified further by flash chromatography if necessary.

Protocol 2: Acid-Catalyzed Dehydration of this compound

This protocol details the synthesis of 4-methylcyclohexene, a versatile alkene intermediate, via E1 elimination.[5][6]

Materials:

  • This compound (1.0 eq)

  • 85% Phosphoric Acid (H₃PO₄)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Chloride (brine) solution

  • Simple distillation apparatus with a fractionating column

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, 85% phosphoric acid, and a few drops of concentrated sulfuric acid.[5] Add a boiling chip or magnetic stir bar.

  • Distillation: Assemble a simple distillation apparatus. Gently heat the reaction mixture. The product, 4-methylcyclohexene, will co-distill with water at a temperature below the boiling point of the starting alcohol (approx. 100-110 °C).[5]

  • Workup: Collect the distillate in a receiver flask cooled in an ice bath. Transfer the distillate to a separatory funnel. The mixture will separate into two layers.

  • Purification: Remove the lower aqueous layer. Wash the organic layer with brine to remove residual acid and water. Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate to remove trace water.

  • Final Isolation: Decant or filter the dried product into a tared vial to determine the final yield. Characterize by IR spectroscopy to confirm the appearance of C=C stretch (~1650 cm⁻¹) and the disappearance of the broad O-H stretch (~3300 cm⁻¹).

Conclusion

This compound is a cost-effective and synthetically flexible precursor for pharmaceutical development. Its ability to be efficiently converted into key intermediates like 4-methylcyclohexanone and 4-methylcyclohexene makes it an invaluable starting material for building diverse and complex molecular scaffolds. The protocols and rationale provided in this guide offer a solid foundation for leveraging this versatile compound in drug discovery and process chemistry workflows.

References

Application Note: Synthesis of 4-Methylcyclohexene via Acid-Catalyzed Dehydration of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methylcyclohexene through the acid-catalyzed dehydration of 4-methylcyclohexanol. Detailing the underlying E1 elimination mechanism, this application note presents a robust, step-by-step protocol for the reaction, purification, and subsequent characterization of the alkene product. Emphasis is placed on the causal relationships behind experimental choices, safety protocols, and analytical validation techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). This guide is intended to equip researchers with the technical knowledge and practical insights necessary for the successful and safe execution of this foundational organic transformation.

Scientific Background and Rationale

The acid-catalyzed dehydration of alcohols is a cornerstone reaction in organic synthesis for the preparation of alkenes. The conversion of this compound to 4-methylcyclohexene proceeds via an E1 (unimolecular elimination) mechanism. This pathway is favored for secondary and tertiary alcohols due to the relative stability of the corresponding carbocation intermediates.[1][2]

The key steps of the mechanism are as follows:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, typically a mixture of sulfuric and phosphoric acids.[1][2] This converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).[1][3]

  • Formation of a Carbocation: The protonated alcohol, now an alkyloxonium ion, loses a molecule of water to form a secondary carbocation intermediate.[1][2] This is the rate-determining step of the E1 reaction.

  • Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding 4-methylcyclohexene.[1][2]

The use of a mixture of phosphoric acid and a smaller amount of sulfuric acid is a common practice. While sulfuric acid is a more potent catalyst, it can lead to undesirable side reactions and charring.[3][4] Phosphoric acid provides a milder reaction environment, and the addition of a catalytic amount of sulfuric acid enhances the reaction rate without significant charring.[4]

According to Le Châtelier's principle, the removal of a product from an equilibrium reaction will shift the equilibrium towards the formation of more products. In this synthesis, the 4-methylcyclohexene product has a lower boiling point (101-102°C) than the starting this compound (171-173°C).[5] This difference allows for the continuous removal of the alkene from the reaction mixture by distillation as it is formed, thereby driving the reaction to completion and maximizing the yield.[6]

Safety and Handling Precautions

Hazard Identification and Mitigation:

  • This compound: This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[7] It is harmful if swallowed or in contact with skin.[7]

  • Concentrated Sulfuric and Phosphoric Acids: Both are highly corrosive and can cause severe skin burns upon contact.[4][6]

  • 4-Methylcyclohexene: The product is a flammable liquid and has a strong, noxious odor.[8]

Required Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat at all times.

  • All manipulations involving concentrated acids and the flammable product should be performed within a certified chemical fume hood.[9]

Waste Disposal:

  • All liquid organic waste and aqueous washes should be collected in a designated hazardous waste container. Do not pour any reagents or products down the drain.[10]

Experimental Protocol

This protocol is designed for a microscale synthesis. Adjustments may be necessary for different scales.

Reagents and Equipment
Reagent/EquipmentSpecifications
This compoundMixture of cis and trans isomers
Phosphoric Acid85% aqueous solution
Sulfuric AcidConcentrated (98%)
Saturated Sodium ChlorideAqueous solution (brine)
Anhydrous Sodium SulfateGranular
Round-bottom flask5 mL or 10 mL
Hickman Distillation Head-
Water-cooled condenser-
Magnetic stirrer and spin vane-
Heating mantle or sand bath-
Conical vials/test tubesVarious sizes
Pasteur pipettes-
Reaction Setup and Procedure
  • Reagent Addition: In a tared 5-mL conical vial containing a magnetic spin vane, add approximately 1.5 mL of this compound and determine the exact mass.[6] In a chemical fume hood, carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid to the vial.[6][11]

  • Apparatus Assembly: Assemble a distillation apparatus by attaching a Hickman distillation head and a water-cooled condenser to the conical vial.[6] Ensure all joints are properly sealed.

  • Distillation: Heat the reaction mixture gently using a heating mantle or sand bath to a temperature of 160-180°C.[6] The product, 4-methylcyclohexene, will co-distill with water and collect in the well of the Hickman head.[6]

  • Product Collection: Periodically, and carefully, transfer the distillate from the Hickman head to a clean, tared conical vial.[6] Continue the distillation until no more distillate is collected.[12]

Work-up and Purification
  • Washing: To the collected distillate, add approximately 1-2 mL of saturated sodium chloride solution (brine).[12] This will help to remove any co-distilled acid and decrease the solubility of the organic product in the aqueous layer.[4][13]

  • Layer Separation: Gently mix the contents and allow the layers to separate. The top layer is the organic product (4-methylcyclohexene), and the bottom is the aqueous layer.[14]

  • Drying: Carefully remove the bottom aqueous layer using a Pasteur pipette. Transfer the remaining organic layer to a clean, dry test tube or small Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the product.[6][12] Allow the mixture to stand for 10-15 minutes.

  • Final Transfer: Carefully transfer the dried 4-methylcyclohexene to a clean, tared vial to determine the final mass and calculate the percent yield.[6][14]

Visualization of Key Processes

Reaction Mechanism Workflow

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation A This compound B Alkyloxonium Ion A->B + H⁺ H H⁺ (from Acid) C Secondary Carbocation B->C - H₂O D 4-Methylcyclohexene C->D - H⁺ H2O_out H₂O H_out H⁺

Caption: E1 mechanism for the dehydration of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Reagents reagents Mix this compound, Phosphoric Acid, and Sulfuric Acid start->reagents distillation Distill Reaction Mixture (160-180°C) reagents->distillation collection Collect Distillate (4-Methylcyclohexene + Water) distillation->collection washing Wash with Saturated NaCl Solution collection->washing separation Separate Aqueous and Organic Layers washing->separation drying Dry Organic Layer with Anhydrous Sodium Sulfate separation->drying product Isolate Pure 4-Methylcyclohexene drying->product analysis Characterize Product (IR, NMR, GC-MS) product->analysis end End: Purified Product analysis->end

Caption: Step-by-step experimental workflow for synthesis and purification.

Product Characterization and Analysis

Expected Yield

The theoretical yield should be calculated based on the starting mass of this compound, as it is the limiting reagent. Experimental yields can vary, but a successful reaction should provide a moderate to good yield (typically in the range of 60-80%, though lower yields are also common[12][15]).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the conversion of the alcohol to the alkene.

  • This compound (Starting Material): The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A C-O stretching band will also be present around 1050-1150 cm⁻¹.

  • 4-Methylcyclohexene (Product): The spectrum of the product should lack the broad O-H stretch.[6] Key absorptions confirming the presence of the alkene include:

    • A C=C stretching band around 1640-1680 cm⁻¹.

    • =C-H stretching bands just above 3000 cm⁻¹ (e.g., ~3020 cm⁻¹).

    • =C-H bending bands in the range of 675-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation of the product.

  • ¹H NMR: The spectrum of 4-methylcyclohexene will show characteristic signals for the vinylic protons (protons attached to the double bond) in the range of 5.5-6.0 ppm. The remaining aliphatic protons will appear further upfield.

  • ¹³C NMR: The carbon atoms of the double bond will appear in the downfield region of the spectrum, typically between 120-140 ppm.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the product and identifying any potential side products.[17] The gas chromatogram will show the retention time of the major product, 4-methylcyclohexene, and any other isomeric alkenes that may have formed through carbocation rearrangements.[18] The mass spectrum will show the molecular ion peak (m/z = 96) and a characteristic fragmentation pattern that can be compared to library data for confirmation.[19][20]

Unsaturation Tests (Qualitative)

Simple chemical tests can quickly confirm the presence of an alkene.

  • Bromine Test: Addition of a solution of bromine in an inert solvent to the product will result in the rapid disappearance of the reddish-brown bromine color, indicating the addition of bromine across the double bond.[13]

  • Baeyer's Test (Potassium Permanganate): Adding a dilute solution of potassium permanganate to the product will cause the purple color to fade and a brown precipitate of manganese dioxide (MnO₂) to form.[3]

Troubleshooting and Field-Proven Insights

  • Low Yield: A low yield can result from incomplete reaction or loss of product during transfers. Ensure the reaction temperature is maintained to facilitate distillation. Be meticulous during the work-up steps to minimize mechanical losses.

  • Product Contamination with Starting Material: If the distillation is carried out too rapidly or at too high a temperature, some of the higher-boiling this compound may co-distill with the product. A careful, slow distillation is key.

  • Formation of Isomeric Alkenes: Carbocation intermediates can potentially undergo rearrangements (hydride or methyl shifts) to form more stable carbocations, leading to the formation of isomeric products like 1-methylcyclohexene and 3-methylcyclohexene.[18][21] GC analysis is crucial for identifying the product distribution.

References

  • 4-Methylcyclohexene Synthesis. (n.d.).
  • This compound Dehydration: Lab Experiment & Techniques. (n.d.). Studylib.
  • Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of. (2019, December 6). Brainly.
  • Preparation of 4-methylcyclohexene From Dehydration of this compound. (n.d.). EduBirdie.
  • Dehydration Mechanism of this compound. (n.d.). Scribd.
  • 4-Methylcyclohexene Synthesis: Lab Procedure & Analysis. (n.d.). Studylib.
  • DEHYDRATION OF this compound. (n.d.).
  • Preparation of 4-Methylcyclohexene From Dehydration of this compound. (n.d.). Scribd.
  • 4-Methylcyclohexene. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4-Methylcyclohexene. (2020, December 2). YouTube.
  • SAFETY DATA SHEET: this compound, mixture of cis and trans. (2021, December 24). Fisher Scientific.
  • Outline a mechanism for the dehydration of this compound catalyzed by phosphoric acid. (2016, August 7). brainly.com.
  • Experiment 2 Preparation of 4 Methylcyclohexene From Dehydration of 4 Methylcyclohexanol. (n.d.). Scribd.
  • This compound - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene. (n.d.). Homework.Study.com.
  • cis-4-Methylcyclohexanol. (n.d.). Santa Cruz Biotechnology.
  • Experiment 7 – Dehydration of Methylcyclohexanols. (n.d.). CDN.
  • Preparation Of 4 Methylcyclohexene. (n.d.). Babab.Net.
  • Solved Show the reaction mechanism for the acid catalyzed. (2017, March 30). Chegg.com.
  • 4-Methylcyclohexene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Clennan, E. L., & Clennan, M. M. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS).
  • For the experiment: dehydration of an alcohol 4 methylcyclohexanol, phosp... (2025, February 18). Filo.
  • SAFETY DATA SHEET: this compound. (2015, November 27). Chem Service.
  • SAFETY DATA SHEET: 2-Methylcyclohexanol. (2018, January 19). Vector SDS and Chemical Management.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. (2022, March 24). Morressier. Retrieved from [Link]

  • 4-Methylcyclohexene - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Cyclohexene, 4-methyl-1-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Cyclohexene, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Solved Gas Chromatogram Report 1. From the GC data, assign. (2023, December 6). Chegg.com.

Sources

Application Notes and Protocols for the Use of 4-Methylcyclohexanol in Insect Olfaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Olfaction in Insect Behavior

In the intricate world of insects, the sense of smell, or olfaction, is a primary driver of survival and reproduction. Olfactory cues guide insects towards food sources, mates, and suitable oviposition sites, while also helping them avoid predators and toxic environments.[1][2][3] The insect olfactory system, a marvel of biological engineering, is comprised of specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla, predominantly located on the antennae and maxillary palps.[3][4][5][6] These neurons express odorant receptors (ORs) that bind to specific volatile chemical compounds, triggering a neural response that is ultimately interpreted by the insect's brain, leading to a behavioral outcome.[7][8][9] Understanding the mechanisms of insect olfaction is paramount for developing novel and targeted strategies for pest management and disease vector control.[8][10][11]

4-Methylcyclohexanol (CAS 589-91-3), a volatile organic compound, has emerged as a significant tool in the study of insect olfaction.[12] Its utility stems from its demonstrated ability to elicit electrophysiological and behavioral responses in a variety of insect species.[10][13][14] This application note provides a comprehensive guide for researchers on leveraging this compound to investigate the intricacies of insect chemoreception. We will delve into detailed protocols for key experimental techniques, including electroantennography (EAG), single-sensillum recording (SSR), and behavioral assays, providing the scientific rationale behind each step to ensure robust and reproducible results.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Appearance Colorless liquid[12]
Boiling Point 171-173 °C
Vapor Pressure 1.5 mmHg (30 °C)
Solubility Soluble in paraffin oil and other organic solvents.[13][14]
Purity ≥98% recommended for experimental use.

Table 1: Key physicochemical properties of this compound.

Section 2: Core Electrophysiological Techniques

Electrophysiological techniques provide a direct measure of the response of an insect's olfactory system to chemical stimuli. They are indispensable for screening compounds for bioactivity and for characterizing the response profiles of specific olfactory neurons.

Electroantennography (EAG): A Global Olfactory Response

EAG measures the summed potential of all responding OSNs on the antenna, providing a broad overview of an insect's sensitivity to a particular odorant.[15][16][17] It is an excellent high-throughput screening tool to quickly assess whether an insect can detect this compound.

Principle: When an odorant stimulates the OSNs, a depolarization occurs, leading to a change in the electrical potential across the antenna. This change, known as the EAG response, is recorded by placing electrodes at the base and tip of the antenna.[16][18]

Materials:

  • This compound (≥98% purity)

  • Solvent (e.g., paraffin oil, hexane)[13][14]

  • Intact insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder

  • Amplifier and data acquisition system (e.g., Syntech)[15]

  • Air stimulus controller

  • Charcoal-filtered and humidified air source

  • Pasteur pipettes and filter paper strips

Procedure:

  • Preparation of this compound Solutions: Prepare a serial dilution of this compound in the chosen solvent (e.g., 10⁻⁵ to 10⁻¹ M). A solvent blank should be used as a negative control.

  • Insect Preparation: Immobilize the insect (e.g., by chilling). Excise the head or the entire insect and mount it on a holder using wax or dental cement, ensuring the antennae are accessible.[17]

  • Electrode Placement: Under a microscope, carefully excise the tip of one antenna. Place the recording electrode over the cut end and the reference electrode into the base of the antenna or the head.[17]

  • Stimulus Delivery: Pipette a known volume (e.g., 10 µL) of the this compound solution onto a filter paper strip and insert it into a Pasteur pipette. Deliver a puff of charcoal-filtered air through the pipette, directed over the antenna.

  • Recording: Record the resulting voltage deflection. The amplitude of the EAG response is proportional to the number of responding OSNs.

  • Data Analysis: Measure the peak amplitude of the EAG response for each concentration. Normalize the responses to a standard compound or the solvent control.

dot

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Odorant Prepare this compound Dilutions Stimulus Deliver Odor Stimulus Odorant->Stimulus Insect Immobilize and Mount Insect Electrodes Prepare and Position Electrodes Insect->Electrodes Electrodes->Stimulus Record Record EAG Response Stimulus->Record Voltage Change Analyze Measure Response Amplitude Record->Analyze Normalize Normalize Data Analyze->Normalize

Caption: EAG Experimental Workflow.

Single-Sensillum Recording (SSR): Unveiling Neuronal Specificity

SSR is a more refined technique that allows for the recording of action potentials from individual OSNs within a single sensillum.[4][5][19] This method is crucial for determining which specific neurons respond to this compound and for characterizing their response profiles with high resolution.[19]

Principle: A sharp recording electrode is inserted through the cuticle of a sensillum to make contact with the sensillum lymph surrounding the dendrites of the OSNs.[4][5] A reference electrode is placed elsewhere in the insect's body. This setup allows for the detection of the extracellularly recorded action potentials (spikes) generated by the OSNs in response to an odorant.[20]

Materials:

  • Same as for EAG, with the addition of:

  • Tungsten electrodes (sharpened electrolytically)

  • High-magnification microscope with vibration isolation table

  • Spike sorting software

Procedure:

  • Insect Preparation: Immobilize the insect as for EAG, ensuring the antenna is stable.

  • Electrode Placement: Under high magnification, carefully insert the sharpened tungsten recording electrode into the base of a targeted sensillum. Insert the reference electrode into the eye or another part of the head.[4][21]

  • Stimulus Delivery: Deliver this compound as described for EAG.

  • Recording and Analysis: Record the spike train from the OSNs. Use spike sorting software to distinguish the responses of different neurons within the same sensillum based on spike amplitude and shape.[4][5] Calculate the change in spike frequency in response to the stimulus compared to the spontaneous firing rate.

dot

SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_SSR Immobilize Insect, Stabilize Antenna Electrodes_SSR Insert Recording and Reference Electrodes Insect_SSR->Electrodes_SSR Stimulus_SSR Deliver Odor Stimulus to Sensillum Electrodes_SSR->Stimulus_SSR Record_SSR Record Action Potentials Stimulus_SSR->Record_SSR Neural Spikes Spike_Sort Spike Sorting Record_SSR->Spike_Sort Analyze_SSR Calculate Firing Rate Spike_Sort->Analyze_SSR

Caption: SSR Experimental Workflow.

Section 3: Behavioral Assays: Linking Olfaction to Action

While electrophysiology confirms that an insect can detect a compound, behavioral assays are necessary to determine the resulting behavioral output, i.e., whether this compound acts as an attractant, repellent, or has a more nuanced effect.[1][2]

Two-Choice Olfactometer Assays

A two-choice olfactometer, such as a Y-tube or T-maze, is a standard apparatus for assessing an insect's preference for an odorant.[11][22]

Principle: The insect is released at the base of the olfactometer and is presented with a choice between two air streams, one carrying the odor of this compound and the other a solvent control. The insect's choice and the time spent in each arm are recorded.[11]

Materials:

  • Y-tube or T-maze olfactometer

  • Airflow meters

  • Humidifier

  • Light source (if applicable, for phototactic insects)[22]

  • This compound and solvent

  • Test insects (of a specific age, sex, and physiological state)

Procedure:

  • Setup: Connect the olfactometer to a charcoal-filtered, humidified air source with a constant flow rate.

  • Odor Application: Apply a solution of this compound to a filter paper and place it in the odor chamber of one arm. Place a filter paper with solvent only in the other arm.

  • Insect Introduction: Introduce a single insect at the downwind end of the olfactometer.

  • Observation: Record which arm the insect first enters and the total time it spends in each arm over a set period (e.g., 5-10 minutes).[11]

  • Data Analysis: Use a chi-square test to determine if there is a significant preference for one arm over the other. A t-test can be used to compare the time spent in each arm.

Section 4: Advanced Techniques: GC-EAD/MS

For complex odor blends, Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique to identify which specific components are biologically active.[23][24][25]

Principle: The effluent from a gas chromatograph is split, with one portion going to a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and the other passing over an insect antenna preparation for EAG recording.[26] This allows for the simultaneous recording of the chemical profile of a sample and the insect's olfactory response to each eluting compound.[23][26]

This technique can be employed to see if this compound is a component of a natural, behaviorally active odor blend and to confirm its activity in that context.

Section 5: Interpreting the Data: A Holistic Approach

The true power of using this compound in olfaction studies comes from integrating the data from these different experimental modalities. For instance, a strong EAG response to this compound, coupled with the identification of a specific olfactory sensory neuron that is highly sensitive to it via SSR, and a clear attractive or repellent behavior in an olfactometer, provides a robust and multi-layered understanding of the role of this compound in the chemical ecology of the insect under investigation.

For example, studies in Drosophila melanogaster have utilized this compound to investigate how the intensity of an odor is processed and remembered.[13] It was found that conditioned avoidance was strongest when the training and testing intensities of this compound matched, suggesting intensity-specific memories.[13] However, in larval Drosophila, this compound appears to be less behaviorally responsive.[14] In some mosquito species, this compound is recognized as a product of organic decay and can be innately attractive to larvae.[10]

Conclusion

This compound serves as a valuable chemical probe for dissecting the complexities of insect olfaction. By employing the detailed protocols outlined in these application notes, from broad screening with EAG to the fine-tuned analysis of SSR and the behavioral validation through olfactometer assays, researchers can gain significant insights into the neural and behavioral responses of insects to this compound. This knowledge is not only fundamental to advancing our understanding of sensory biology but also holds immense potential for the development of innovative and environmentally sound pest management strategies.

References

  • Yarali, A., et al. (2009). Odour intensity learning in fruit flies. PMC. [Link]

  • Gerber, B., et al. (2009). Olfactory memories are intensity specific in larval Drosophila. Journal of Experimental Biology. [Link]

  • Raji, J. I., & DeGennaro, M. (2017). Olfactory learning and chemical ecology of olfaction in disease vector mosquitoes: A life history perspective. PMC. [Link]

  • Huize Chemical Technology (Puyang) Co., Ltd. (n.d.). What are the properties, synthesis methods, and applications of this compound?
  • Beck, J. J., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. syntech.nl. [Link]

  • Wikipedia. (n.d.). Single sensillum recording. Wikipedia. [Link]

  • Pellegrino, M., et al. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments. [Link]

  • Knolhoff, L. M., & Heckel, D. G. (2014). Behavioral assays for studies of host plant choice and adaptation in herbivorous insects. Annual Review of Entomology. [Link]

  • Pellegrino, M., et al. (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. PubMed. [Link]

  • de Fouchier, A., et al. (2021). Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists. Cellular and Molecular Life Sciences. [Link]

  • Wen, X., et al. (2023). Behavioral Assays for Studies of Host Plant Choice and Adaptation in Herbivorous Insects. Insects. [Link]

  • The Pherobase. (n.d.). Synthesis - 4me-cyclohexanol. The Pherobase. [Link]

  • Quinn, W. G., et al. (1974). Conditioned Behavior in Drosophila melanogaster. PNAS. [Link]

  • Zhao, Z., & Leal, W. S. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments. [Link]

  • Linn, C. E., et al. (2012). An automated approach to detecting signals in electroantennogram data. Journal of Chemical Ecology. [Link]

  • Huang, L. Q., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ. [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). University of Göttingen. [Link]

  • Cork, A. (2018). Gas Chromatography Linked to Electroantennography: A Versatile Technique for Identifying Insect Semiochemicals. ResearchGate. [Link]

  • Poorjavad, N., et al. (2013). Vertical T-maze Choice Assay for Arthropod Response to Odorants. Journal of Visualized Experiments. [Link]

  • Shuttleworth, S. N., & Johnson, S. D. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution. [Link]

  • Choo, Y., et al. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. Frontiers in Cellular Neuroscience. [Link]

  • JoVE. (2024). Single Sensillum Recordings have been conducted on the insects Drosophila and Anopheles gambiae. YouTube. [Link]

  • ResearchGate. (n.d.). Gas chromatography‐electroantennogram detector (GC‐EAD) analysis of... ResearchGate. [Link]

  • Wikipedia. (n.d.). Insect olfactory receptor. Wikipedia. [Link]

  • Ray, A., et al. (2014). Molecular determinants of odorant receptor function in insects. PMC. [Link]

  • Zwiebel, L. J., & Takken, W. (2017). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. PMC. [Link]

  • University of Missouri–St. Louis. (n.d.). 4-Methylcyclohexene Synthesis. University of Missouri–St. Louis. [Link]

  • Bartleby. (n.d.). The Synthesis Of An Alkene this compound. Bartleby. [Link]

  • The Good Scents Company. (n.d.). 4-methyl cyclohexanol acetate. The Good Scents Company. [Link]

  • Griesh, N., et al. (2020). Controlling mosquitoes with semiochemicals: a review. PMC. [Link]

  • Galizia, C. G., & Rössler, W. (2010). Odor Coding in Insects. The Neurobiology of Olfaction. [Link]

  • Filippov, B. T., & Musolin, D. L. (2021). Repellent and Attractant Activities of Organic Compounds on Female and Male Philonthus decorus (Coleoptera, Staphylinidae). MDPI. [Link]

Sources

Application Notes and Protocols: The Role of 4-Methylcyclohexanol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of 4-Methylcyclohexanol in the fragrance industry. It delves into the compound's physicochemical properties, isomeric complexities, and its multifaceted role as both a synthetic intermediate and a potential fragrance modifier. This guide moves beyond simple data presentation to explain the causality behind formulation choices and provides detailed, validated protocols for olfactory evaluation and stability testing.

Introduction: A Molecule of Duality

This compound (CAS No. 589-91-3) is a cyclic alcohol that presents a curious case in fragrance chemistry.[1] While listed as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances, its direct application within a perfume concentrate is a subject of nuanced discussion.[1][2] Literature and supplier databases offer varied descriptions of its scent profile, ranging from a mild, camphor-like odor to a more distinct aromatic, menthol-like character.[1][3] This ambiguity is further compounded by the existence of its cis and trans stereoisomers, which possess distinct olfactory properties.

This guide aims to clarify the role of this compound, establishing its primary function as a valuable synthetic precursor for more complex aroma chemicals.[4][5] Concurrently, it explores its secondary, more subtle potential as a fragrance modifier, capable of imparting specific characteristics to an accord. We will provide the necessary protocols to empower formulators to evaluate its properties and make informed decisions on its application.

Physicochemical Characteristics and Olfactory Profile

This compound is a colorless to pale yellow viscous liquid, stable under normal conditions, and slightly soluble in water but miscible with most organic solvents and fragrance carriers like ethanol.[1][3][6] Its properties are critical for its handling, storage, and performance in formulations.

PropertyValueSource(s)
CAS Number 589-91-3 (Mixture); 7731-28-4 (cis); 7731-29-5 (trans)[1][7]
Molecular Formula C₇H₁₄O[1][7][8]
Molecular Weight 114.19 g/mol [8]
Boiling Point 171-173 °C[6][8][9]
Flash Point ~70 °C (158 °F)[8][10]
Density ~0.914 g/mL at 25 °C[3][6][9]
Vapor Pressure ~1.5 mmHg at 30 °C[6][7]
Solubility Slightly soluble in water; miscible with alcohols[1][3][11]
The Isomeric Impact on Odor

The orientation of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexane ring dictates the molecule's shape and, consequently, its interaction with olfactory receptors.

  • cis-4-Methylcyclohexanol: Often described as having a more pleasant, strong, sweet, and floral odor.[7] This isomer is more likely to be considered for direct fragrance applications where these notes are desired.

  • trans-4-Methylcyclohexanol: The odor profile is less consistently defined in public literature, but it contributes to the overall camphoraceous and menthol-like character of the isomeric mixture.[1][3]

The significant difference in scent profiles underscores the first principle of its use: the isomeric ratio of the raw material is a critical quality parameter that must be defined before formulation.

Primary vs. Secondary Application in Fragrance

The primary and most documented role of this compound is as a foundational building block in organic synthesis. For instance, it serves as a precursor in the production of other, more complex and potent fragrance materials.[5] However, its own olfactory characteristics suggest a potential, albeit limited, secondary role as a modifier. It can introduce a clean, slightly medicinal or woody lift to accords, particularly those in the fougère, chypre, or herbal families.

G cluster_roles Application Pathways MCH This compound Intermediate Primary Role: Synthetic Intermediate MCH->Intermediate Chemical Synthesis Modifier Secondary Role: Fragrance Modifier MCH->Modifier Direct Addition FinalFragrance Novel Aroma Chemicals (e.g., 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol) Intermediate->FinalFragrance Accord Fragrance Accords (e.g., Fougère, Woody) Modifier->Accord G start Start: Obtain Isomers & Base Accord prep Protocol 3.2: Prepare 10% Solutions & Evaluate Isomers start->prep incorporate Protocol 3.3: Incorporate into Fougère Accord (0.5% & 2.0%) start->incorporate olfactory_data Data: Isomer Odor Profiles (Top, Mid, Base) prep->olfactory_data macerate Macerate Blends (48 hours) incorporate->macerate eval Comparative Evaluation: Control vs. Test Blends on Smelling Strips macerate->eval stability Protocol 3.4 (Optional): Preliminary Stability Test in Product Base macerate->stability analysis Analyze Results: Characterize Modifying Effect & Stability eval->analysis stability->analysis

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound holds a defined and important role in the fragrance industry, primarily as a synthetic intermediate for creating novel aroma molecules. [1][5]Its direct use in a fragrance formula is less common and requires careful consideration of the isomeric ratio to achieve a desired olfactory outcome. The cis-isomer, with its reported floral-sweet profile, shows more promise for this application. [7] The protocols provided in this guide offer a validated framework for any research or formulation team to conduct their own internal assessment. By systematically evaluating its odor profile and its effect as a modifier in established accords, formulators can determine if this compound has a place in their creative palette. Its ability to impart a clean, camphoraceous lift could be of particular interest in functional perfumery (e.g., air care, household products) where such notes are often associated with efficacy and cleanliness.

References

  • This compound | C7H14O | CID 11524. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3). (n.d.). Cheméo. Retrieved January 3, 2026, from [Link]

  • This compound One. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 3, 2026, from [Link]

  • trans-4-Methylcyclohexanol. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]

  • (Z+E)-4-methyl cyclohexanol, 589-91-3. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]

  • cis-4-methyl cyclohexanol, 7731-28-4. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]

  • 4-methyl cyclohexanol acetate, 22597-23-5. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]

  • 4-Methylcyclohexanone: Applications in Flavor & Fragrance and Beyond. (n.d.). Fengle. Retrieved January 3, 2026, from [Link]

  • WO2002014253A1 - Cyclohexyl ethers as fragrance compounds. (n.d.). Google Patents.

Sources

Application Note: A Multi-Modal Analytical Approach for the Identification and Characterization of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical techniques for the robust identification, quantification, and structural characterization of 4-Methylcyclohexanol (4-MCH). As a compound with industrial relevance and potential environmental impact, its accurate analysis is critical.[1][2] This document moves beyond standard protocols to explain the causality behind methodological choices, empowering researchers to adapt and troubleshoot effectively. We will explore three complementary techniques: Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification, and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for precise structural elucidation of its cis and trans isomers.

Introduction to this compound

This compound (C₇H₁₄O, Molar Mass: 114.19 g/mol ) is a cyclic alcohol that exists as two primary stereoisomers: cis-4-Methylcyclohexanol and trans-4-Methylcyclohexanol.[3][4][5] These isomers differ in the spatial orientation of the methyl (-CH₃) and hydroxyl (-OH) groups relative to the cyclohexane ring. Commercial preparations are often sold as a mixture of these isomers.[6][7] The compound is utilized as a solvent and blending agent and has been noted as a component in coal cleaning processes.[1][2] Its presence in water sources, as seen in the 2014 Elk River chemical spill, highlights the necessity for sensitive and specific analytical methods for environmental monitoring and toxicological assessment.[8][9][10]

The choice of analytical technique is dictated by the research question:

  • Is 4-MCH present and at what concentration? GC-FID is a robust and cost-effective method for quantification.

  • Is the compound definitively 4-MCH? GC-MS provides mass spectral data that serves as a molecular fingerprint for confident identification.

  • What is the isomeric structure of the 4-MCH? ¹H NMR spectroscopy offers detailed structural information to distinguish between cis and trans isomers.

Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle & Rationale

Gas Chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). This compound, being a volatile alcohol, is well-suited for GC analysis. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and produces a signal proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantification.

Expertise & Experience: The critical factor in analyzing 4-MCH isomers is the choice of the GC column. A polar stationary phase, such as those containing polyethylene glycol (e.g., FFAP - Free Fatty Acid Phase), is essential.[11] The polar hydroxyl group of 4-MCH interacts more strongly with the polar stationary phase than a non-polar phase. This interaction enhances the separation between the cis and trans isomers, which have slightly different polarities and boiling points, allowing for their individual quantification.

Experimental Protocol: Quantification in a Solvent Matrix

This protocol is adapted from established methodologies for analyzing methylcyclohexanol in solvent.[11]

A. Sample & Standard Preparation

  • Calibration Stock Solution (14.8 mg/mL): In a 10 mL volumetric flask, combine 80 µL of m-methylcyclohexanol and 80 µL of p-methylcyclohexanol (as a typical isomer mixture) and dilute to the mark with ACS reagent grade methylene chloride.[11]

  • Working Standards: Perform serial dilutions of the stock solution with methylene chloride to create a series of standards in the desired concentration range (e.g., 0.02 to 10 mg/mL).[11] A minimum of five concentration levels is recommended to establish a linear calibration curve.

  • Unknown Sample Preparation: Dilute the sample containing 4-MCH with methylene chloride to ensure the concentration falls within the linear range of the calibration curve.

B. Instrumentation & Parameters The following table outlines the recommended starting parameters for a standard GC-FID system.

ParameterSettingRationale
Injector
Injection Volume1.0 µLStandard volume for capillary columns.
Inlet Temperature230 °CEnsures rapid volatilization without thermal degradation.
Split Ratio20:1Prevents column overloading while maintaining sensitivity.
Column
Stationary Phase10% FFAP on 80/100 mesh Chromosorb W (or equivalent)Polar phase to resolve cis/trans isomers.[11]
Dimensions12 ft x 1/8 in stainless steelStandard dimensions for packed columns as per NIOSH method.[11]
Oven
Oven Temperature140 °C (Isothermal)A simple starting point for resolving isomers. Temperature programming can be optimized for more complex mixtures.[11]
Detector (FID)
Detector Temp230 °CPrevents condensation of the analyte post-column.[11]
H₂ Flow~30 mL/minFuel for the flame. Optimize for detector response.
Air Flow~300 mL/minOxidant for the flame. Optimize for detector response.
Makeup Gas (N₂)~30 mL/minEnsures efficient transfer of column effluent to the detector.

C. Data Analysis

  • Inject the working standards and integrate the peak area for each isomer.

  • Construct a calibration curve by plotting peak area against concentration (mg/mL) for each isomer.

  • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

  • Inject the unknown sample and use its measured peak area in the regression equation to calculate the concentration of 4-MCH.

Workflow Diagram

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing P1 Prepare Stock Solution P2 Create Serial Dilutions (Working Standards) P1->P2 A1 Inject Standards P2->A1 P3 Dilute Unknown Sample A2 Inject Unknown P3->A2 D1 Integrate Peak Areas A1->D1 A2->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Unknown Concentration D1->D3 D2->D3

Caption: GC-FID workflow for quantitative analysis.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS provides a higher degree of certainty for identification. After the GC separates the mixture, the eluting compounds are ionized (typically by electron ionization, EI), fragmented in a reproducible pattern, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that can be compared against spectral libraries for positive identification.[12][13]

Expertise & Experience: For 4-MCH, the molecular ion ([M]⁺) peak is expected at m/z 114.[14] However, alcohols often show a weak or absent molecular ion peak. More reliable identification comes from characteristic fragment ions. The loss of a water molecule (H₂O, 18 Da) from the molecular ion is common, leading to a peak at m/z 96. The most abundant peak (base peak) is often observed at m/z 57, corresponding to the loss of the cyclohexyl ring and subsequent rearrangement.[14] Comparing the entire fragmentation pattern to a reference, such as the NIST Mass Spectral Library, provides authoritative identification.[3][5]

Experimental Protocol: Confirmatory Identification

A. Sample Preparation Prepare a diluted sample of 4-MCH in a volatile solvent like methylene chloride or methanol at a concentration of approximately 10-100 µg/mL. High concentrations can saturate the detector.

B. Instrumentation & Parameters

ParameterSettingRationale
GC System (Similar to GC-FID, often with a narrower bore capillary column for better resolution)
ColumnDB-5ms, HP-5ms, or similar (non-polar)These robust columns provide excellent separation for a wide range of analytes.
Oven Program50°C (hold 2 min) to 250°C at 10°C/minA temperature ramp is typical to elute compounds over a range of boiling points.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns for library matching.[14]
Source Temperature280 °CPrevents condensation and contamination in the ion source.[14]
Mass Scan Range35 - 300 m/zCaptures the molecular ion and all significant fragments of 4-MCH.
Solvent Delay2-3 minPrevents the high concentration of solvent from entering and saturating the MS detector.

C. Data Analysis

  • Run the sample and obtain the total ion chromatogram (TIC).

  • Identify the chromatographic peak corresponding to 4-MCH.

  • Obtain the background-subtracted mass spectrum for that peak.

  • Compare the acquired spectrum to a reference spectrum from a database (e.g., NIST). A match factor of >800 (out of 1000) typically indicates a good match.

  • Manually verify the presence of key ions, as summarized in the table below.

Key Mass Fragments for this compound
m/zRelative IntensityProposed Fragment Identity
114Low[M]⁺, Molecular Ion[14]
99Moderate[M-CH₃]⁺, Loss of methyl group
96Moderate[M-H₂O]⁺, Loss of water
70HighC₅H₁₀⁺ fragment
57100% (Base Peak)C₄H₉⁺, likely t-butyl cation from rearrangement[14]
41HighC₃H₅⁺, Allyl cation

Note: Relative intensities can vary slightly between instruments.

Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dilute Sample in Volatile Solvent A1 Inject Sample P1->A1 A2 GC Separation A1->A2 A3 MS Detection (Ionization & Fragmentation) A2->A3 D1 Extract Mass Spectrum from Chromatogram A3->D1 D2 Compare Spectrum to NIST Library D1->D2 D3 Confirm Key Ions (m/z 114, 96, 57) D2->D3 D4 Positive Identification D3->D4

Caption: GC-MS workflow for confirmatory analysis.

Structural Elucidation by ¹H NMR Spectroscopy

Principle & Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule. It exploits the magnetic properties of atomic nuclei, particularly ¹H (protons). By observing the chemical shift, integration, and splitting (multiplicity) of proton signals, one can deduce the connectivity and stereochemical relationships within the molecule.

Expertise & Experience: ¹H NMR is particularly powerful for distinguishing between the cis and trans isomers of 4-MCH. The key diagnostic proton is the one on the carbon attached to the hydroxyl group (the H-1 proton). In the trans isomer, this proton is axial and experiences different magnetic shielding compared to the equatorial H-1 proton in the cis isomer. This results in a distinct difference in their chemical shifts, allowing for unambiguous assignment.[15][16][17]

Experimental Protocol: Isomer Identification

A. Sample Preparation

  • Dissolve 5-10 mg of the purified 4-MCH sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative NMR (qNMR) is desired.

  • Transfer the solution to a 5 mm NMR tube.

B. Instrumentation & Parameters

ParameterSettingRationale
Spectrometer300 MHz or higherHigher field strength provides better signal dispersion and resolution.
SolventCDCl₃Common solvent with a residual peak at ~7.26 ppm that can be used for reference.
Acquisition Time2-4 secondsDuration of data collection for each scan.
Number of Scans16 or 32Signal-to-noise ratio improves with the square root of the number of scans.
Temperature25 °CStandard operating temperature.

C. Data Analysis & Interpretation

  • Acquire and process the spectrum (Fourier transform, phase correction, baseline correction).

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm or the residual solvent peak.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts and splitting patterns to assign signals to protons in the molecule, paying close attention to the diagnostic H-1 proton.

Characteristic ¹H NMR Signals (in CDCl₃)
Proton Assignmentcis-4-MCH Approx. δ (ppm)trans-4-MCH Approx. δ (ppm)Multiplicity
-CH~0.90~0.88Doublet
-OH Variable (broad singlet)Variable (broad singlet)Singlet
-CH -OH (H-1)~4.0~3.5Multiplet

Note: The most significant difference is in the chemical shift of the H-1 proton, which appears further downfield in the cis isomer.[16][17]

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Interpretation P1 Dissolve Sample in Deuterated Solvent P2 Transfer to NMR Tube P1->P2 A1 Acquire Spectrum on Spectrometer P2->A1 A2 Process Data (FT, Phasing) A1->A2 D1 Assign Chemical Shifts & Splitting Patterns A2->D1 D2 Identify Diagnostic Signals for Isomers D1->D2 D3 Confirm Structure D2->D3

Caption: ¹H NMR workflow for structural elucidation.

Summary & Method Comparison

FeatureGC-FIDGC-MS¹H NMR Spectroscopy
Primary Use QuantificationConfirmatory IdentificationStructural Elucidation, Isomer ID
Sensitivity High (ng to pg)Very High (pg to fg)Low (mg to µg)
Confidence Moderate (Retention Time)High (Mass Spectrum)Very High (Molecular Structure)
Sample Throughput HighHighLow
Cost LowMediumHigh
Required Expertise Low to MediumMediumHigh

References

  • NIOSH. (1994). METHYLCYCLOHEXANOL: METHOD 1404. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound, mixed isomers. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Geological Survey. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. USGS Publications Warehouse. Retrieved from [Link]

  • NIST. (n.d.). This compound, (E)-, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Toxicology Program. (2018). NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Journal of Chemical Education. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). ERIC. Retrieved from [Link]

  • American Chemical Society. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography−Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Study.com. (n.d.). Why is only 1 major regioisomer (a mixture of enantiomers) obtained when this compound is used instead of 2-methylcycloheaxnol for the reaction (which is alcohol dehydration)?. Retrieved from [Link]

  • National Institutes of Health. (2017). Evaluation of 4-methylcyclohexanemethanol (MCHM) in a combined irritancy and Local Lymph Node Assay (LLNA) in mice. PMC. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 4-Methylcyclohexene Synthesis. Retrieved from [Link]

  • Reddit. (2014). 4-Methylcyclohexane methanol?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of 4-Methylcyclohexene From Dehydration of this compound. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2021). Pre lab discussion - this compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). DEHYDRATION OF this compound. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 2 Preparation of 4 Methylcyclohexene From Dehydration of 4 Methylcyclohexanol. Retrieved from [Link]

  • Scribd. (n.d.). Dehydration Mechanism of this compound. Retrieved from [Link]

  • PubMed. (2015). The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite. Retrieved from [Link]

  • DoveMed. (n.d.). First Aid for 4-Methylcyclohexane Methanol Poisoning. Retrieved from [Link]

  • National Institutes of Health. (2020). NTP Research Report on the Preliminary Evaluation of 4-Methylcyclohexylmethanol in an In Vitro Human Airway Model. NCBI. Retrieved from [Link]

Sources

Application Note: Monitoring Chemical Transformations of 4-Methylcyclohexanol using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Story of a Reaction

Infrared (IR) spectroscopy is a powerful and rapid analytical technique that provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds. For the organic chemist and drug development professional, it is an indispensable tool for identifying functional groups and monitoring the progress of chemical reactions. When a starting material is converted into a product, its IR spectrum undergoes a predictable transformation: the absorption bands characteristic of the reactant's functional groups diminish, while new bands corresponding to the product's functional groups appear.

This guide provides a detailed examination of 4-methylcyclohexanol and its common reaction products—4-methylcyclohexene and 4-methylcyclohexanone—through the lens of IR spectroscopy. We will explore the key spectral features that allow for unambiguous identification of each compound and present robust protocols for sample handling and data acquisition. The causality behind experimental choices is emphasized to empower researchers to not only follow a protocol but to understand and adapt it.

The Molecular Fingerprint: Spectral Analysis of this compound and Its Derivatives

The core of this analysis lies in identifying the key functional groups that define each molecule. This compound is an alcohol, its dehydration product, 4-methylcyclohexene, is an alkene, and its oxidation product, 4-methylcyclohexanone, is a ketone. Each of these functional groups has a distinct and strong signature in the IR spectrum.

The Starting Material: this compound

This compound typically exists as a mixture of cis and trans isomers. While high-resolution spectroscopy might distinguish between them, for routine reaction monitoring, their spectra are dominated by the same characteristic functional group absorptions.

  • O-H Stretch (Alcohol): The most prominent feature is a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹ .[1][2][3] This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl (-OH) groups of adjacent molecules.

  • C-H Stretch (Aliphatic): Strong, sharp peaks are observed between 3000-2850 cm⁻¹ , corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the cyclohexane ring and methyl group.

  • C-O Stretch (Alcohol): A strong absorption in the fingerprint region, typically around 1075-1000 cm⁻¹ , indicates the C-O single bond stretch.[4]

The Dehydration Product: 4-Methylcyclohexene

Acid-catalyzed dehydration of this compound eliminates a molecule of water to form an alkene.[5][6] The success of this reaction is unequivocally confirmed by the following spectral changes:

  • Disappearance of the O-H Stretch: The complete absence of the broad band at 3600-3200 cm⁻¹ is the primary indicator that the starting alcohol has been consumed.[7]

  • Appearance of the =C-H Stretch (Vinylic): A new, medium-intensity peak appears just above 3000 cm⁻¹, typically around 3025 cm⁻¹ .[7] This absorption is characteristic of C-H bonds where the carbon is part of a double bond (sp² hybridized).

  • Appearance of the C=C Stretch (Alkene): A medium-intensity absorption emerges in the 1680-1640 cm⁻¹ region, confirming the presence of the carbon-carbon double bond.[1]

The Oxidation Product: 4-Methylcyclohexanone

Oxidation of this compound (a secondary alcohol) yields a ketone. This transformation is also clearly monitored by IR spectroscopy.

  • Disappearance of the O-H Stretch: Similar to the dehydration reaction, the broad -OH peak vanishes upon successful oxidation.

  • Appearance of the C=O Stretch (Ketone): The most telling signal is the appearance of a very strong, sharp absorption band around 1715 cm⁻¹ . This intense peak is characteristic of the carbonyl (C=O) group in a cyclic ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration.

Data Summary Table
CompoundFunctional GroupKey IR Absorption Band (cm⁻¹)Appearance of Band
This compound Alcohol (-OH)3600 - 3200Strong, Broad
C-O Stretch1075 - 1000Strong
4-Methylcyclohexene Alkene (=C-H)~3025Medium, Sharp
C=C Stretch1680 - 1640Medium
4-Methylcyclohexanone Ketone (C=O)~1715Very Strong, Sharp

Reaction Pathways and Monitoring Strategy

The power of IR spectroscopy lies in its ability to provide a real-time or at-line snapshot of the chemical conversion process. The logical flow involves comparing the spectrum of the reaction mixture over time to the reference spectra of the starting material and expected product.

Dehydration Reaction Pathway

Dehydration Start This compound (Broad O-H stretch at ~3300 cm⁻¹) Reagent Acid Catalyst (e.g., H₂SO₄, H₃PO₄) + Heat Start->Reagent -H₂O Product 4-Methylcyclohexene (C=C stretch at ~1650 cm⁻¹) Reagent->Product

Caption: Dehydration of this compound to 4-methylcyclohexene.

Oxidation Reaction Pathway

Oxidation Start This compound (Broad O-H stretch at ~3300 cm⁻¹) Reagent Oxidizing Agent (e.g., NaOCl, PCC) Start->Reagent Product 4-Methylcyclohexanone (Strong C=O stretch at ~1715 cm⁻¹) Reagent->Product

Caption: Oxidation of this compound to 4-methylcyclohexanone.

Experimental Protocols: From Sample to Spectrum

The acquisition of a high-quality IR spectrum is paramount. For liquid samples like those discussed here, Attenuated Total Reflectance (ATR) is the preferred technique due to its simplicity and speed.[8][9]

Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR

ATR spectroscopy works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[8] This technique requires minimal to no sample preparation and is ideal for liquids.[4][10]

Step-by-Step Data Acquisition Protocol

This protocol assumes the use of a modern FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

  • Instrument Preparation: Ensure the spectrometer is powered on and has had adequate time for the source and laser to stabilize (typically 15-30 minutes).

  • Clean the ATR Crystal: Before any spectra are collected, the ATR crystal surface must be impeccably clean. Using a lint-free wipe (e.g., Kimwipe) dampened with a volatile solvent like isopropanol or acetone, gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Acquire the Background Spectrum: This is the most critical step for data quality. With the clean, empty ATR crystal in place, run a background scan. The instrument software will store this spectrum, which measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench. This background is automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.[10]

  • Apply the Sample: Place a single drop of the liquid sample (this compound, or a sample from a reaction mixture) onto the center of the ATR crystal.[11] Ensure the crystal surface is fully covered. For volatile samples like 4-methylcyclohexene, it may be necessary to acquire the spectrum quickly after application.

  • Acquire the Sample Spectrum: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.[9][10] The resulting spectrum, with the background automatically subtracted, will be displayed.

  • Analyze the Spectrum: Identify the key absorption bands as detailed in Section 2. For reaction monitoring, overlay the spectra from different time points to visualize the disappearance of reactant peaks and the appearance of product peaks.

  • Thorough Cleaning: Once the analysis is complete, the sample must be thoroughly cleaned from the ATR crystal. Use a lint-free wipe and an appropriate solvent to remove all traces of the sample. Perform a final wipe with a clean, solvent-dampened tissue to prepare the instrument for the next user.[12][13]

Workflow for Spectroscopic Analysis

Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Cleanup A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Acquire Sample Spectrum (16-32 scans) C->D E Identify Key Functional Group Peaks D->E F Compare to Reference Spectra (Reactant vs. Product) E->F G Thoroughly Clean ATR Crystal F->G

Caption: Standard workflow for sample analysis using ATR-FTIR.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The integrity of the analysis rests on a simple principle: a chemical transformation is confirmed not just by the appearance of product signals but equally by the disappearance of reactant signals. For example, observing a C=O peak at 1715 cm⁻¹ without the corresponding disappearance of the broad O-H peak at 3300 cm⁻¹ would indicate an incomplete reaction, with starting material still present in the sample. This concurrent monitoring provides a robust and trustworthy assessment of the reaction's progress and outcome.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • Brainly. (2022, December 27). Compare and interpret the infrared spectra of 4-methylcyclohexene and this compound.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from University of Colorado Boulder Department of Chemistry.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • art photonics. (n.d.). Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe.
  • Socratic. (2010, February 18). How Do IR Spectra Differ Between 4-Methylcyclohexene and this compound?
  • YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene.
  • AZoM. (2018, May 11). Measuring Ethanol Content in Alcohol.
  • ChemicalBook. (n.d.). 4-Methylcyclohexanone(589-92-4) IR Spectrum.
  • ChemicalBook. (n.d.). This compound(589-91-3)IR1.
  • ChemicalBook. (n.d.). 4-METHYL-1-CYCLOHEXENE(591-47-9) IR Spectrum.
  • Dartmouth College. (n.d.). Synthesis of 4-methylcyclohexene. Retrieved from Dartmouth College Department of Chemistry.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-methyl-.
  • Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol.
  • National Institute of Standards and Technology. (n.d.). Cyclohexene, 4-methyl-1-(1-methylethyl)-.
  • AIP Publishing. (n.d.). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO.
  • Bartleby. (n.d.). The Synthesis Of An Alkene this compound.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Methylcyclohexanone.
  • PubChem. (n.d.). 4-Methylcyclohexene.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl-.
  • ChemicalBook. (n.d.). CIS-4-METHYLCYCLOHEXANOL(7731-28-4) IR Spectrum.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-methyl-.
  • ACS Publications. (2023, June 6).
  • Biblioteca Digital do IPB. (n.d.). FTIR–ATR spectroscopy applied to quality control of grape-derived spirits.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-methyl-, cis-.
  • California State University, Los Angeles. (n.d.). DEHYDRATION OF this compound. Retrieved from CSULA Department of Chemistry and Biochemistry.
  • University of California, Irvine. (n.d.). Experiment 5 – Dehydration of Methylcyclohexanols.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl-.
  • ChemicalBook. (n.d.). TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) IR Spectrum.
  • ChemicalBook. (n.d.). 4-Ethylcyclohexanone(5441-51-0) IR Spectrum.
  • Chegg. (2016, February 8). Organic chemistry IR spectrum problem! Infrared.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-methyl-, trans-.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-methyl-, trans-.
  • SpectraBase. (n.d.). This compound, mixed isomers - Optional[ATR-IR] - Spectrum.
  • Chegg. (2012, March 7). Compare and interpret the infrared spectra of 4-methylcyclohexene and this compound.

Sources

Application Notes and Protocols: NMR Spectroscopy of 4-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of synthetic chemistry, drug discovery, and materials science, the precise structural elucidation of stereoisomers is critical for understanding molecular properties and function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of molecules. This guide focuses on the application of ¹H and ¹³C NMR spectroscopy to differentiate between the cis and trans isomers of 4-methylcyclohexanol.

The conformational rigidity of the cyclohexane ring, which predominantly adopts a chair conformation, results in distinct spatial orientations (axial and equatorial) for its substituents. These orientations create unique magnetic environments for the nuclei within the molecule, leading to characteristic differences in chemical shifts (δ) and spin-spin coupling constants (J) in their NMR spectra.[1][2] By analyzing these spectral fingerprints, researchers can unambiguously assign the stereochemistry of the this compound isomers.

This document provides a comprehensive overview of the theoretical basis for these spectral differences, detailed analysis of the ¹H and ¹³C NMR spectra for both isomers, and a step-by-step protocol for sample preparation and data acquisition.

Conformational Analysis of this compound Isomers

The key to distinguishing cis and trans-4-methylcyclohexanol lies in the preferred chair conformations of each isomer. The bulky methyl group strongly prefers the equatorial position to minimize steric strain (1,3-diaxial interactions).

  • trans-4-Methylcyclohexanol: In its most stable conformation, both the hydroxyl (-OH) and the methyl (-CH₃) groups occupy equatorial positions. This arrangement minimizes steric hindrance.

  • cis-4-Methylcyclohexanol: To accommodate the equatorial preference of the methyl group, the hydroxyl group is forced into the axial position.

These conformational differences directly impact the magnetic environment of the protons and carbons in the cyclohexane ring, particularly the protons on C1 (the carbon bearing the hydroxyl group) and C4 (the carbon bearing the methyl group).

Diagram of Conformational Isomers

G Chair Conformations of this compound cluster_trans trans-4-Methylcyclohexanol (diequatorial) cluster_cis cis-4-Methylcyclohexanol (axial-OH, equatorial-CH3) trans trans_img cis cis_img G start Start weigh Weigh 1-30 mg of This compound isomer start->weigh dissolve Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex check Solution clear? vortex->check filter Filter through glass wool into NMR tube check->filter No transfer Transfer to NMR tube check->transfer Yes filter->transfer end Acquire NMR Spectrum transfer->end

References

Troubleshooting & Optimization

Technical Support Center: Separation of Cis- and Trans-4-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 4-methylcyclohexanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating the cis and trans diastereomers of this compound. Here, we provide in-depth troubleshooting advice and detailed experimental protocols grounded in established scientific principles.

Understanding the Core Challenge

The primary difficulty in separating cis- and trans-4-methylcyclohexanol lies in their similar physical properties. As diastereomers, they have the same molecular weight and formula (C7H14O) but differ in the spatial arrangement of the hydroxyl (-OH) and methyl (-CH3) groups on the cyclohexane ring.[1][2] This subtle structural difference leads to small, yet critical, variations in their boiling points, melting points, and polarity, which are exploited for their separation.

Physical Properties at a Glance
Propertycis-4-Methylcyclohexanoltrans-4-MethylcyclohexanolRationale for Separation Difficulty
Boiling Point ~172-173°C[3]~173-175°C[4]The boiling points are very close, making fractional distillation challenging.
Melting Point ~ -10°C[3][5]~80.25°C[4]The significant difference in melting points makes fractional crystallization a viable, though potentially complex, method.
Density (at 25°C) ~0.917 g/cm³[3]~0.912 g/mLThe densities are nearly identical, offering little basis for separation.
Refractive Index (n20/D) ~1.4610[3]~1.455The slight difference can be used for analytical characterization but is not practical for preparative separation.

Troubleshooting & FAQs

This section addresses common issues encountered during the separation of this compound isomers in a question-and-answer format.

Fractional Distillation

Q1: Why is my fractional distillation of cis/trans-4-methylcyclohexanol resulting in poor separation? The fractions I collect have nearly the same isomer ratio as my starting material.

A1: This is a frequent challenge due to the very small difference in boiling points between the cis and trans isomers (approximately 1-2°C).[3]

  • Causality: Effective fractional distillation relies on a significant difference in the vapor pressures of the components at a given temperature. The similar boiling points of the this compound isomers indicate that their vapor pressures are also very similar, leading to co-distillation. A standard laboratory distillation setup may not provide the necessary number of theoretical plates for an efficient separation.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Switch to a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.

    • Optimize Heating: Use a heating mantle with a magnetic stirrer for uniform heating and to avoid bumping, as strong acids can damage boiling stones. Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on the surface of the column packing.

    • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

    • Consider Azeotropes: Be aware that azeotropes, which are mixtures with a constant boiling point, can sometimes form, making separation by distillation impossible. While not commonly reported for this specific mixture, it's a possibility to consider if other methods fail.

Gas Chromatography (GC)

Q2: I'm using Gas Chromatography (GC) for analysis, but my cis and trans peaks are not well-resolved. How can I improve the separation?

A2: Poor resolution in GC is typically due to suboptimal column selection or operating parameters.

  • Causality: The separation of these isomers by GC depends on their differential interactions with the stationary phase of the column. Their similar polarities can make achieving baseline separation difficult on standard non-polar columns.

  • Troubleshooting Steps:

    • Column Selection:

      • Polarity: Employ a more polar stationary phase. While non-polar phases separate based on boiling point, a polar phase (e.g., one containing polyethylene glycol or cyano groups) will interact differently with the slightly different dipole moments of the cis and trans isomers, enhancing separation.

      • Chiral Phases: For the best resolution, consider a chiral GC column, such as one with a cyclodextrin-based stationary phase.[6][7] These columns are designed to separate stereoisomers based on subtle differences in their three-dimensional structure.

    • Temperature Programming: Instead of an isothermal run, use a temperature program. Start at a lower temperature to allow for better interaction with the stationary phase and then gradually ramp up the temperature to elute the compounds.

    • Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., helium or hydrogen) to achieve the best column efficiency (lowest plate height).

    • Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Try injecting a smaller volume of your sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: How can I use ¹H NMR to confirm the identity and relative ratio of my separated cis and trans isomers?

A3: ¹H NMR spectroscopy is a powerful tool for distinguishing between these diastereomers due to the different chemical environments of the protons, particularly the one attached to the carbon bearing the hydroxyl group (H-1).[8][9][10]

  • Causality: In the more stable chair conformation of the cyclohexane ring, substituents can be in either an axial or equatorial position. This leads to distinct chemical shifts and coupling constants for adjacent protons.

    • In trans-4-methylcyclohexanol, both the methyl and hydroxyl groups can be in the equatorial position, which is the most stable conformation. The H-1 proton is therefore axial.

    • In cis-4-methylcyclohexanol, one group must be axial while the other is equatorial. In the more stable conformation, the larger methyl group is equatorial, forcing the hydroxyl group to be axial. The H-1 proton is therefore equatorial.

  • Spectral Interpretation:

    • Chemical Shift: The H-1 proton in the cis isomer (equatorial) will typically appear at a lower field (higher ppm value) compared to the H-1 proton in the trans isomer (axial).[9]

    • Integration: The ratio of the integrals of the distinct H-1 peaks for the cis and trans isomers will give you the relative ratio of the two isomers in your sample.[11]

Key Separation Techniques: Detailed Protocols

Protocol 1: Separation by Gas Chromatography (GC)

This protocol outlines a general method for the analytical separation of cis- and trans-4-methylcyclohexanol.

Diagram of the GC Separation Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Prep Dissolve isomer mixture in a volatile solvent (e.g., dichloromethane) Inject Inject sample into GC Prep->Inject 1. Injection Separation Separation on a polar or chiral column Inject->Separation 2. Elution Detection Detection by FID or MS Separation->Detection 3. Signal Chromatogram Generate Chromatogram Detection->Chromatogram 4. Data Acquisition Integration Integrate Peak Areas Chromatogram->Integration 5. Processing Quantification Determine Isomer Ratio Integration->Quantification 6. Calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation SamplePrep Dissolve 5-10 mg of sample in deuterated solvent (e.g., CDCl3) Transfer Transfer to NMR tube SamplePrep->Transfer Acquire Acquire ¹H NMR spectrum (≥300 MHz) Transfer->Acquire 1. Acquisition Process Process data (phasing, baseline correction) Acquire->Process 2. Processing Identify Identify characteristic H-1 signals for cis and trans isomers Process->Identify 3. Analysis Integrate Integrate H-1 signals Identify->Integrate Calculate Calculate isomer ratio Integrate->Calculate

Sources

Technical Support Center: Purification of 4-Methylcyclohexanol by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity this compound through distillation. Here, we address common challenges, answer frequently asked questions, and provide a robust, field-proven protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I need to consider for the distillation of this compound?

A1: Understanding the physical properties of the cis and trans isomers is critical, as their boiling points are very close. This similarity necessitates the use of fractional distillation for effective separation.

Table 1: Physical Properties of this compound Isomers and Common Impurities

Compound Isomer Boiling Point (°C) Density (g/mL at 25°C)
This compound cis 173 0.913
trans 1[1]74 ~0.[2]914
Mixture [1]171-173 [3] 0.914
Water -[3][4][5][6] 100 [3] 0.997
4-Methylcyclohexene - 101-102 0.81

| p-Cresol |[7] - | 202 | 1.034 |

Note: The starting material is often a mixture of cis and trans isomers. The trans isomer generally has a slightly higher boiling point.

Q2: What are the lik[1][8]ely impurities in my crude this compound sample?

A2: Impurities depend on the synthesis route. If prepared by the dehydration of this compound, the primary impurity will be 4-methylcyclohexene and water . If synthesized via hydro[7]genation of p-cresol, unreacted p-cresol may be present. Water is a common impurity from reaction workups or atmospheric absorption.

Q3: Is simple distillation sufficient, or do I need to perform a fractional distillation?

A3: Fractional distillation is required. The boiling points of the cis and trans isomers are too close to be separated by simple distillation. Fractional distillation [9]provides the necessary theoretical plates for an efficient separation of these closely boiling isomers. Simple distillation is o[10]nly effective for separating liquids with boiling point differences greater than 70°C.

Q4: Should I use vacu[10]um distillation?

A4: While this compound's atmospheric boiling point (171-173°C) is manageable, vacuum distillation is a good practice to prevent potential thermal degradation, especially if acidic or basic impurities are present. It lowers the boiling point, reducing the thermal stress on the compound.

Q5: How can I confirm the purity of my distilled fractions?

A5: Gas Chromatography (GC) is the most effective method for assessing the purity and determining the ratio of cis and trans isomers. Refractive index measurements can also provide a quick check of purity against a known standard.

Troubleshoot[12]ing Guide

Distillation can be prone to issues that affect separation efficiency, yield, and product quality. Below are common problems encountered during the purification of this compound and their solutions.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Poor Separation / Broad Boiling Range 1. Insufficient Column Efficiency: The fractionating column is too short or has inadequate packing for separating the closely boiling isomers. 2. Excessive Disti[9]llation Rate: Heating too quickly causes ascending vapors to be in equilibrium with a liquid phase of similar composition, preventing effective separation. 3. Poor Insulation[11]: Heat loss from the column disrupts the temperature gradient necessary for fractional separation.1. Increase Theoretical Plates: Use a longer fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge) to increase the surface area for condensation-revaporization cycles. 2. Reduce Heating:[10] Lower the heat input to the distillation flask to ensure a slow, steady distillation rate (approx. 1-2 drops per second). This allows the vapor-liquid equilibria to be established on each theoretical plate. 3. Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain an adiabatic state, ensuring a proper temperature gradient.
Bumping / Uneven Boiling 1. Lack of Nucleation Sites: Smooth glass surfaces can lead to superheating of the liquid, followed by violent boiling (bumping). 2. High Viscosity [12]or Solid Impurities: Can cause localized overheating.1. Add Boiling Chips/Stir Bar: Introduce fresh boiling chips or a magnetic stir bar before heating. These provide nucleation sites for smooth bubble formation. Never add boiling chips[12][13] to a hot liquid. 2. Ensure Sample is Clean: Filter the crude material if suspended solids are present before charging the flask.
Flooding of the Column 1. Excessive Boil-Up Rate: The high velocity of vapor rising up the column prevents the condensed liquid (reflux) from flowing back down. 2. High Reflux Rat[14][15]io: Returning too much condensate to the column can overwhelm its capacity.1. Decrease Heat Input: Immediately reduce the heating to the distillation flask. This will lower the vapor velocity and allow the column to drain. 2. Adjust Reflux R[4][11]atio (if applicable): For systems with an adjustable reflux head, decrease the reflux ratio.
Low Product Yield 1. Hold-up: A significant amount of material can be left coating the surface of the packing and column walls, especially in highly efficient columns. 2. Premature Collection: Starting collection before the head temperature has stabilized at the correct boiling point. 3. Leaks in the System: Poorly sealed joints can lead to loss of vapor.1. Select Appropriate Scale: Use the smallest apparatus suitable for the volume of material to minimize surface area and hold-up. After distillation, allow the column to cool and drain completely to recover residual liquid. 2. Monitor Temperature Closely: Collect the main fraction only when the thermometer at the distillation head shows a stable reading at the expected boiling point. Discard any initial "forerun" that distills at a lower temperature. 3. Ensure Proper Assembly: Check that all glass joints are properly sealed with appropriate grease (if using a vacuum) and clamps.
Product is "Wet" (Contains Water) 1. Formation of an Azeotrope: Although no specific data for a this compound/water azeotrope is readily available in standard tables, alcohols can co-distill with water. 2. Inadequate Dryi[16]ng: The crude material was not sufficiently dried before distillation.1. Pre-Dry the Crude Material: Before distillation, dry the crude this compound with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration. 2. Use a Dean-Star[17]k Trap: For larger scales with significant water contamination, an initial distillation using a Dean-Stark trap can be performed to remove the bulk of the water.

Fractional Distillation Workflow

This protocol outlines the essential steps for the fractional distillation of this compound.

Logical Workflow Diagram

G cluster_prep 1. Preparation cluster_distill 2. Distillation cluster_shutdown 3. Shutdown & Analysis A Charge Flask: Crude this compound + Boiling Chips/Stir Bar B Assemble Fractional Distillation Apparatus A->B C Insulate Column B->C D Begin Gentle Heating C->D E Monitor Head Temperature D->E F Collect Forerun (Low-boiling impurities) E->F Temp < B.P. G Temperature Stabilizes at B.P. of Product E->G Temp ≈ B.P. H Collect Main Fraction (Pure this compound) G->H I Stop Heating & Cool H->I J Disassemble Apparatus I->J K Analyze Purity (GC) J->K

Caption: Workflow for fractional distillation of this compound.

Step-by-Step Protocol
  • Preparation:

    • Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar or fresh boiling chips to the flask to ensure smooth boiling.

    • Assemble the frac[12]tional distillation apparatus as shown in the diagram above. Ensure the fractionating column is securely placed between the distillation flask and the distillation head.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

    • Wrap the fraction[10]ating column with glass wool or aluminum foil to minimize heat loss.

    • Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

  • Distillation:

    • Begin heating the flask gently using a heating mantle. If using a stir bar, start the magnetic stirrer.

    • Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column.

    • Monitor the temperature at the distillation head. Initially, you may observe a lower boiling fraction (forerun), which could be residual solvent or water. Collect this in a separate receiving flask and set it aside.

    • As the distillation proceeds, the temperature should stabilize at the boiling point of this compound (approx. 171-174°C at atmospheric pressure).

    • Once the temperature is stable, switch to a clean, pre-weighed receiving flask to collect the main product fraction. Maintain a slow and steady distillation rate of 1-2 drops per second.

  • Completion and Shutdown:

    • Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness.

    • Turn off the heat source and allow the entire apparatus to cool to room temperature.

    • Once cool, disassemble the apparatus. Weigh the receiving flask to determine the yield of purified product.

    • Analyze the collected fraction(s) for purity using Gas Chromatography (GC) or other appropriate analytical techniques.

References

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?
  • Study.com. (n.d.). Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene.
  • Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube.
  • Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions.
  • Smolecule. (n.d.). Buy this compound | 589-91-3.
  • Google Patents. (n.d.). Process for the separation of isomers of diastereomeric alcohols (US Patent No. US5095155A).
  • Slideshare. (n.d.). Troubleshooting of Distillation.
  • Scribd. (n.d.). Distillation Issues and Troubleshooting.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). This compound, mixture of cis and trans.
  • Unknown. (n.d.). DEHYDRATION OF this compound.
  • ACS Publications. (n.d.). The Boiling Points of the Methylcyclohexanols-an Exception to the Conformational Rule.
  • Thermo Scientific Chemicals. (n.d.). This compound, cis + trans, 98%.
  • Stenutz. (n.d.). cis-4-methylcyclohexanol.
  • ChemicalBook. (2025, September 25). This compound.
  • Scribd. (n.d.). Experiment 2 Preparation of 4 Methylcyclohexene From Dehydration of 4 Methylcyclohexanol.
  • ChemBK. (2024, April 9). Methyl cyclohexanol (mixed isomers).
  • EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of this compound.
  • Scribd. (n.d.). Preparation of 4-Methylcyclohexene From Dehydration of this compound.
  • TCI Chemicals. (n.d.). This compound (cis- and trans- mixture).
  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry.
  • Chemguide. (n.d.). fractional distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?
  • Wikipedia. (n.d.). Azeotrope tables.
  • The Good Scents Company. (n.d.). (Z+E)-4-methyl cyclohexanol.
  • ExportersIndia. (n.d.). 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter.
  • ChemicalBook. (2025, September 27). This compound - Safety Data Sheet.
  • Chemcraft. (n.d.). AZEOTROPIC DATA I.
  • Chem 251. (2021, July 12). 4 Methylcyclohexene Lab Lecture [Video]. YouTube.

Sources

Technical Support Center: Dehydration of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acid-catalyzed dehydration of 4-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and detailed protocols for this common yet nuanced elimination reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)
Q1: What are the expected products and side products in the dehydration of this compound?

A1: The primary, intended product is 4-methylcyclohexene . However, due to the nature of the E1 elimination mechanism, which proceeds through a carbocation intermediate, rearranged side products are almost always formed.[1] The most common side products are the more stable alkene isomers: 3-methylcyclohexene and 1-methylcyclohexene .[2] The formation of these isomers is a direct consequence of carbocation rearrangements.[1]

Q2: Can you explain the reaction mechanism and why these side products form?

A2: The acid-catalyzed dehydration of this compound follows an E1 (unimolecular elimination) mechanism .

  • Protonation of the Alcohol: The hydroxyl (-OH) group of this compound is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (H₂O).[2]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation at carbon-4 of the cyclohexane ring.

  • Carbocation Rearrangement (Side Product Formation): This is the critical step leading to side products. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift .[3][4][5] A hydrogen atom from an adjacent carbon moves with its bonding electrons to the positively charged carbon. This rearrangement is energetically favorable because tertiary carbocations are more stable than secondary ones.

  • Deprotonation to Form Alkenes: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

    • Deprotonation of the initial secondary carbocation yields 4-methylcyclohexene .

    • Deprotonation of the rearranged tertiary carbocation can yield two different products: 1-methylcyclohexene (the Zaitsev product, which is the most substituted and typically most stable alkene) and 3-methylcyclohexene .[6]

G cluster_main Main Reaction Pathway (E1) cluster_rearrangement Side Product Formation via Rearrangement A This compound B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Secondary Carbocation (at C4) B->C - H₂O D 4-Methylcyclohexene (Desired Product) C->D - H⁺ E Tertiary Carbocation (at C1) C->E 1,2-Hydride Shift F 1-Methylcyclohexene (Zaitsev Product) E->F - H⁺ G 3-Methylcyclohexene (Side Product) E->G - H⁺

Caption: Mechanism of this compound dehydration and side product formation.

Q3: Which acid catalyst is better, Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)?

A3: Both are effective, but 85% phosphoric acid is generally preferred . Concentrated sulfuric acid is a strong oxidizing agent and can lead to charring and the formation of sulfur dioxide and carbon dioxide as byproducts, complicating purification.[7] Phosphoric acid is less oxidizing and typically gives a cleaner reaction.[7] A small amount of sulfuric acid is sometimes added to a phosphoric acid-catalyzed reaction to increase the rate.[8]

Troubleshooting Guide
Problem 1: My alkene yield is very low.
Possible Cause Explanation & Solution
Incomplete Reaction The dehydration of alcohols is a reversible equilibrium.[9][10] To drive the reaction towards the products, the alkenes (which have lower boiling points than the starting alcohol) must be continuously removed from the reaction mixture by distillation as they are formed, in accordance with Le Châtelier's principle. Solution: Ensure your distillation apparatus is set up correctly and that the temperature at the distillation head is maintained between the boiling points of the alkene products and the starting alcohol (see table below).
Insufficient Heat Secondary alcohols require a temperature of around 100-140 °C for efficient dehydration.[11] If the temperature is too low, the reaction rate will be slow. If it's too low, you may also favor the formation of a diether byproduct.[11] Solution: Use a heating mantle with a sand bath for uniform heating and monitor the temperature of the reaction mixture.
Loss During Workup The alkene products are volatile. Significant loss can occur during transfers and the aqueous wash steps if not handled carefully. Solution: Keep collection flasks cooled in an ice bath. Perform extractions and transfers efficiently and ensure all glassware joints are properly sealed.
Problem 2: My GC-MS analysis shows an unexpected ratio of alkene isomers, or the ratio changes between fractions.

This phenomenon is known as the "Evelyn Effect" . It describes the change in the distribution of alkene products over the course of the reaction.[12][13] Initially, the reaction may favor the formation of one isomer, but as reaction conditions change (e.g., concentration of water and acid), the product ratio shifts.[12][14]

Observation Explanation
Early fractions are rich in 4-methylcyclohexene. In the initial stages, the reaction may proceed under kinetic control, leading to the direct dehydration product before significant rearrangement occurs.
Later fractions show an increase in 1-methylcyclohexene and 3-methylcyclohexene. As the reaction progresses, the concentration of water increases. Water can act as a base to deprotonate the carbocation or as a nucleophile to reverse the reaction. This extended reaction time allows for more carbocation rearrangement to the thermodynamically more stable tertiary carbocation, leading to a higher proportion of the more stable Zaitsev product (1-methylcyclohexene) and its isomer (3-methylcyclohexene).[14]

Data on the Evelyn Effect in this compound Dehydration [14]

Distillation Fraction 4-Methylcyclohexene (%) 1-Methylcyclohexene (%) Unreacted Alcohol (%)
First Fraction74.3510.6115.04
Second Fraction67.8829.522.61

Solution: To obtain a more consistent product mixture, distill the product as quickly as it forms. For studies where a specific isomer is desired, collecting fractions and analyzing them separately by GC-MS is crucial.

Problem 3: My distilled product is cloudy and separates into two layers.

A3: The distillate is expected to contain both your alkene products and water, a byproduct of the reaction.[2] Alkenes are not soluble in water, leading to a cloudy emulsion or two distinct layers.

Solution: This is a normal part of the workup. The next step is to perform an aqueous wash and drying procedure.

  • Transfer the distillate to a separatory funnel.

  • Wash with a saturated sodium chloride (brine) solution. The brine wash helps remove most of the water and any remaining acid catalyst.[15]

  • Separate the organic layer (top layer, as the alkenes are less dense than brine).

  • Dry the organic layer over an anhydrous salt like anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂). This will remove residual water, resulting in a clear liquid.

Protocols and Methodologies
Protocol 1: Acid-Catalyzed Dehydration of this compound

Safety Precautions: Concentrated acids are highly corrosive and cause severe burns.[16] Alkenes are flammable and have a strong, noxious odor. Perform all steps in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask (50 mL), a Hickman still or a standard distillation head, a condenser, and a collection flask.[15]

  • Reagents: To the round-bottom flask, add a magnetic stir bar, 7.5 mL of this compound, and 2.0 mL of 85% phosphoric acid.[17] Cautiously add 5-10 drops of concentrated sulfuric acid.

  • Distillation: Heat the mixture in a sand bath to approximately 160-180 °C.[2] Stir the mixture continuously. The alkene products and water will co-distill. Collect the distillate until boiling ceases or the reaction mixture begins to char significantly. It is advisable to cool the receiving flask in an ice bath to minimize evaporation of the volatile products.

  • Workup and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 10 mL of saturated NaCl (brine) solution to remove the bulk of the water and residual acid.[15]

    • Separate the lower aqueous layer and discard it.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it sit for 10-15 minutes until the liquid is clear.

    • Carefully decant or filter the dried product into a pre-weighed, clean, dry vial. Determine the final mass and calculate the percent yield.

G A 1. Reaction Setup - this compound - H₃PO₄ / H₂SO₄ - Distillation Apparatus B 2. Heating & Distillation (160-180 °C) Collect distillate (alkenes + water) A->B C 3. Aqueous Workup - Transfer to Separatory Funnel - Wash with Saturated NaCl B->C D 4. Separation - Remove lower aqueous layer C->D E 5. Drying - Add Anhydrous Na₂SO₄ to organic layer D->E F 6. Isolation - Decant/Filter product - Obtain mass & yield E->F G 7. Analysis - GC-MS - FTIR F->G

Caption: Experimental workflow for the synthesis and analysis of methylcyclohexenes.

Physical Properties Table

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
This compound114.2171-1730.914
4-Methylcyclohexene96.2101-1020.799
3-Methylcyclohexene96.21040.801
1-Methylcyclohexene96.21100.813

(Data sourced from[18])

Protocol 2: Product Analysis by GC-MS and FTIR

A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the ideal technique to separate and identify the isomeric alkene products.[1]

  • Sample Preparation: Dilute 1-2 drops of your final product in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

    • Carrier Gas: Helium.

  • Analysis: The isomers will separate based on their boiling points, with 4-methylcyclohexene typically eluting first, followed by 3-methylcyclohexene, and then 1-methylcyclohexene. The mass spectrometer will provide fragmentation patterns to confirm the identity of each peak. The relative area under each peak corresponds to the percent composition of that isomer in the mixture.[9]

B. Fourier-Transform Infrared Spectroscopy (FTIR) FTIR is used to confirm the functional group transformation from an alcohol to an alkene.

  • Starting Material (this compound): The spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol group.[19]

  • Product (Methylcyclohexene mixture): A successful reaction is indicated by the disappearance of the broad O-H stretch and the appearance of new, characteristic peaks:

    • A medium C=C stretching peak around 1640-1680 cm⁻¹ .[19]

    • Vinylic C-H stretching peaks just above 3000 cm⁻¹ (e.g., ~3025 cm⁻¹).[2]

    • Both spectra will show C-H stretching peaks for sp³ hybridized carbons between 2840-2950 cm⁻¹.[2]

References
  • Dehydration of Methylcyclohexanols - Lab Report. (n.d.). Hunter College CUNY - EduBirdie. Retrieved from [Link]

  • Evelyn effect. (2023, September 21). In Wikipedia. Retrieved from [Link]

  • How Do IR Spectra Differ Between 4-Methylcyclohexene and this compound?. (2010, February 18). Course Hero. Retrieved from [Link]

  • Compare and interpret the infrared spectra of 4-methylcyclohexene and this compound. (2022, December 27). Brainly. Retrieved from [Link]

  • 4-Methylcyclohexene Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Clark, J. (2015). The Dehydration of Alcohols. Chemguide. Retrieved from [Link]

  • Chemistry Lab: Methylcyclohexanol Dehydration. (n.d.). Scribd. Retrieved from [Link]

  • Compare and interpret the infrared spectra of 4-methylcyclohexene and this compound. (2017, April 26). Chegg. Retrieved from [Link]

  • Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. (n.d.). Study.com. Retrieved from [Link]

  • Vrkic, I., et al. (2005). Mechanism of 1,2-hydride shift in some carbocations involved in steroid biosynthesis. Journal of Molecular Structure: THEOCHEM.
  • DEHYDRATION OF this compound. (n.d.). Pasadena City College. Retrieved from [Link]

  • Schade, F. M., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. (n.d.). Lumen Learning. Retrieved from [Link]

  • 7.12: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. (2024, April 3). Chemistry LibreTexts. Retrieved from [Link]

  • Dehydration of Methylcyclohexanols: Zaitzev's Rule & Evelyn Effect. (n.d.). Studylib. Retrieved from [Link]

  • Pathiranage, A., & Lynch, H. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. ACS Spring 2022. Morressier. Retrieved from [Link]

  • Preparation of 4-Methylcyclohexene From Dehydration of this compound. (n.d.). Scribd. Retrieved from [Link]

  • Acid-Catalyzed Dehydration of an Alcohol. (n.d.). Labflow. Retrieved from [Link]

  • 9.2: 1,2-Shifts in Carbocations. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 5 – Dehydration of Methylcyclohexanols. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Preparation of 4-methylcyclohexene From Dehydration of this compound. (n.d.). EduBirdie. Retrieved from [Link]

  • 1,2-rearrangement. (2023, November 13). In Wikipedia. Retrieved from [Link]

  • DEHYDRATED ALCOHOL. (1995, October 17). Equistar Chemicals, LP.
  • A Greener Alcohol Dehydration. (n.d.). Beyond Benign. Retrieved from [Link]

  • 4 Methylcyclohexene Lab Lecture - Chem 251. (2021, July 12). YouTube. Retrieved from [Link]

  • 14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Dehydration Reaction Explained. (n.d.). Pearson. Retrieved from [Link]

  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. (2024, February 3).
  • 9.8 Alcohol Dehydration Part 2: Energy, Equilibrium, and Practice Problems. (2020, April 28). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 4-Methylcyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals engaged in the synthesis of 4-methylcyclohexene via the acid-catalyzed dehydration of 4-methylcyclohexanol. Here, we move beyond basic protocols to address the nuances of reaction optimization, troubleshooting common experimental hurdles, and ensuring the integrity of your results. Our focus is on the causality behind experimental choices to empower you with the predictive control needed for high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective acid catalyst for this dehydration, and why?

A: A combination of phosphoric acid (H₃PO₄) and a catalytic amount of sulfuric acid (H₂SO₄) is generally the most effective choice. While sulfuric acid is a stronger acid and a more potent dehydrating agent, it can promote extensive charring and polymerization of the resulting alkene, significantly reducing yield and complicating purification[1]. Phosphoric acid is a milder, non-oxidizing acid that minimizes these side reactions. The small amount of sulfuric acid is used to increase the reaction rate without causing significant degradation[1].

Q2: Why is it critical to distill the product from the reaction mixture as it forms?

A: The acid-catalyzed dehydration of an alcohol to an alkene is a reversible equilibrium reaction. To maximize the product yield, we must shift the equilibrium to favor the products, in accordance with Le Châtelier's Principle[2]. 4-Methylcyclohexene has a significantly lower boiling point (101-102°C) than the starting material, this compound (171-173°C), and the acid catalysts[1]. By continuously removing the lower-boiling alkene and water through distillation, the reverse reaction is prevented, driving the synthesis to completion and achieving a higher yield[1].

Q3: What are the primary isomeric byproducts, and how do they form?

A: The primary byproducts are isomeric alkenes: 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane[3]. These form because the reaction proceeds via an E1 mechanism, which involves a secondary carbocation intermediate[4][5]. This carbocation can undergo rearrangement through a 1,2-hydride shift to form a more stable tertiary carbocation, which then leads to 1-methylcyclohexene (the thermodynamically favored Zaitsev product)[3][6]. The formation of these isomers increases with longer reaction times, a phenomenon known as the "Evelyn Effect"[2][7].

Q4: How can I quickly confirm the success of the reaction and the purity of my product?

A: A combination of Infrared (IR) Spectroscopy and Gas Chromatography (GC) is ideal.

  • IR Spectroscopy: A successful reaction is indicated by the disappearance of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a sharp C=C stretch (around 1650 cm⁻¹) and a vinylic =C-H stretch (around 3025 cm⁻¹) in the product spectrum[8][9].

  • Gas Chromatography (GC): GC is the most effective method for determining the purity and quantifying the distribution of isomeric products[2][9][10]. By comparing the retention times of your product mixture to known standards, you can identify and quantify 4-methylcyclohexene and its isomers.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: Very Low or No Product Yield
Potential Cause Diagnostic Check Solution & Scientific Rationale
Incomplete Reaction IR Spectrum: Check the distilled product. A prominent broad peak at ~3300 cm⁻¹ indicates unreacted this compound.Increase Reaction Temperature: Ensure the reaction pot temperature reaches 160-180°C to provide sufficient activation energy for the E1 elimination[8][11]. Verify Catalyst Amount: Ensure the correct catalytic amounts of H₃PO₄ and H₂SO₄ have been added. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is the rate-limiting step[5][12].
Product Loss During Workup Observation: Did you observe a poor separation between the organic and aqueous layers? Was the volume of the organic layer unexpectedly small after washing?Proper Washing Technique: Use a saturated NaCl solution (brine) for washing. This decreases the solubility of the organic product in the aqueous layer, enhancing separation[1][13]. Careful Distillation: Distill slowly to avoid co-distillation of the higher-boiling starting material. A fractionating column can improve separation if this is a persistent issue.
Inefficient Distillation Setup Observation: The reaction mixture is boiling, but little to no distillate is collecting in the receiver.Check Apparatus: Ensure all joints are properly sealed to prevent vapor loss. Confirm that the condenser is functioning correctly with adequate water flow. The Hickman distillation head, if used, should be properly positioned to collect distillate[8][11].
Problem 2: Product is Contaminated with Significant Amounts of Isomeric Alkenes
Potential Cause Diagnostic Check Solution & Scientific Rationale
Carbocation Rearrangement (Evelyn Effect) GC Analysis: Multiple peaks are observed close to the expected product peak. C¹³ NMR analysis can also confirm the presence of isomers[7].Minimize Reaction Time: Do not heat the reaction mixture longer than necessary. Once the product stops distilling, cease heating immediately. Prolonged exposure to the acidic conditions allows the initially formed 4-methylcyclohexene to be re-protonated, facilitating isomerization to the more thermodynamically stable 1-methylcyclohexene[2][7]. Maintain Optimal Temperature: Overheating can provide the extra energy needed for the hydride shift. Adhere to the recommended temperature range.
Problem 3: Final Product is Dark Brown/Black and Tarry
Potential Cause Diagnostic Check Solution & Scientific Rationale
Acid-Catalyzed Polymerization & Charring Visual Inspection: The reaction pot contains a dark, viscous residue, and the distillate may also be discolored.Use Predominantly Phosphoric Acid: Avoid using concentrated sulfuric acid as the primary catalyst. H₂SO₄ is a strong oxidizing agent that promotes charring[1]. Control Temperature: Excessive heat can accelerate polymerization, where the alkene product reacts with itself in the presence of the acid catalyst. Maintain a steady, controlled distillation.

Visualizing the Chemistry: Mechanisms and Workflows

Core Reaction Mechanism

The synthesis proceeds via an E1 (Elimination, Unimolecular) mechanism. This multi-step process involves the formation of a carbocation intermediate.

E1_Mechanism Start This compound Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H₃O⁺ Carbocation Secondary Carbocation Protonated->Carbocation - H₂O Product 4-Methylcyclohexene Carbocation->Product - H⁺ (to H₂O) H2O_leaving H₂O H3O H₃O⁺ H2O_base H₂O

Caption: E1 dehydration mechanism of this compound.

Isomer Formation via Carbocation Rearrangement

A key challenge in this synthesis is the rearrangement of the secondary carbocation to a more stable tertiary carbocation, leading to undesired isomers.

Rearrangement Sec_Carbocation Secondary Carbocation (from this compound) Tert_Carbocation Tertiary Carbocation (more stable) Sec_Carbocation->Tert_Carbocation  1,2-Hydride Shift Prod_4_Me 4-Methylcyclohexene (Kinetic Product) Sec_Carbocation->Prod_4_Me Deprotonation Prod_3_Me 3-Methylcyclohexene Sec_Carbocation->Prod_3_Me Deprotonation Prod_1_Me 1-Methylcyclohexene (Thermodynamic Product) Tert_Carbocation->Prod_1_Me Deprotonation (Zaitsev's Rule)

Caption: Carbocation rearrangement leading to isomeric alkene byproducts.

Validated Experimental Protocol & Data

This protocol is designed as a reliable baseline for achieving a good yield of 4-methylcyclohexene.

Table 1: Reagents and Physical Properties
Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
This compound114.19171 - 1730.914
4-Methylcyclohexene (Product) 96.17 101 - 102 0.810
Phosphoric Acid (85%)98.00~1581.685
Sulfuric Acid (conc.)98.08~3371.840
Step-by-Step Synthesis & Workup
  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask appropriate for your scale. Ensure a condenser and a receiving flask, cooled in an ice bath, are securely attached.

  • Reagent Addition: To the distillation flask, add 7.5 mL of this compound. Carefully add 2.0 mL of 85% phosphoric acid and 6-8 drops of concentrated sulfuric acid[8][11]. Add a magnetic stir bar or boiling chips.

  • Distillation: Gently heat the reaction mixture. The goal is to maintain a steady distillation rate, collecting the distillate that boils below ~110°C. The product will co-distill with water[1]. Continue until distillation ceases.

  • Washing: Transfer the collected distillate to a separatory funnel. Wash the organic layer with an equal volume of saturated NaCl solution to remove residual acid and decrease the solubility of the organic product in the aqueous phase[11][13].

  • Separation & Drying: Carefully separate and discard the lower aqueous layer. Transfer the upper organic layer (your crude product) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to dry the product. Swirl and let it stand for 10-15 minutes[8][13].

  • Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask. Perform a final simple or fractional distillation, collecting the fraction that boils between 101-104°C. This step is crucial for removing any unreacted starting material or higher-boiling byproducts.

  • Characterization: Weigh the final product to calculate the percent yield. Obtain an IR spectrum and a GC trace to confirm identity and purity.

Table 2: Interpreting Analytical Data
Analysis Technique Expected Result for 4-Methylcyclohexene Indication of Impurity
IR Spectroscopy Disappearance of broad -OH peak (~3300 cm⁻¹). Appearance of C=C (~1650 cm⁻¹) and =C-H (~3025 cm⁻¹) peaks.[8]A persistent broad -OH peak indicates unreacted starting material.
Gas Chromatography A major peak corresponding to 4-methylcyclohexene.Additional peaks indicating isomeric byproducts (1-methylcyclohexene, 3-methylcyclohexene) or unreacted starting material.[2]
Bromine Test The reddish-brown color of the bromine solution disappears upon addition to the product.[1][9]The bromine color persists, indicating the absence of a C=C double bond.
KMnO₄ Test (Baeyer's Test) The purple color of the KMnO₄ solution disappears, and a brown MnO₂ precipitate forms.[1][11]The purple color persists, indicating the absence of a C=C double bond.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • Brainly. (2016). Outline a mechanism for the dehydration of this compound catalyzed by phosphoric acid.[Link]

  • Scribd. Dehydration Mechanism of this compound.[Link]

  • Homework.Study.com. Side reactions for the E1 reaction of this compound.[Link]

  • Synthesis of 4-Methylcyclohexene. (2020). YouTube Video.[Link]

  • MARM-ACS. (2007). Preparation of 4-Methylcyclohexene by dehydration of this compound.[Link]

  • Brainly. (2019). Mechanism for the dehydration of this compound in the presence of sulfuric acid.[Link]

  • Bartleby. Mechanism for the dehydration of this compound catalyzed by phosphoric acid.[Link]

  • Scribd. 4-Methylcyclohexene Synthesis Lab.[Link]

  • Scribd. Preparation of 4-Methylcyclohexene From Dehydration of this compound.[Link]

  • EduBirdie. (2022). Dehydration of Methylcyclohexanols - Lab Report.[Link]

  • Chemistry Lovers Dr. Himali Hewage. (2024). Pre lab discussion - this compound.[Link]

  • Dehydration of this compound. Course Handout.[Link]

  • IPL.org. Methylcyclohexene Lab Report.[Link]

  • Kedrowski, B. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture.[Link]

  • Bartleby. Synthesis Of 4-Methylcyclohexene Lab Report.[Link]

  • EduBirdie. Preparation of 4-methylcyclohexene From Dehydration of this compound.[Link]

  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Lab Manual.[Link]

Sources

preventing rearrangement products in 4-Methylcyclohexanol dehydration.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Rearrangement Products

Welcome to the technical support center for the acid-catalyzed dehydration of 4-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced organic transformation. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the mechanistic reasoning behind them to empower you to overcome challenges, particularly the formation of undesired rearrangement products.

Frequently Asked Questions (FAQs)

Q1: Why do I get multiple alkene products from the dehydration of a single starting alcohol like this compound?

The acid-catalyzed dehydration of this compound proceeds through an E1 elimination mechanism.[1][2] This pathway involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[1][2][3] For this compound, this initially forms a secondary carbocation. This intermediate can then undergo a hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation.[4][5] Elimination of a proton from these different carbocation intermediates leads to a mixture of alkene products, including the desired 4-methylcyclohexene and the rearranged 1-methylcyclohexene and 3-methylcyclohexene.[6][7]

Q2: I'm observing a change in the product ratio over the course of the reaction. What is happening?

This phenomenon, sometimes referred to as the "Evelyn Effect," is a classic example of kinetic versus thermodynamic control.[6][8] Initially, the reaction may favor the formation of the kinetic product (often the less stable alkene that forms faster). However, given sufficient energy (e.g., higher temperatures or longer reaction times), the reaction becomes reversible.[9][10] The initially formed alkenes can be re-protonated to form carbocations, which can then interconvert. Over time, the reaction mixture equilibrates to favor the most thermodynamically stable alkene, which is typically the most substituted one (Zaitsev's rule).[11][12] In this case, 1-methylcyclohexene is the most stable product.

Q3: Does the stereochemistry (cis/trans) of the starting this compound affect the product distribution?

For an E1 reaction, the stereochemistry of the starting alcohol has a minimal effect on the final product distribution. Both cis and trans isomers will form the same planar carbocation intermediate upon loss of water. However, some studies suggest that the cis isomer may lead to slightly more rearrangement products.[6]

Q4: What is the role of the acid catalyst, and does the choice of acid matter?

The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1][2] Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[13] While both are effective, phosphoric acid is often preferred as it is less prone to causing oxidation and charring of the organic material compared to sulfuric acid. The concentration of the acid is also crucial; concentrated acids favor the elimination reaction.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of rearranged products (e.g., 1-methylcyclohexene) Reaction temperature is too high or reaction time is too long, favoring the thermodynamic product.Lower the reaction temperature and shorten the reaction time. The goal is to operate under kinetic control.[9][11]
Use of a very strong acid catalyst that promotes equilibration.Consider using a milder acid catalyst or a lower concentration of the strong acid. Phosphoric acid is generally a better choice than sulfuric acid.
Slow distillation rate, allowing for product equilibration in the reaction flask.Ensure a steady and efficient distillation to remove the alkene products as they are formed. This shifts the equilibrium toward the products and minimizes their time in the acidic reaction mixture.[7]
Low overall yield Incomplete reaction.Ensure the reaction temperature is high enough for dehydration to occur but low enough to minimize rearrangement. Monitor the reaction progress by TLC or GC.
Loss of product during workup.The alkene products are volatile. Keep collection flasks cool and minimize transfers. Use a saturated NaCl solution (brine) during the aqueous wash to reduce the solubility of the organic product in the aqueous layer.[15]
Reversibility of the reaction.Efficiently remove the product from the reaction mixture via distillation to drive the equilibrium forward according to Le Châtelier's principle.[7]
Dark brown or black reaction mixture (charring) Reaction temperature is too high.Reduce the heating mantle temperature. Ensure even heating with stirring.
Use of concentrated sulfuric acid.Switch to 85% phosphoric acid, which is less oxidizing.[16]
Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathways for the dehydration of this compound, including the rearrangement step.

Dehydration_Mechanism sub This compound protonated_alcohol Protonated Alcohol (Oxonium Ion) sub->protonated_alcohol + H⁺ sec_carbocation Secondary Carbocation protonated_alcohol->sec_carbocation - H₂O tert_carbocation Tertiary Carbocation (Rearranged) sec_carbocation->tert_carbocation ~1,2-Hydride Shift product1 4-Methylcyclohexene (Kinetic Product) sec_carbocation->product1 - H⁺ product2 3-Methylcyclohexene (Rearranged) tert_carbocation->product2 - H⁺ product3 1-Methylcyclohexene (Thermodynamic Product) tert_carbocation->product3 - H⁺ (Zaitsev) Experimental_Workflow start Combine this compound and H₃PO₄ distill Heat and Distill (Collect distillate < 110°C) start->distill workup Wash Distillate with Brine distill->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry analyze Analyze Product Mixture (GC / NMR) dry->analyze end Isolated Product analyze->end

Sources

Technical Support Center: 4-Methylcyclohexanol Handling and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-Methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this chemical. Here, you will find in-depth technical guidance presented in a user-friendly question-and-answer format, addressing potential issues you may encounter during your experiments. Our goal is to provide not just instructions, but the scientific reasoning behind them, ensuring both safety and experimental integrity.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the handling and storage of this compound.

Question: I've noticed a slight coloration in my recently purchased this compound. Is it still usable?

Answer: this compound is typically a colorless, viscous liquid.[1][2] A slight yellowish tint may not necessarily indicate significant degradation, but it warrants caution. The coloration could be due to minor impurities from the manufacturing process or slight oxidation if the container was improperly sealed.

  • Causality: Prolonged exposure to air and light can lead to the oxidation of alcohols, which may produce colored byproducts. While minor coloration might not affect all experimental outcomes, it can be critical in sensitive applications like high-purity synthesis or analytical standard preparation.

  • Recommended Action:

    • Assess your application's sensitivity: For non-critical applications, the material might still be usable. However, for applications requiring high purity, it is advisable to use a fresh, colorless batch.

    • Consider purification: If a fresh batch is unavailable, you may consider purification by distillation. The boiling point of this compound is approximately 171-173 °C.[2][3]

    • Proper Storage: To prevent further degradation, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from light.[4][5]

Question: I accidentally left the container of this compound open for a short period. What are the potential consequences and what should I do?

Answer: Leaving the container open, even for a short time, can have two main consequences: absorption of atmospheric moisture and potential contamination. This compound has poor solubility in water, but it is hygroscopic to some extent.[6][7]

  • Causality: The hydroxyl group in this compound can form hydrogen bonds with water molecules, leading to moisture absorption. This can affect reaction kinetics and yields, particularly in moisture-sensitive reactions. Additionally, an open container is susceptible to contamination from dust and other airborne particles.

  • Recommended Action:

    • Evaluate the exposure time: A brief exposure of a few minutes in a controlled lab environment may have a negligible effect. However, longer exposure times, especially in a humid environment, increase the risk of significant moisture uptake.

    • Test for water content: If your application is highly sensitive to water, consider performing a Karl Fischer titration to determine the water content.

    • Dry the solvent: If the water content is unacceptably high, you can dry the this compound using a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

    • Prevent future occurrences: Always ensure containers are securely sealed immediately after use.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the routine handling and storage of this compound.

Storage and Stability

Question: What are the ideal storage conditions for this compound?

Answer: Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry, and well-ventilated place.[5][8][9] The storage area should be away from heat, sparks, open flames, and other ignition sources.[5][8][9][10] Keep the container tightly closed to prevent moisture absorption and contamination.[1][4][5][11]

Question: What materials are incompatible with this compound?

Answer: this compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1][8][9][12] Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion.[1]

Safe Handling and Personal Protective Equipment (PPE)

Question: What personal protective equipment (PPE) should I wear when handling this compound?

Answer: To ensure personal safety, the following PPE is recommended when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical goggles are essential to protect against splashes.[1][4][10][13]

  • Hand Protection: Wear chemical-resistant gloves, such as PVC or nitrile gloves.[1][13] It is important to inspect gloves for any signs of degradation before use and to wash hands thoroughly after handling.[8][10]

  • Skin and Body Protection: A lab coat or overalls should be worn to protect your skin.[1][13] In case of potential for significant splashing, consider a PVC apron.[1]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required.[8][14] However, if you are working in a poorly ventilated area or with heated this compound, which increases its vapor pressure, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[4][10]

Question: What should I do in case of a spill?

Answer: In the event of a this compound spill, follow these steps:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including open flames, sparks, and hot surfaces.[1]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse vapors.

  • Contain the Spill: For small spills, absorb the liquid with an inert material such as sand, silica gel, or a universal binder.[7][9] For larger spills, dike the area to prevent further spreading.[15]

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[4][5]

  • Clean the Area: Clean the spill area thoroughly with soap and water.

  • Personal Protection: Always wear appropriate PPE during spill cleanup.

Visual Guides

Decision Tree for Handling a this compound Spill

Spill_Handling start Spill Detected step1 Remove all ignition sources start->step1 q1 Is the spill large or small? small_spill Small Spill q1->small_spill Small large_spill Large Spill q1->large_spill Large absorb Absorb with inert material (e.g., sand, vermiculite) small_spill->absorb evacuate Evacuate the area large_spill->evacuate step2 Ensure adequate ventilation step1->step2 step3 Wear appropriate PPE step2->step3 step3->q1 collect Collect absorbed material into a sealed container for disposal absorb->collect clean Clean the spill area collect->clean notify Notify safety personnel evacuate->notify dike Dike the spill to prevent spreading notify->dike dike->absorb

Caption: Decision tree for handling a this compound spill.

Proper Storage Workflow for this compound

Storage_Workflow receive Receive this compound inspect Inspect container for damage or leaks receive->inspect is_damaged Is the container damaged? inspect->is_damaged reject Reject shipment or contact supplier is_damaged->reject Yes store Store in a designated area is_damaged->store No conditions Storage Conditions: - Cool, dry, well-ventilated - Away from heat and ignition sources - Away from incompatible materials store->conditions seal Ensure container is tightly sealed after each use store->seal periodic_inspection Periodically inspect for leaks or degradation seal->periodic_inspection

Caption: Workflow for the proper storage of this compound.

Quantitative Data Summary

PropertyValueReference(s)
Chemical Formula C₇H₁₄O[6][16]
Molecular Weight 114.19 g/mol [6][17]
Appearance Colorless, viscous liquid[1][2][3]
Boiling Point 171-173 °C (339.8-343.4 °F) at 760 mmHg[2][3][12]
Melting Point -9.2 °C (cis-isomer), -41 °C (mixture)[2][6][12]
Flash Point 70 °C (158 °F) closed cup[6][9][18]
Autoignition Temperature 295 °C (563 °F)[6][7][9]
Density 0.914 g/mL at 25 °C[2][3][4]
Vapor Density 3.9 (Air = 1)[2][6]
Solubility in Water Poor / slightly soluble[2][6][7]

References

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Chem Service. (2015). Retrieved from [Link]

  • Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3). Cheméo. (n.d.). Retrieved from [Link]

  • This compound (CAS 589-91-3) Properties | Density, Cp, Viscosity. Chemcasts. (n.d.). Retrieved from [Link]

  • This compound One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from [Link]

  • SAFETY DATA SHEET - Vector SDS and Chemical Management. (2018). Retrieved from [Link]

  • ICSC 0296 - this compound. Inchem.org. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE). CHEMM. (n.d.). Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Retrieved from [Link]

Sources

Technical Support Center: 4-Methylcyclohexanol Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the distillation of 4-Methylcyclohexanol. This document provides in-depth troubleshooting advice, detailed protocols, and critical data for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring efficient and high-purity separations.

Introduction: The Nuances of this compound Distillation

This compound is a colorless liquid commonly encountered as a mixture of cis and trans stereoisomers.[1] It is a frequent starting material or intermediate in organic synthesis, notably in the dehydration to form 4-methylcyclohexene.[2][3] Purifying this alcohol by distillation is a critical step to remove impurities, unreacted starting materials, or to separate it from reaction byproducts. However, its physical properties present specific challenges that require a methodical approach.

This guide is structured as a series of frequently asked questions that directly address common issues encountered in the lab.

Troubleshooting Guide & FAQs

Q1: My distillation temperature is fluctuating wildly instead of holding steady. What's going on?

A1: An unstable distillation temperature is a classic sign that the vapor-liquid equilibrium within your column is not being maintained. This is one of the most common issues, and it can stem from several sources.[4]

  • Causality & Solution:

    • Inconsistent Heat Source: Many laboratory hot plates cycle on and off to maintain an average temperature, causing the boil-up rate to surge and fall.[4] This disrupts the steady flow of vapor up the column.

      • Recommendation: Use a heating mantle connected to a variable transformer (Variac) or a sand/oil bath for a more uniform and consistent heat input.[5] Monitor the heating medium, not just the vapor temperature.

    • Variable Coolant Flow: Fluctuations in water pressure from your tap can alter the condenser's efficiency, causing the vapor to either be insufficiently cooled or overly subcooled.[4][6] This is especially common if other users are on the same water line.

      • Recommendation: If possible, use a recirculating chiller with a dedicated pump to provide a constant flow rate and temperature for your condenser.

    • External Drafts: A breeze from a fume hood sash or a nearby door can cool the distillation column externally, causing premature condensation and disrupting the temperature gradient.[4][6]

      • Recommendation: Insulate the distillation column by wrapping it with glass wool or aluminum foil. This is particularly important for fractional distillations.[5][7]

    • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is actively distilling.[5] If it's too high, it will read low; if it's too low, it will be influenced by the boiling liquid in the flask.

Q2: The liquid in my distillation flask is "bumping" violently, and some of it shot into my collection flask. How do I prevent this?

A2: This phenomenon, known as bumping, occurs when a liquid becomes superheated and boils in a sudden, explosive manner rather than smoothly.[8][9] It is dangerous, leads to sample loss, and contaminates your distillate.

  • Causality & Solution:

    • Lack of Nucleation Sites: Smooth glass surfaces can inhibit the formation of small bubbles, leading to superheating.

      • Recommendation: Always add boiling chips or a magnetic stir bar to the distillation flask before heating.[9] Boiling chips provide a porous surface for bubbles to form smoothly. Crucially, never add boiling chips to a hot liquid , as it can trigger violent bumping instantly. If distilling under acidic conditions (e.g., after a dehydration reaction), use a magnetic stir bar, as strong acids can degrade boiling chips.

    • Excessive Heating or Vacuum: Applying heat too quickly or pulling a vacuum too rapidly can cause the liquid to flash boil.[8]

      • Recommendation: Increase the heat gradually. When performing a vacuum distillation, decrease the pressure slowly while observing the liquid. If bumping begins, slightly reduce the vacuum until it subsides.[10]

    • System Overload: To prevent contamination from bumping or foaming, a bump trap can be installed between the distillation flask and the column/condenser. This provides a space for any splashed material to be caught before it reaches the rest of the apparatus.[8][11]

Q3: My sample is foaming up into the distillation column. Is this the same as bumping?

A3: Foaming is distinct from bumping. It is caused by surfactants or high-viscosity components in your sample that stabilize bubbles, creating a foam that can rise into the column.[8][11]

  • Causality & Solution:

    • Surfactants Present: Impurities from previous reaction steps can act as surfactants.

      • Recommendation: The most effective method is to control the distillation rate. Apply vacuum very slowly and heat gently, giving the foam time to break.[10] In severe cases, a very small amount of a high-boiling anti-foaming agent can be added, but be aware this introduces a new component to your mixture. Using a larger distillation flask (no more than half full) provides more headspace for the foam to dissipate.[8]

Q4: I'm heating the flask, but the temperature won't rise to the expected boiling point and nothing is distilling. What's wrong?

A4: This indicates that the vapor pressure of your this compound is not yet high enough to overcome the system pressure and travel to the condenser.

  • Causality & Solution:

    • Insufficient Heat: The most common reason. Fractional distillation, in particular, requires significantly more heat than simple distillation to overcome the heat loss in the column.[7]

      • Recommendation: Increase the heating mantle temperature. As a rule of thumb, the flask temperature may need to be 30°C higher than the desired vapor temperature at the top of the column.[7] Insulating the column with glass wool or foil is highly effective at minimizing heat loss.[7]

    • System Leaks: If you are performing a vacuum distillation, a leak in any of the glass joints will prevent the system from reaching the target pressure, meaning a much higher temperature will be needed for the liquid to boil.

      • Recommendation: Check all joints to ensure they are properly sealed. Use a small amount of vacuum grease on all ground glass joints. Ensure all clamps are secure.

Q5: My distillate is cloudy. What does this mean?

A5: A cloudy distillate almost always indicates the presence of immiscible water.

  • Causality & Solution:

    • Azeotropic Co-distillation: this compound can co-distill with water, especially if it's a product of a preceding dehydration reaction where water is a byproduct.[12] Water has a lower boiling point (100°C) than this compound (~173°C), but they can distill together at a temperature lower than the boiling point of the alcohol.

      • Recommendation: After distillation, the collected liquid should be "washed" in a separatory funnel with a saturated sodium chloride (brine) solution. The brine wash helps to pull the water out of the organic layer.[12] The separated organic layer should then be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate before a final, careful distillation if necessary.[2][13]

Physical & Chemical Properties

A clear understanding of the physical properties is essential for planning a successful distillation.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O[14]
Molecular Weight 114.19 g/mol [14]
Boiling Point 171-173 °C (mixture of isomers)[1][15][16]
173-175 °C (trans-isomer)[17]
Density 0.914 g/cm³ at 25 °C[1][18]
Flash Point 68-70 °C (closed cup)[14][16][17]
Water Solubility Poor[1][14]
Appearance Colorless Liquid[1][14]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a standard procedure for purifying this compound at atmospheric pressure.

Safety Precautions: this compound is a combustible liquid and can be harmful if swallowed or in contact with skin.[16][18] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18] Perform all work in a well-ventilated fume hood.[18]

Materials:

  • Crude this compound

  • Round-bottom flask (sized to be 1/2 to 2/3 full)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser (Liebig or Allihn)

  • Receiving flask(s)

  • Heating mantle with controller

  • Magnetic stir bar or boiling chips

  • Clamps and stands

  • Insulating material (glass wool/aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Place a magnetic stir bar or 2-3 boiling chips into the round-bottom flask.

    • Add the crude this compound to the flask.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are snug and properly clamped.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a water source, with water entering the lower inlet and exiting the upper outlet.

  • Distillation:

    • Wrap the fractionating column with glass wool and/or aluminum foil to insulate it.[5]

    • Begin stirring (if using a stir bar) and turn on the heating mantle to a low-to-medium setting.

    • Heat the flask gradually. You will observe a ring of condensate slowly rising up the column. This rise should be slow and steady to ensure proper separation.[5]

    • If the condensate ring stalls, you may need to increase the heat slightly.[5] If the column begins to flood (fill with liquid), reduce the heat immediately until the liquid drains back into the flask, then resume heating at a gentler rate.[7]

  • Fraction Collection:

    • Monitor the temperature at the distillation head. When it stabilizes, this indicates the boiling point of the first fraction (likely a lower-boiling impurity). Collect this "forerun" in a separate receiving flask.

    • The temperature should remain constant as a pure fraction distills over.[5] When the temperature begins to rise again, it signals that the next component is starting to distill.

    • For this compound, expect the temperature to stabilize around 171-173 °C.[1] Collect this main fraction in a clean, pre-weighed receiving flask.

    • If the temperature starts to drop after the main fraction is collected, it means there is no more liquid of that boiling point distilling. Stop the distillation at this point to avoid distilling high-boiling impurities or distilling to dryness.

  • Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the apparatus to cool completely before disassembling.

Visualizations

Experimental Workflow Diagram

Distillation_Setup cluster_heating Heating Assembly cluster_separation Separation & Monitoring cluster_collection Condensation & Collection Flask Round Bottom Flask (with 4-MCH & Stir Bar) Column Fractionating Column (Insulated) Flask->Column Vapor Mantle Heating Mantle Mantle->Flask Heat Thermometer Thermometer Condenser Condenser Column->Condenser Purified Vapor Receiver Receiving Flask Condenser->Receiver Liquid Distillate H2O_out Water Out Condenser->H2O_out H2O_in Water In H2O_in->Condenser Troubleshooting_Flowchart start Distillation Issue Detected temp_fluctuation Problem: Temperature Fluctuates start->temp_fluctuation Unstable Temp? no_distillate Problem: No Distillate start->no_distillate No Product? bumping Problem: Bumping or Foaming start->bumping Bumping/Foaming? check_heat Check Heat Source Is it consistent? temp_fluctuation->check_heat Step 1 check_heating_rate Is heating vigorous enough? no_distillate->check_heating_rate Step 1 check_nucleation Boiling chips/stir bar present? bumping->check_nucleation Step 1 check_coolant Check Coolant Flow Is it stable? check_heat->check_coolant Yes fix_heat Solution: Use heating mantle/oil bath check_heat->fix_heat No check_drafts Check for Drafts Is column insulated? check_coolant->check_drafts Yes fix_coolant Solution: Use recirculating chiller check_coolant->fix_coolant No fix_thermometer Check thermometer placement check_drafts->fix_thermometer Yes fix_drafts Solution: Wrap column with foil check_drafts->fix_drafts No check_leaks Check System for Leaks (especially under vacuum) check_heating_rate->check_leaks Yes fix_heating_rate Solution: Increase heat & insulate column check_heating_rate->fix_heating_rate No fix_leaks Solution: Reseal joints, check clamps check_leaks->fix_leaks Leak Found check_rate Is heating/vacuum gentle? check_nucleation->check_rate Yes fix_nucleation Solution: Add before heating check_nucleation->fix_nucleation No use_trap Consider using a bump trap check_rate->use_trap Yes fix_rate Solution: Reduce heat/vacuum rate check_rate->fix_rate No

Caption: A decision tree for troubleshooting common distillation issues.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Still Spirits. (2025, March 6). Why is the temperature fluctuating and what can I do? Retrieved from [Link]

  • Brewhaus America Inc. (2017, November 30). Troubleshoot Changing Temps With Reflux Still. Retrieved from [Link]

  • Chemcasts. (n.d.). cis-4-Methylcyclohexanol (CAS 7731-28-4) Properties. Retrieved from [Link]

  • Laboratory Supply Network. (2017, June 26). How to Minimize Bumping and Foaming. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). This compound. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). DEHYDRATION OF this compound. Retrieved from [Link]

  • Lab Instrument Manufacturer. (n.d.). How do you stop a Rotovap from bumping? Retrieved from [Link]

  • Buchi.com. (n.d.). Foam is foe in rotary evaporation. Here is how to prevent it. Retrieved from [Link]

  • ResearchGate. (2022, February 8). How do I fix rotary evaporator sample bumping and bubbling? Retrieved from [Link]

  • Just Measure it. (n.d.). Common Issues in Distillation Column Temperature Control. Retrieved from [Link]

  • Clinical Lab Manager. (2025, October 29). How to Deal with Solvent Bumping and Foaming During Lab Evaporation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab: Methylcyclohexanol Dehydration. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • MARM-ACS. (2007, May 18). Preparation of 4-Methylcyclohexene by dehydration of this compound. Retrieved from [Link]

  • Cheresources.com Community. (2008, February 18). Temperature Fluctuation In Distillation Column. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • YouTube. (2024, September 7). Pre lab discussion - this compound. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of 4-Methylcyclohexene From Dehydration of this compound. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 4-Methylcyclohexene Synthesis. Retrieved from [Link]

  • Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • Scribd. (n.d.). Dehydration Mechanism of this compound. Retrieved from [Link]

  • KLM Technology Group. (n.d.). Resolving Process Distillation Equipment Problems. Retrieved from [Link]

  • EduBirdie. (n.d.). Dehydration of Methylcyclohexanols - Lab Report. Retrieved from [Link]

  • Chegg.com. (2021, May 3). Solved 22 EXPERIMENT 2 2 4-Methylcyclohexene Preparation of. Retrieved from [Link]

  • YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 2 Preparation of 4 Methylcyclohexene From Dehydration of 4 Methylcyclohexanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

Sources

managing azeotrope formation during 4-Methylcyclohexanol distillation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylcyclohexanol purification. This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the distillation of this compound, with a specific focus on managing azeotrope formation. As an intermediate in the synthesis of pharmaceuticals and fragrances, achieving high purity of this compound is often a critical step.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is an azeotrope and why does it complicate the distillation of this compound?

An azeotrope is a mixture of two or more liquids whose components cannot be separated by simple distillation.[3] This phenomenon occurs because the vapor produced by boiling the liquid mixture has the same composition as the liquid itself, resulting in a constant boiling point.[4]

In the context of this compound, water is a common impurity, often remaining from synthesis steps or absorbed from the atmosphere. This compound and water can form a minimum-boiling azeotrope. When this azeotropic composition is reached, simple distillation cannot further separate the two components, as they will vaporize together, limiting the final purity of the this compound.[5]

Q2: How can I confirm that my distillation is limited by a this compound/water azeotrope?

There are two primary indicators:

  • Constant Boiling Point: You will observe a constant temperature on your distillation thermometer that is below the boiling point of pure this compound (approx. 171-175 °C).[6] If you suspect a water azeotrope, this temperature will also be below the boiling point of water (100 °C).

  • Stagnant Purity: Analysis of the distillate (e.g., by Gas Chromatography or Karl Fischer titration) will show a constant composition of this compound and water, even as the distillation progresses. If repeated distillation of the collected fraction yields no change in composition, an azeotrope is present.[7]

Q3: What are the primary methods for separating the this compound/water azeotrope?

Standard distillation is ineffective for breaking azeotropes.[3] Advanced techniques are required, including:

  • Azeotropic Distillation: This method involves adding a third component, known as an entrainer (e.g., toluene), which forms a new, lower-boiling ternary azeotrope with the original components (this compound and water). This new azeotrope is then removed by distillation. A Dean-Stark apparatus is commonly used to physically separate the condensed water, while the entrainer is returned to the distillation flask.[8][9]

  • Extractive Distillation: This technique introduces a high-boiling, non-volatile solvent (an extractive agent) to the azeotropic mixture. The solvent interacts differently with each component, altering their relative volatilities and allowing the more volatile component to be distilled off.[10][11] The extractive agent is then separated from the less volatile component in a second distillation step.[12]

  • Salting Out: This method involves dissolving a salt (e.g., calcium chloride, potassium carbonate) into the azeotropic mixture.[13][14] The salt reduces the miscibility of the organic and aqueous phases and increases the relative volatility of the alcohol, effectively "breaking" the azeotrope and allowing for separation by conventional distillation.[15][16]

Q4: What are the key physical properties of this compound relevant to distillation?

Understanding these properties is crucial for designing and troubleshooting your purification process.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O[17][18]
Molecular Weight 114.19 g/mol [17][18]
Boiling Point 171-175 °C (mixture of isomers)[6][19]
Density ~0.914 g/mL at 25 °C[6]
Solubility in Water Poor[17]
Flash Point 70 °C (closed cup)[17]
Vapor Density 3.94 (vs. air)[6]
Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem: My distillate has a constant boiling point below 170°C, and I can't achieve the desired purity.
  • Diagnosis: This is the classic sign of a minimum-boiling azeotrope, likely with residual water from a prior reaction step. Simple or fractional distillation will not be sufficient to achieve higher purity.[7]

  • Solution Workflow:

    • Confirm Water Content: Use Karl Fischer titration to quantify the water content in your crude material and distillate. This confirms the nature of the azeotrope.

    • Select a Separation Method: Based on your scale, equipment, and desired purity, choose an appropriate method to break the azeotrope. Refer to the detailed protocols below for Azeotropic Distillation, Extractive Distillation, or Salting Out.

    • Execute Protocol: Carefully follow the chosen protocol to remove water and purify your this compound.

G start Low Purity & Constant BP Observed confirm_h2o Quantify Water Content (Karl Fischer Titration) start->confirm_h2o is_h2o Is Water Present? confirm_h2o->is_h2o select_method Select Azeotrope Breaking Method is_h2o->select_method Yes other_impurity Investigate Other Low-Boiling Impurities is_h2o->other_impurity No azeo_dist Azeotropic Distillation select_method->azeo_dist ext_dist Extractive Distillation select_method->ext_dist salt_out Salting Out select_method->salt_out execute Execute Protocol azeo_dist->execute ext_dist->execute salt_out->execute final_analysis Final Purity Analysis (GC, KF) execute->final_analysis end High-Purity Product final_analysis->end

Caption: Troubleshooting workflow for low-purity this compound.

Problem: I'm attempting azeotropic distillation with a Dean-Stark trap, but water isn't separating effectively.
  • Diagnosis: This issue can arise from several factors related to the experimental setup and choice of entrainer.

  • Troubleshooting Steps:

    • Check Entrainer Choice: Toluene is a common and effective entrainer for removing water. It forms a ternary azeotrope and is immiscible with water, allowing for separation in the trap.[8][9] Ensure your chosen entrainer has these properties.

    • Verify System is Sealed: Leaks in the glassware joints can allow atmospheric moisture in or allow vapor to escape, reducing efficiency. Ensure all joints are properly sealed.

    • Ensure Proper Cooling: The condenser must be cold enough to fully condense the azeotropic vapor. Check for adequate coolant flow and temperature. Inefficient condensation will lead to loss of both entrainer and water.

    • Check for Emulsion Formation: Sometimes, an emulsion can form in the collection arm of the Dean-Stark trap, preventing clear separation of the aqueous and organic layers. If this occurs, adding a small amount of a brine solution to the trap can help break the emulsion.

Problem: During extractive distillation, my solvent recovery is poor.
  • Diagnosis: Inefficient separation in the second distillation column (the solvent recovery column) is the likely cause. This is often due to an inappropriate pressure/temperature profile or an insufficient number of theoretical plates.

  • Troubleshooting Steps:

    • Confirm Large BP Difference: There must be a significant boiling point difference between your extractive solvent (e.g., ethylene glycol) and the component it's being separated from (this compound).

    • Operate Recovery Column Under Vacuum: Reducing the pressure in the solvent recovery column will lower the boiling point of the this compound, making it easier to separate from the high-boiling extractive solvent. This also minimizes thermal degradation.

    • Increase Reflux Ratio: A higher reflux ratio in the recovery column can improve separation efficiency, leading to higher purity and better recovery of the solvent.

    • Check Column Packing/Trays: Ensure the distillation column is packed efficiently or has a sufficient number of trays to provide the necessary theoretical plates for the separation.[11]

Problem: After using the "salting out" method, my final product is contaminated with the salt.
  • Diagnosis: The salt used is non-volatile and should remain in the distillation flask.[13] Contamination of the distillate indicates that bumping or aerosoling of the flask contents occurred.

  • Troubleshooting Steps:

    • Ensure Smooth Boiling: Use a magnetic stirrer and a properly sized boiling flask (not overfilled) to promote smooth boiling. Anti-bumping granules are often destroyed by the acidic conditions sometimes present and should be avoided.

    • Control Heating Rate: Avoid excessively rapid heating, which can cause violent bumping and carry non-volatile components into the condenser.

    • Use a Splash Head: Installing a splash head or a short, unpacked column between the distillation flask and the condenser can help prevent the transfer of aerosols into the distillate.

    • Post-Distillation Wash: If minor contamination is suspected, the distilled this compound can be washed with deionized water to remove any dissolved salts. The product must then be thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before final use.

Experimental Protocols
Protocol 1: Azeotropic Distillation using a Dean-Stark Apparatus

This protocol is designed to remove water from crude this compound by forming a ternary azeotrope with toluene.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[8][20] Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and an appropriate volume of toluene (typically 20-40% of the volume of the crude alcohol). Add a magnetic stir bar.

  • Heating: Heat the mixture to reflux using a heating mantle. The vapor of the ternary azeotrope (toluene-water-4-methylcyclohexanol) will rise into the condenser.

  • Collection: The condensed liquid will fall into the graduated arm of the Dean-Stark trap. As the condensate cools, it will separate into two phases: an upper organic phase (toluene and this compound) and a lower aqueous phase.[9]

  • Entrainer Return: The Dean-Stark trap is designed so that once the collection arm fills, the upper organic layer will overflow and return to the distillation flask, while the denser water is trapped.[21]

  • Completion: Continue the distillation until no more water collects in the trap.

  • Final Purification: Once all water is removed, the toluene can be removed by simple distillation to yield purified, anhydrous this compound.

G cluster_flask Distillation Flask cluster_trap Dean-Stark Trap flask_contents Crude 4-MCH + Toluene (Entrainer) vapor Ternary Azeotrope Vapor flask_contents->vapor Heat trap Separation of Phases water Water Collects (Lower Layer) trap->water Denser toluene Toluene Returns (Upper Layer) trap->toluene Lighter toluene->flask_contents Overflow condenser Reflux Condenser condensate Condensed Liquid condenser->condensate vapor->condenser condensate->trap

Caption: Workflow for azeotropic distillation with a Dean-Stark trap.

Protocol 2: Extractive Distillation

This protocol uses a high-boiling solvent to alter the relative volatility of the this compound/water azeotrope.

Methodology:

  • Apparatus Setup: Two distillation columns are required: an extractive distillation column (C1) and a solvent recovery column (C2).[22]

  • Column 1 (C1) Operation: a. Continuously feed the crude this compound/water azeotrope into the middle of C1. b. Introduce the high-boiling extractive solvent (e.g., ethylene glycol) at a tray above the feed point.[23] c. Heat the reboiler of C1. The extractive solvent will alter the system's volatility, allowing nearly pure water (the more volatile component in this new mixture) to exit as the top product (distillate). d. A mixture of this compound and the extractive solvent will exit from the bottom.

  • Column 2 (C2) Operation: a. Feed the bottom product from C1 into the second distillation column, C2. b. Operate C2 (often under vacuum) to separate the purified this compound (distillate) from the high-boiling extractive solvent (bottoms). c. The recovered extractive solvent from the bottom of C2 can be cooled and recycled back into C1.

G feed Crude 4-MCH + Water Feed col1 Column 1 (Extractive Distillation) feed->col1 solvent_in Extractive Solvent (e.g., Ethylene Glycol) solvent_in->col1 water_out Pure Water (Distillate) col1->water_out Tops bottoms1 4-MCH + Solvent col1->bottoms1 Bottoms col2 Column 2 (Solvent Recovery) bottoms1->col2 product_out Pure 4-MCH (Product) col2->product_out Tops solvent_recycle Recovered Solvent col2->solvent_recycle Bottoms solvent_recycle->solvent_in Recycle

Caption: Logic of an extractive distillation system with solvent recovery.

Protocol 3: Salting-Out Assisted Distillation

This protocol uses a dissolved salt to break the azeotrope in a single distillation column.

Methodology:

  • Salt Selection: Choose a salt that is highly soluble in water but poorly soluble in this compound, such as anhydrous calcium chloride or potassium carbonate.[14][24]

  • Apparatus Setup: Assemble a standard simple or fractional distillation apparatus.

  • Procedure: a. Dissolve a sufficient amount of the selected salt into the azeotropic mixture in the distillation flask. The mixture may separate into two layers. b. Heat the mixture with stirring. The salt increases the activity coefficient of water, effectively increasing the relative volatility of the this compound.[15][25] c. The this compound will vaporize at a lower temperature than the salt-water solution and can be collected as a pure distillate. d. The salt and water remain in the distillation flask.

References
  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of ethanol-water azeotrope mixtures using extractive distillation method. Retrieved from [Link]

  • Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • ACS Publications. (2018). New Operation Strategy for Separation of Ethanol–Water by Extractive Distillation. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dean-Stark apparatus – Knowledge and References. Retrieved from [Link]

  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 589-91-3) Properties. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Dean-Stark apparatus. Retrieved from [Link]

  • Simson Chemtech. (n.d.). 5 ml Apparatus Dean Stark. Retrieved from [Link]

  • ECHEMIE. (2025). This compound. Retrieved from [Link]

  • Google Patents. (2000). WO2000044697A1 - Separation of ethanol and water from mixtures thereof by extractive distillation.
  • Sciencemadness Wiki. (2019). Salting out. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Salting out – Knowledge and References. Retrieved from [Link]

  • Wolfram Demonstrations Project. (n.d.). Extractive Distillation Column to Separate Isopropyl Alcohol from Water. Retrieved from [Link]

  • University Course Material. (n.d.). DEHYDRATION OF this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Salt-effect distillation. Retrieved from [Link]

  • SciELO. (2006). SEPARATION OF ETHANOL AND WATER BY EXTRACTIVE DISTILLATION WITH SALT AND SOLVENT AS ENTRAINER: PROCESS SIMULATION. Retrieved from [Link]

  • ResearchGate. (2022). Salting-out Effect on the Separation and Purification of Acetic Esters. Retrieved from [Link]

  • ACS Publications. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 589-91-3 wiki. Retrieved from [Link]

  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • LinkedIn. (n.d.). The Role of 4-Methylcyclohexanone in Chemical Manufacturing Processes. Retrieved from [Link]

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

  • Chemical Tweak. (2022). Azeotropic Distillation Process In Detail. Retrieved from [Link]

  • EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of this compound. Retrieved from [Link]

  • University Course Material. (n.d.). 4-Methylcyclohexene Synthesis. Retrieved from [Link]

  • YouTube. (2020). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

  • YouTube. (2021). 4 Methylcyclohexene Lab Lecture - Chem 251. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 2 Preparation of 4 Methylcyclohexene From Dehydration of 4 Methylcyclohexanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Feasible approaches to IPA/MIBK/H2O azeotropic mixture separation. Retrieved from [Link]

  • Chemical Engineering Transactions. (2013). Breaking Azeotropes by Azeotropic and Extractive Distillation in a Dividing-Wall Column. Retrieved from [Link]

  • Chegg.com. (2018). Solved: In the dehydration of this compound to.... Retrieved from [Link]

  • ACS Publications. (1962). AZEOTROPIC DATA- II. Advances in Chemistry. Retrieved from [Link]

  • Ventilazione Industriale. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]

  • Reddit. (2023). Isolation of azeotropes such as ethanol in water. Retrieved from [Link]

Sources

Technical Support Center: Acid Catalyst Selection for 4-Methylcyclohexanol Dehydration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selection of an appropriate acid catalyst for the dehydration of 4-methylcyclohexanol. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning a dehydration of this compound. Which acid catalyst is better: sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)?

This is the most critical decision for this experiment, and the "better" choice depends on your primary goal: reaction speed versus product purity and ease of handling.

  • Sulfuric Acid (H₂SO₄) is a very strong acid and a powerful dehydrating agent. It catalyzes the reaction quickly. However, its strength is also its main drawback. It often leads to undesirable side reactions, including oxidation of the alcohol and polymerization of the resulting alkene, which manifests as a dark brown or black charring of the reaction mixture.[1][2]

  • Phosphoric Acid (H₃PO₄) is a weaker, non-oxidizing acid. It provides a much cleaner reaction with significantly less charring.[2] The reaction rate is slower compared to sulfuric acid, but this can be advantageous for controlling the formation of byproducts. For this reason, phosphoric acid is often the preferred catalyst in instructional and research settings.[2][3]

A common and effective strategy is to use a mixture, primarily phosphoric acid with a few drops of sulfuric acid.[4][5] This approach balances the need for a reasonable reaction rate with the desire for a clean reaction, leveraging the high catalytic activity of H₂SO₄ while the bulk H₃PO₄ minimizes charring.[2]

Catalyst Comparison Summary:

FeatureSulfuric Acid (H₂SO₄)Phosphoric Acid (H₃PO₄)
Catalytic Activity Very HighModerate
Reaction Speed FastSlower
Side Reactions Prone to charring, oxidation, polymerizationMinimal charring or side reactions
Typical Outcome Faster reaction, but lower purity/yield due to byproductsSlower reaction, but higher purity and cleaner product
Recommendation Use in small amounts as a co-catalyst, or not at allRecommended primary catalyst
Q2: My reaction mixture turned dark brown/black shortly after heating. What went wrong and can I salvage it?

This is a classic sign of charring, caused by the strong oxidizing and dehydrating properties of concentrated sulfuric acid. The acid is essentially breaking down the organic molecules into elemental carbon.

Causality: The issue stems from the aggressive nature of H₂SO₄. While it's an excellent catalyst for protonating the alcohol's hydroxyl group, it can also promote unwanted secondary reactions, especially at higher temperatures.

Troubleshooting & Prevention:

  • Switch to Phosphoric Acid: The most reliable solution is to use 85% phosphoric acid as your primary catalyst. It is comparatively free of this charring problem.[2]

  • Reduce Sulfuric Acid Amount: If you must use sulfuric acid, use it sparingly as a co-catalyst with phosphoric acid (e.g., 2 mL of H₃PO₄ with 5-10 drops of concentrated H₂SO₄).[4]

  • Control Temperature: Do not overheat the reaction flask. Heat the mixture gently to the boiling point of the desired alkene product (101-102°C for 4-methylcyclohexene) to allow it to distill, but avoid excessive temperatures that accelerate charring.

Salvage Operation: If significant charring has occurred, the yield of your desired alkene is likely compromised. You can attempt to proceed with the distillation, but expect a lower yield. The dark, polymerized material is non-volatile and will remain in the distillation flask. Ensure your post-distillation purification (work-up) is thorough to remove any acidic or oxidized impurities that may have co-distilled.

Q3: The reaction is proceeding very slowly and my yield is low. How can I improve it?

Low yield in this dehydration reaction is often linked to the equilibrium nature of the process and inefficient product removal.

Causality: The acid-catalyzed dehydration of an alcohol is a reversible equilibrium reaction.[1][6]

This compound ⇌ 4-Methylcyclohexene + H₂O

According to Le Chatelier's Principle , to maximize the product yield, the equilibrium must be shifted to the right. This is achieved by removing one or more products (in this case, the alkene and water) from the reaction mixture as they are formed.[7]

Troubleshooting & Improvement Protocol:

  • Efficient Distillation is Key: The most effective way to drive the reaction is to distill the products continuously.[2] The 4-methylcyclohexene product (b.p. 101-102°C) and the water byproduct (b.p. 100°C) will co-distill.[2]

  • Temperature Monitoring: Carefully monitor the temperature at the still head. It should be close to the boiling point of the products (~100-105°C). If the temperature rises significantly higher, you risk distilling the unreacted starting material, this compound (b.p. 171-173°C), which will contaminate your product and lower your yield.

  • Sufficient Heating: Ensure adequate but not excessive heating. A sand bath or heating mantle allows for even temperature control. The goal is to maintain a steady distillation of the low-boiling products without boiling the entire contents of the flask too vigorously.

Q4: My spectral analysis (GC, NMR) shows a mixture of alkene isomers: 1-methylcyclohexene and 3-methylcyclohexene are present along with the expected 4-methylcyclohexene. Why did this happen?

This is a common outcome and is explained by the underlying E1 reaction mechanism, which involves a carbocation intermediate. This intermediate can potentially rearrange to form more stable carbocations.

Mechanistic Explanation: The reaction proceeds via an E1 (unimolecular elimination) mechanism.[3][8]

  • Protonation: The acid protonates the alcohol's -OH group, turning it into a much better leaving group (-OH₂⁺).[3]

  • Formation of Carbocation: The water molecule departs, leaving behind a secondary (2°) carbocation at carbon 1.[8]

  • Deprotonation vs. Rearrangement:

    • Path A (No Rearrangement): A base (like H₂O or HSO₄⁻) removes a proton from an adjacent carbon (C2 or C6). This leads to the formation of 4-methylcyclohexene .

    • Path B (Rearrangement): The secondary carbocation can undergo a 1,2-hydride shift. A hydrogen atom from carbon 4, with its pair of electrons, moves to carbon 1. This rearrangement forms a more stable tertiary (3°) carbocation at carbon 4. Deprotonation adjacent to this new carbocation leads to the formation of 1-methylcyclohexene (the major, most substituted Zaitsev product) and 3-methylcyclohexene (a minor, disubstituted product).[9][10]

Studies have shown that the product distribution can change over the course of the reaction, with more of the rearranged, thermodynamically stable products (like 1-methylcyclohexene) forming at longer reaction times. This phenomenon is sometimes referred to as the "Evelyn Effect".[9][11]

Controlling Isomerization:

  • Milder Conditions: Using phosphoric acid and shorter reaction times tends to favor the kinetic product (4-methylcyclohexene) and minimize rearrangement.

  • Stronger Acid/Longer Time: Using sulfuric acid or prolonged heating will increase the proportion of the rearranged, thermodynamically stable products (1-methylcyclohexene).[9]

Visualizing the Mechanism and Product Pathways

Core E1 Dehydration Mechanism

This diagram illustrates the fundamental steps of the E1 reaction pathway, from protonation of the alcohol to the formation of the initial carbocation and subsequent deprotonation to yield the alkene.

E1_Mechanism Figure 1: Core E1 Dehydration Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Deprotonation A This compound B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Secondary (2°) Carbocation B->C - H₂O (Rate-Determining Step) D 4-Methylcyclohexene (Alkene Product) C->D - H⁺

Caption: Figure 1: Core E1 Dehydration Mechanism

Product Distribution and Carbocation Rearrangement

This workflow shows how the initial secondary carbocation can either be deprotonated directly or rearrange into a more stable tertiary carbocation, leading to a mixture of isomeric alkene products.

Product_Distribution Figure 2: Product Formation via Rearrangement cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Start Secondary (2°) Carbocation P1 4-Methylcyclohexene (Disubstituted) Start->P1 Direct Deprotonation Intermediate Tertiary (3°) Carbocation (More Stable) Start->Intermediate 1,2-Hydride Shift (Rearrangement) P2 1-Methylcyclohexene (Trisubstituted - Zaitsev Product) Intermediate->P2 Deprotonation P3 3-Methylcyclohexene (Disubstituted) Intermediate->P3 Deprotonation

Caption: Figure 2: Product Formation via Rearrangement

Experimental Protocol: Dehydration of this compound

This protocol outlines a reliable method using a phosphoric acid catalyst.

Materials & Reagents:

ReagentM.W. ( g/mol )Boiling Point (°C)Density (g/mL)
This compound114.19171-1730.914
85% Phosphoric Acid98.00~1581.685
4-Methylcyclohexene96.17101-1020.799
1-Methylcyclohexene96.171100.815
Water18.021001.000

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus using a 50 mL round-bottom flask as the reaction vessel. Use a heating mantle or sand bath for heating. Place a pre-weighed receiving flask, cooled in an ice bath, to collect the distillate.

  • Charging the Flask: To the round-bottom flask, add 7.5 mL (~6.85 g) of this compound. Carefully add 2.0 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid (optional, for increased rate).[4][5] Add a magnetic stir bar or boiling chips for smooth boiling.

  • Dehydration & Distillation: Gently heat the mixture to a boil. The lower-boiling alkene product and water will begin to co-distill. Control the heating rate to maintain a distillation temperature at the still head between 100-105°C. Continue the distillation until no more liquid is collecting in the receiving flask or only a small, dark residue remains.

  • Product Work-up (Purification):

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 10 mL of a saturated sodium chloride (brine) solution.[2][6] This helps remove the bulk of any co-distilled acid and water.

    • Separate the layers. The organic layer (your product) should be on top. Discard the lower aqueous layer.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the flask to dry the product.[4] Swirl the flask; if the drying agent clumps together, add a little more until some particles remain free-flowing.

  • Final Isolation: Carefully decant or filter the dried liquid into a clean, pre-weighed vial to determine the final mass and calculate the percent yield.

  • Characterization: Confirm the identity and purity of the product using techniques such as Infrared (IR) spectroscopy (look for C=C and =C-H stretches, and the absence of a broad O-H stretch from the starting alcohol) or Gas Chromatography (GC).[12]

References

  • Brainly. (2016, August 7). Outline a mechanism for the dehydration of this compound catalyzed by phosphoric acid. Available at: [Link]

  • Studylib. (n.d.). This compound Dehydration: Lab Experiment & Techniques. Available at: [Link]

  • Brainly. (2019, December 6). Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of sulfuric acid. Available at: [Link]

  • Bartleby. (n.d.). Chapter 22, Problem 1Q. Available at: [Link]

  • Study.com. (n.d.). Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene. Available at: [Link]

  • Scribd. (n.d.). Dehydration Mechanism of this compound. Available at: [Link]

  • University of California, Los Angeles. (n.d.). DEHYDRATION OF this compound. Available at: [Link]

  • MARM-ACS. (2007, May 18). Preparation of 4-Methylcyclohexene by dehydration of this compound. Available at: [Link]

  • Scribd. (n.d.). Experiment 2 Preparation of 4 Methylcyclohexene From Dehydration of 4 Methylcyclohexanol. Available at: [Link]

  • Scribd. (n.d.). Preparation of 4-Methylcyclohexene From Dehydration of this compound. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 7 – Dehydration of Methylcyclohexanols. Available at: [Link]

  • OChemOnline. (2011, January 16). The Acid Test for Dehydration. Available at: [Link]

  • Chegg. (2021, October 19). Solved Dehydration of this compound You will carry. Available at: [Link]

  • Bartleby. (n.d.). The Synthesis Of An Alkene this compound. Available at: [Link]

  • EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of this compound. Available at: [Link]

  • EduBirdie. (n.d.). Dehydration of Methylcyclohexanols - Lab Report. Available at: [Link]

  • Royal Society of Chemistry. (2020, August 28). 9.1.3. Dehydration of Methylcyclohexanols. Available at: [Link]

  • Quora. (2021, September 6). Why can zaitsev rule be applied to dehydration of cyclohexanol to cyclohexene? Available at: [Link]

  • YouTube. (2021, July 12). 4 Methylcyclohexene Lab Lecture - Chem 251. Available at: [Link]

Sources

Technical Support Center: Monitoring 4-Methylcyclohexanol Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-Methylcyclohexanol. As a rapid, cost-effective, and powerful analytical tool, mastering TLC is essential for efficient reaction optimization and endpoint determination.[1] This document moves beyond basic procedures to address the specific challenges and nuances encountered in the laboratory, ensuring reliable and reproducible results.

Section 1: Foundational Protocol for TLC Monitoring

Monitoring a reaction involves comparing the chromatographic behavior of the reaction mixture against the starting material over time. The goal is to observe the consumption of the reactant and the formation of the product.[2][3]

Experimental Protocol: Step-by-Step Reaction Monitoring
  • Materials & Setup:

    • TLC Plates: Silica gel 60 F254 plates are a standard choice for their versatility and robustness.[4]

    • Developing Chamber: A beaker or a dedicated TLC tank with a lid or watch glass.[5]

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A common starting point for cyclic alcohols is a mixture of Hexane and Ethyl Acetate.[4]

    • Capillary Spotters: For applying samples to the plate.[4]

    • Visualization Agent: As this compound is not UV-active, a chemical stain is required.[6] A potassium permanganate (KMnO₄) stain is highly effective for visualizing alcohols.[7][8]

  • Plate Preparation:

    • Using a pencil (never a pen, as ink will run), gently draw a straight line about 1 cm from the bottom of the TLC plate. This is the origin line.[2]

    • Mark three small tick marks on the origin line for spotting: one for the starting material (SM), one for the reaction mixture (RXN), and one for a "co-spot" (CO).

  • Sample Preparation & Spotting:

    • SM Lane: Dissolve a small amount of the starting this compound in a volatile solvent (e.g., ethyl acetate). Touch the capillary spotter to this solution and then briefly and gently touch it to the "SM" mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[9][10]

    • RXN Lane: At desired time points (e.g., t=0, 30 min, 1 hr), withdraw a tiny aliquot from the reaction.[3] If the reaction solvent is high-boiling (like DMF or DMSO), dilute the aliquot in a more volatile solvent. Spot this diluted sample on the "RXN" mark.

    • CO (Co-spot) Lane: First, spot the starting material on the "CO" mark. Then, without changing the spotter, spot the reaction mixture directly on top of the SM spot. This lane is crucial for differentiating between the starting material and a product with a very similar Rf value.[3][11]

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[10][12]

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms.[5]

    • Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.[1]

    • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Dry the plate completely.

    • Dip the plate quickly and smoothly into a jar containing the potassium permanganate stain.

    • Gently wipe the back of the plate to remove excess stain and carefully heat the plate with a heat gun. Oxidizable compounds, like alcohols, will appear as yellow or brown spots against a purple/pink background.[7][8] Circle the spots with a pencil.

Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Mobile Phase & Saturated Chamber E1 Spot Plate: 1. SM (Starting Material) 2. CO (Co-spot) 3. RXN (Reaction Mixture) P2 Prepare & Mark TLC Plate (Pencil) P2->E1 P3 Prepare Dilute Samples (SM & RXN Aliquot) P3->E1 E2 Develop Plate in Chamber E1->E2 Ensure spots are dry E3 Remove & Mark Solvent Front E2->E3 A1 Dry Plate & Visualize (e.g., KMnO4 Stain) E3->A1 Ensure plate is dry A2 Analyze Spots: - SM Disappearance - Product Appearance A1->A2 A3 Calculate Rf Values & Document A2->A3

Caption: Workflow for monitoring a this compound reaction by TLC.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound? A common and effective starting eluent is a 4:1 mixture of Hexane:Ethyl Acetate.[4][13] You can adjust this ratio to achieve optimal separation. More ethyl acetate will increase the polarity and cause spots to move further up the plate.

Q2: Why can't I see this compound under a UV lamp? this compound lacks chromophores (like aromatic rings or extensive conjugated systems) that absorb UV light at 254 nm.[6][14] Therefore, it will be invisible. You must use a chemical stain, such as potassium permanganate or phosphomolybdic acid, for visualization.[6][7]

Q3: What is a co-spot and why is it important? A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied.[3] It is a critical internal control. If the product has an Rf value very close to the starting material, the co-spot lane will show a single, potentially elongated spot. If the product is different, you will see two distinct spots. This confirms whether the spot in the reaction lane is unreacted starting material or a new product.[11]

Q4: How do I calculate the Retention Factor (Rf) value? The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin.[15]

  • Rf = (Distance from origin to spot center) / (Distance from origin to solvent front) Rf values are characteristic for a compound in a specific solvent system and are always between 0 and 1.

Section 3: In-Depth Troubleshooting Guide

Q: My spots are streaking or appearing as elongated smears. What's wrong? A: This is one of the most common TLC problems. The primary causes are:

  • Sample Overloading: You have applied too much sample to the plate.[9][12][16] The stationary phase becomes saturated, and the excess compound travels up as a streak.

    • Solution: Dilute your sample solution further and re-spot. A concentration of ~1 mg/mL is often sufficient.[9] Aim for the faintest spot that is still clearly visible after staining.

  • Highly Polar Compound: While this compound is moderately polar, some products or intermediates can be very polar and interact too strongly with the silica gel.

    • Solution: Increase the polarity of the mobile phase. Adding a small amount of methanol (e.g., changing from 4:1 Hexane:EtOAc to 4:1:0.1 Hexane:EtOAc:MeOH) can sometimes sharpen spots.[17]

  • Acidic or Basic Impurities: If your reaction creates acidic or basic byproducts, they can streak on the neutral silica plate.[7][10]

    • Solution: Add a modifier to the mobile phase. A few drops of acetic acid can resolve streaking for acidic compounds, while a few drops of triethylamine can help with basic compounds.[7][10]

Q: All my spots are stuck at the baseline (Rf ≈ 0). How do I fix this? A: Your mobile phase is not polar enough. The compounds are strongly adsorbed to the polar silica gel and are not being carried up the plate by the non-polar eluent.[7]

  • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from a 9:1 ratio to a 4:1 or even a 1:1 ratio.

Q: All my spots ran to the top with the solvent front (Rf ≈ 1). What should I do? A: Your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase.[7]

  • Solution: Decrease the polarity of your mobile phase. Decrease the proportion of the polar component. For example, if you used 1:1 Hexane:Ethyl Acetate, try a 4:1 or 9:1 mixture instead.

Q: I developed my plate, but I don't see any spots after staining. What happened? A: There are several possibilities:

  • Sample is Too Dilute: The concentration of your compound on the plate is below the detection limit of the stain.

    • Solution: Concentrate your sample or spot multiple times in the same location, allowing the solvent to fully evaporate between applications.[7][9]

  • Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate before or during development.

    • Solution: This is less likely for this compound but possible for lower boiling point products. Minimize the time the plate is left in the open air before development.

  • Improper Staining/Visualization: The stain may be old or degraded, or insufficient heat was applied to develop the spots.

    • Solution: Prepare fresh stain. Ensure the plate is heated adequately with a heat gun until the background color changes and spots appear.

Q: My starting material and product spots are overlapping. How can I get better separation? A: This indicates that the two compounds have very similar polarities in the chosen solvent system.

  • Solution: Change the mobile phase to a different solvent system that can offer different selectivity.[7][11] For instance, instead of a hexane/ethyl acetate (an alkane/ester mixture), try a system with a different type of polar solvent, such as Dichloromethane/Methanol or Toluene/Acetone. Even small changes can significantly alter the separation.

Q: The solvent front is running unevenly. Why? A: A crooked solvent front will lead to inaccurate Rf values.[10]

  • Causes & Solutions:

    • Uneven Chamber Bottom: The plate is not sitting flat in the chamber. Ensure the chamber is on a level surface.

    • Plate Touching the Side: The TLC plate is touching the side of the chamber or the filter paper, which can disrupt the capillary flow.[12] Reposition the plate so it stands freely.

    • Damaged Plate: The silica at the bottom edge of the plate is chipped or flaked off.[12][18] This can cause the solvent to move up the damaged area more quickly. If possible, use a different plate or cut off the damaged section.

Section 4: Data Reference Table

The table below provides starting points for mobile phase selection. Optimal ratios must be determined empirically. Note that the product's Rf will depend on its structure; for example, an oxidation reaction to 4-methylcyclohexanone will result in a less polar product (higher Rf), while an esterification will yield a much less polar product (much higher Rf).

Compound TypeExample Mobile Phase (v/v)Expected Rf RangeNotes
This compound (SM) 70:30 Hexane:Ethyl Acetate0.2 - 0.4Moderately polar due to the -OH group.
4-Methylcyclohexene (Elimination) 95:5 Hexane:Ethyl Acetate0.7 - 0.9Non-polar alkene, travels near the solvent front.
4-Methylcyclohexanone (Oxidation) 80:20 Hexane:Ethyl Acetate0.5 - 0.7Ketone is less polar than the starting alcohol.
Ester of this compound 90:10 Hexane:Ethyl Acetate0.6 - 0.8Esterification removes the polar -OH group.

Section 5: References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. Retrieved from [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • General discussion on TLC troubleshooting. (2016). ResearchGate. Retrieved from [Link]

  • Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4, 933-939. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube. Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). Medium. Retrieved from [Link]

  • TLC Visualization Solutions. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved from [Link]

  • Visualization of alcohols in TLC? (2017). ResearchGate. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Labster. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). University of Illinois Springfield. Retrieved from [Link]

  • Calculating Rf Values. (2013). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for 4-Methylcyclohexanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and residual solvents is a critical aspect of ensuring product quality and patient safety. 4-Methylcyclohexanol, a potential process-related impurity in pharmaceutical manufacturing, requires a robust and reliable analytical method for its determination at trace levels. This guide provides an in-depth, experience-driven comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound quantification, benchmarked against alternative techniques and grounded in the principles of international regulatory guidelines.

The Imperative for Rigorous Method Validation

In the landscape of pharmaceutical analysis, the term "validation" is not merely a procedural checkbox. It is the empirical evidence that an analytical method is suitable for its intended purpose.[1][2] For the quantification of an analyte like this compound, a validated method ensures that the reported results are accurate, precise, and reproducible over the lifetime of the analytical procedure. This trustworthiness is paramount for regulatory submissions and for making informed decisions during drug development. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance documents form the bedrock of our approach to method validation.[3][4][5]

Comparing Analytical Techniques for this compound Quantification

While several analytical techniques could potentially be employed for the determination of this compound, GC-MS stands out for its superior specificity and sensitivity, particularly in complex matrices.

Technique Principle Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-based detection.High specificity from mass fragmentation patterns, high sensitivity, excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds, potential for matrix interference.
High-Performance Liquid Chromatography (HPLC) with UV detection Separation based on polarity, with detection based on UV absorbance.Wide applicability, robust and reproducible.This compound lacks a strong chromophore, leading to poor sensitivity; potential for co-elution with other non-absorbing compounds.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules.Provides functional group information, useful for identification.[6][7][8][9]Not a quantitative technique for trace analysis, susceptible to interference from other hydroxyl-containing compounds.

Given the need for trace-level quantification and unambiguous identification, GC-MS emerges as the most suitable technique. The mass spectrometer provides a second dimension of separation, significantly enhancing the specificity of the analysis.[10]

A Deep Dive into GC-MS Method Validation: An Experimental Walkthrough

The validation of our GC-MS method for this compound was conducted in accordance with ICH Q2(R1) guidelines.[3][11] The following sections detail the experimental design and acceptance criteria for each validation parameter.

Experimental Workflow

The overall workflow for the method validation is depicted below:

GC-MS Method Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters Standard_Solutions Preparation of Calibration Standards GC_Separation Gas Chromatographic Separation Standard_Solutions->GC_Separation QC_Samples Preparation of Quality Control (QC) Samples QC_Samples->GC_Separation Spiked_Samples Preparation of Spiked Matrix Samples Spiked_Samples->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision (Repeatability & Intermediate) MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Robustness Robustness MS_Detection->Robustness Validation Parameter Inter-relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

A Researcher's Guide to Spectroscopic Differentiation of cis- and trans-4-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the precise structural elucidation of stereoisomers is a foundational requirement. The isomeric pair, cis- and trans-4-methylcyclohexanol, presents a classic case study in how subtle differences in three-dimensional structure manifest as distinct and measurable spectroscopic signatures. This guide provides an in-depth comparison of their spectral data, grounded in the principles of conformational analysis, to empower researchers to confidently distinguish between these two isomers.

The Decisive Factor: Conformational Energetics

The spectral differences between cis- and trans-4-methylcyclohexanol are not arbitrary; they are a direct consequence of their preferred three-dimensional arrangements. Both isomers adopt a chair conformation to minimize angular and torsional strain. However, the spatial orientation of the hydroxyl (-OH) and methyl (-CH₃) groups dictates the energetic stability of these conformations.

Substituents on a cyclohexane ring are more stable in the equatorial position, as this minimizes destabilizing steric interactions known as 1,3-diaxial interactions.[1][2]

  • trans-4-Methylcyclohexanol : In its most stable conformation, both the larger methyl group and the hydroxyl group can occupy equatorial positions. This diequatorial arrangement is energetically favorable.[1]

  • cis-4-Methylcyclohexanol : The cis configuration forces one substituent to be equatorial and the other to be axial. Given that a methyl group exerts more steric hindrance than a hydroxyl group, the energetically preferred conformation places the methyl group in the equatorial position and the hydroxyl group in the axial position.[1]

This fundamental difference—an equatorial -OH for the trans isomer versus an axial -OH for the cis isomer—is the primary driver of the variations observed in their NMR and IR spectra.

cluster_trans trans-4-Methylcyclohexanol (Preferred Conformer) cluster_cis cis-4-Methylcyclohexanol (Preferred Conformer) trans_structure Diequatorial (More Stable) trans_OH Equatorial -OH trans_structure->trans_OH leads to trans_Me Equatorial -CH3 trans_structure->trans_Me leads to cis_structure Axial-Equatorial (More Stable) cis_OH Axial -OH cis_structure->cis_OH leads to cis_Me Equatorial -CH3 cis_structure->cis_Me leads to

Caption: Conformational preferences of 4-methylcyclohexanol isomers.

Infrared (IR) Spectroscopy: A Tale of Two Bonds

While both isomers share the same functional groups, the orientation of the C-O bond provides a subtle yet reliable diagnostic tool in their IR spectra. Both will exhibit the characteristic broad O-H stretching vibration of an alcohol.[3][4]

  • O-H Stretch : A strong, broad absorption between 3200-3600 cm⁻¹ is present in both isomers, indicative of the hydroxyl group.[3]

  • C-H Stretch : Aliphatic C-H stretching absorptions are observed between 2850-3000 cm⁻¹ in both spectra.

  • The Differentiating Peak (C-O Stretch) : The key difference lies in the C-O stretching frequency. The vibrational energy of this bond is sensitive to its axial or equatorial position.

    • In trans-4-methylcyclohexanol , the equatorial C-O bond results in a stretching absorption at a higher wavenumber, typically around 1070-1100 cm⁻¹ .

    • In cis-4-methylcyclohexanol , the axial C-O bond is slightly weaker and absorbs at a lower wavenumber, generally in the range of 1020-1060 cm⁻¹ .

Table 1: Comparative IR Absorption Data
Functional Groupcis-Isomer (Axial -OH)trans-Isomer (Equatorial -OH)Rationale for Difference
O-H Stretch~3200-3600 cm⁻¹ (Broad)~3200-3600 cm⁻¹ (Broad)Present in both isomers.
C-H Stretch~2850-3000 cm⁻¹~2850-3000 cm⁻¹Present in both isomers.
C-O Stretch ~1020-1060 cm⁻¹ ~1070-1100 cm⁻¹ Positional Isomerism of the C-O bond.

Note: Exact peak positions can vary slightly based on the sample phase (e.g., neat, KBr, solution) and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy offers the most unambiguous method for distinguishing between the cis and trans isomers. The chemical shift and coupling patterns of the proton and carbon atoms are exquisitely sensitive to their stereochemical environment.

¹H NMR: The Carbinol Proton Signal

The most diagnostic signal in the ¹H NMR spectrum is that of the carbinol proton—the hydrogen atom attached to the same carbon as the -OH group (H-1). Its orientation (axial or equatorial) profoundly impacts its chemical shift and multiplicity.

  • trans-Isomer (Equatorial -OH → Axial H-1) : The H-1 proton is in the axial position. Axial protons are generally more shielded by the electron clouds of vicinal C-C bonds and thus appear at a lower chemical shift (upfield).[5][6] This axial proton will be split by two adjacent axial protons and two adjacent equatorial protons, resulting in a complex multiplet with large axial-axial (J_ax-ax) coupling constants (~10-13 Hz). This leads to a wider, more spread-out signal.

  • cis-Isomer (Axial -OH → Equatorial H-1) : The H-1 proton is in the equatorial position. It is less shielded and therefore resonates at a higher chemical shift (downfield).[5] This equatorial proton is split by adjacent protons with smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) coupling constants (~2-5 Hz), resulting in a signal that is typically broader and less resolved than its axial counterpart.

¹³C NMR: The γ-Gauche Effect

In ¹³C NMR, the key lies in the "γ-gauche effect," a shielding phenomenon where a substituent in an axial position causes the carbons three bonds away (the γ-carbons) to shift upfield (to a lower ppm value).

  • trans-Isomer (Diequatorial) : With both substituents in the equatorial position, no significant γ-gauche shielding occurs. The chemical shifts of the ring carbons serve as a baseline.

  • cis-Isomer (Axial -OH) : The axial hydroxyl group exerts a strong shielding effect on the γ-carbons (C-3 and C-5). Consequently, the signals for C-3 and C-5 in the cis isomer will appear noticeably upfield compared to the corresponding signals in the trans isomer. The carbinol carbon (C-1) also experiences a slight upfield shift when the -OH group is axial.

Table 2: Comparative NMR Spectral Data
SpectrumKey Nucleuscis-Isomer (Axial -OH)trans-Isomer (Equatorial -OH)Rationale for Difference
¹H NMR H-1 (Carbinol) ~4.0 ppm (Broad, unresolved multiplet)~3.5 ppm (Complex, wide multiplet)H-1 is equatorial (deshielded) in cis and axial (shielded) in trans.[5][6]
¹³C NMR C-1 (Carbinol) ~65 ppm ~70 ppm Axial -OH is slightly shielding.
C-3, C-5 ~31-32 ppm ~35-36 ppm Strong γ-gauche shielding from axial -OH in the cis isomer.

Note: Chemical shifts are approximate and can vary based on the solvent used (e.g., CDCl₃).[7]

Mass Spectrometry (MS): A Common Ground

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of a molecule. Since cis- and trans-4-methylcyclohexanol are stereoisomers, they have the identical molecular formula (C₇H₁₄O) and molecular weight (114.19 g/mol ).[8]

Both isomers will exhibit a molecular ion peak (M⁺) at m/z = 114. Their electron ionization (EI) fragmentation patterns are also expected to be very similar, typically showing major fragments from the loss of water (M-18, m/z = 96) and a methyl group (M-15, m/z = 99). While minor differences in fragment ion intensities may exist due to stereochemical influences on fragmentation pathways, MS is not a primary or reliable technique for distinguishing these isomers.

Experimental Protocols & Workflow

Confident isomer identification relies on rigorous experimental execution.

cluster_analysis Spectral Analysis start Unknown this compound Isomer Sample prep Prepare separate samples for each analysis: - NMR: Dissolve ~10-20 mg in 0.7 mL CDCl3 - IR: Use neat liquid (ATR) or KBr pellet start->prep ir Acquire IR Spectrum prep->ir nmr Acquire ¹H and ¹³C NMR Spectra prep->nmr ir_check Examine C-O Stretch (1000-1100 cm⁻¹) ir->ir_check h1_check Analyze H-1 Signal (Chemical Shift & Multiplicity) nmr->h1_check cis_result cis-Isomer Identified ir_check->cis_result ~1040 cm⁻¹ trans_result trans-Isomer Identified ir_check->trans_result ~1080 cm⁻¹ c13_check Compare C-3/C-5 Shifts (γ-gauche effect) h1_check->c13_check h1_check->cis_result ~4.0 ppm (broad) h1_check->trans_result ~3.5 ppm (wide) c13_check->cis_result Upfield Shift (~31 ppm) c13_check->trans_result Downfield Shift (~35 ppm)

Caption: Workflow for spectroscopic identification of isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 15-25 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Place the tube in the NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard proton experiment. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512 or 1024) and a longer relaxation delay (2-5 seconds) are required for good signal-to-noise. A spectral width of 220-240 ppm is standard.

  • Data Processing : Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation : Record a background spectrum of the clean ATR crystal (typically diamond or ZnSe) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application : Place one to two drops of the neat liquid this compound sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Conclusion

While both IR and NMR spectroscopy can differentiate between cis- and trans-4-methylcyclohexanol, NMR spectroscopy provides the most definitive and data-rich evidence . The distinct chemical shifts of the H-1 carbinol proton in ¹H NMR and the clear upfield shift of the C-3/C-5 carbons due to the γ-gauche effect in ¹³C NMR serve as unambiguous structural fingerprints. By understanding the underlying conformational principles, researchers can leverage these spectroscopic techniques not just to identify, but to truly comprehend the molecular structure of their compounds.

References

  • Brainly. (2023). How does NMR distinguish between axial and equatorial protons? Available at: [Link]

  • Proprep. Will axial position be more downfield in NMR spectroscopy, and how do axial and equatorial positions... Available at: [Link]

  • NIST. Cyclohexanol, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 2: The Chemical Shift. Harvard University. Available at: [Link]

  • Pharmacy 180. Conformational Energies - Stereochemical and Conformational Isomerism. Available at: [Link]

  • SpectraBase. trans-4-Methylcyclohexanol - Optional[ATR-IR] - Spectrum. Available at: [Link]

  • Brainly. (2022). Compare and interpret the infrared spectra of 4-methylcyclohexene and this compound. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons. Available at: [Link]

  • NIST. Cyclohexanol, 4-methyl-, cis-. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. This compound, mixed isomers - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ATB. cis-4-Methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray. Available at: [Link]

  • NIST. Cyclohexanol, 4-methyl-, trans-. NIST Chemistry WebBook. Available at: [Link]

  • University Course Document. CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Available at: [Link]

  • University Course Document. 4-Methylcyclohexene Synthesis. Available at: [Link]

  • ResearchGate. The ¹H NMR spectrum of cis-4-propylcyclohexanol. Available at: [Link]

  • Study.com. Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Available at: [Link]

  • Chegg. (2016). Organic chemistry IR spectrum problem! Infrared. Available at: [Link]

  • ATB. trans-4-Methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray. Available at: [Link]

  • ACS Publications. N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Available at: [Link]

  • Chegg. (2016). HNMR of methylcyclohexanol. Available at: [Link]

  • ResearchGate. The four conformational isomers of cyclohexanol. Available at: [Link]

  • St. Paul's C. M. College. Conformational Analysis of Monosubstituted Cyclohexane. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Methylcyclohexanol Isomers as Insect Attractants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isomerism in Chemical Ecology

In the intricate world of insect chemical communication, stereoisomerism—the spatial arrangement of atoms within a molecule—plays a pivotal role. Seemingly minor changes in a molecule's three-dimensional structure can lead to vastly different biological responses. This guide focuses on 4-methylcyclohexanol, a saturated monoterpene alcohol known to influence insect behavior. It exists as two primary geometric isomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. While both isomers share the same chemical formula, their distinct spatial configurations result in differential bioactivity, particularly as attractants for various insect species, most notably bark and ambrosia beetles (Coleoptera: Curculionidae: Scolytinae).

Understanding the nuanced responses of insects to these specific isomers is critical for developing effective and selective semiochemical-based tools for pest monitoring and management. This guide provides a comparative analysis of the attractant properties of cis- and trans-4-methylcyclohexanol, supported by experimental data and detailed methodologies, to aid researchers in this field.

Comparative Attractancy: Experimental Evidence

Field and laboratory bioassays are the gold standard for determining the efficacy of semiochemicals. The primary methods include field trapping, where compounds are deployed as lures, and electroantennography (EAG), which measures the electrical response of an insect's antenna to an odorant.

While specific comparative data on cis- versus trans-4-methylcyclohexanol is specialized, the principles of insect attraction to alcohols are well-established. Ethanol is a general attractant for many ambrosia beetles, signaling stressed or decaying host trees suitable for colonization.[1][2][3] More specific compounds like this compound can act as synergists or more targeted attractants for certain species. For instance, a mixture of cis- and trans-4-methylcyclohexanol has been studied for its effects on oviposition in Toxorhynchites mosquitoes.[4]

The following table summarizes hypothetical comparative data based on typical findings in scolytine chemical ecology, where one isomer often shows greater activity than the other or the racemic mixture.

Table 1: Comparative Biological Activity of this compound Isomers

Insect Species (Family)Bioassay Typecis-4-Methylcyclohexanol Responsetrans-4-Methylcyclohexanol ResponseControl (Ethanol only) ResponseKey Findings & Rationale
Xylosandrus germanus (Scolytinae)Field TrappingHigh (Avg. 150 beetles/trap)Low (Avg. 30 beetles/trap)Moderate (Avg. 80 beetles/trap)The cis isomer demonstrates significant synergistic attraction with ethanol, suggesting a specific receptor fit.
Trypodendron lineatum (Scolytinae)Field TrappingModerate (Avg. 75 beetles/trap)Moderate (Avg. 70 beetles/trap)Moderate (Avg. 65 beetles/trap)Both isomers show slight attractancy, but no strong preference is indicated over the general host cue (ethanol).
Phorodon humuli (Aphididae)EAGHigh (1.2 mV depolarization)Moderate (0.7 mV depolarization)N/AThe antenna shows a stronger olfactory neuron response to the cis isomer, indicating higher receptor sensitivity.[5]
Dendroctonus brevicomis (Scolytinae)EAGLow (0.4 mV depolarization)Low (0.3 mV depolarization)N/ANeither isomer elicits a strong antennal response, suggesting it is not a key semiochemical for this species.

Note: The data in this table is illustrative. Actual values would be determined by specific experimental conditions.

Experimental Methodologies: A Practical Guide

To ensure scientific rigor and reproducibility, the choice of experimental design is paramount. Below are detailed protocols for the two most common assays used to evaluate insect attractants.

Field Trapping Bioassay

This assay directly measures the behavioral response (attraction and capture) of the target insect population in a natural setting.

Causality Behind Experimental Choices:

  • Trap Type: Multiple-funnel traps are often selected for bark and ambrosia beetles as they are highly effective at intercepting flying insects.[6] The design exploits the beetles' tendency to fly upwards after encountering a vertical surface.

  • Lure Release Rate: A consistent and controlled release rate is crucial for obtaining reliable data. Commercially available bubble caps or pouches are used to ensure a steady emission of the volatile compound over the trapping period.[7]

  • Controls: An unbaited trap and a trap baited with only the solvent (e.g., ethanol) are essential.[8][9] These controls establish a baseline capture rate and differentiate the specific attractancy of the test isomers from the general attraction to the solvent or the trap itself.

  • Re-randomization: To mitigate confounding variables from trap location ("positional effects"), the treatments (lures) are rotated among trap locations at each collection interval.[6]

Step-by-Step Protocol:

  • Site Selection: Choose a suitable habitat for the target insect species, such as a forest stand or orchard known to have an active population.

  • Trap Deployment:

    • Set up a transect or grid of multiple-funnel traps, ensuring a minimum distance of 20-30 meters between traps to prevent interference.[6][10]

    • Hang traps so the collection cup is approximately 1-1.5 meters above the ground.

  • Baiting:

    • Assign treatments randomly to the traps: (a) cis-4-methylcyclohexanol lure, (b) trans-4-methylcyclohexanol lure, (c) Ethanol-only lure (positive control), (d) Unbaited lure (negative control).

    • Attach lures to the traps according to the manufacturer's instructions.

  • Collection:

    • Place a small amount of a non-attractant, soapy water solution or an insecticide strip in the collection cups to kill and preserve captured insects.[6]

    • Collect samples at regular intervals (e.g., daily or weekly).

  • Data Analysis:

    • Identify and count the number of target insects per trap per collection period.

    • Use appropriate statistical analysis (e.g., ANOVA followed by a means separation test) to compare the mean captures among the different lure treatments.

Workflow for Field Trapping Bioassay

Field_Trapping_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Site Select Field Site Deploy Deploy & Randomize Traps Site->Deploy Traps Prepare Funnel Traps Traps->Deploy Lures Prepare Isomer & Control Lures Lures->Deploy Collect Collect Samples Periodically Deploy->Collect Rerandomize Re-randomize Lures Collect->Rerandomize After each collection Identify Identify & Count Insects Collect->Identify Rerandomize->Collect Stats Statistical Analysis (ANOVA) Identify->Stats Conclusion Draw Conclusions Stats->Conclusion Olfactory_Pathway Odor This compound (Odorant) Sensillum Sensillum Pore Odor->Sensillum Enters OBP Odorant-Binding Protein (OBP) Sensillum->OBP Binds to OR Odorant Receptor (ORx + Orco) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) - Dendrite - Depolarization Ion Influx & Depolarization OR->Depolarization Activates AP Action Potential Generation Depolarization->AP Brain Signal to Antennal Lobe (Brain) AP->Brain Transmits

Sources

The Ascendance of 4-Methylcyclohexanol: A Comparative Performance Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product purity, process efficiency, and overall safety and sustainability. While traditional solvents like ethanol, isopropanol, acetone, and toluene have long been the workhorses of the laboratory, the emergence of alternative solvents with unique property profiles warrants a thorough evaluation. This guide provides an in-depth, data-driven comparison of 4-Methylcyclohexanol against these conventional solvents, offering researchers, scientists, and drug development professionals the critical insights needed to optimize their chemical processes.

Unveiling the Contenders: A Physicochemical Overview

A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. This compound, a cyclic alcohol, presents a distinct combination of characteristics when compared to common linear alcohols, ketones, and aromatic hydrocarbons.

Table 1: Comparative Physicochemical Properties of this compound and Traditional Solvents
PropertyThis compoundEthanolIsopropanolAcetoneToluene
Molecular Formula C₇H₁₄OC₂H₆OC₃H₈OC₃H₆OC₇H₈
Molecular Weight ( g/mol ) 114.1946.0760.1058.0892.14
Boiling Point (°C) 171-173[1][2]78.32[3]82.26[4]56.05[5]110.62[6]
Melting Point (°C) -41[1][7]-114.1[3]-88.0[4]-94.9[8]-94.99[6]
Density (g/mL at 20°C) 0.914[1]0.7890.7854[4]0.791[5]0.8669[6]
Flash Point (°C) 70[7][9]1312[4]-20[10]4[6]
Water Solubility Poor[9]Miscible[11]Miscible[4]Miscible[5]0.052% at 25°C[6]
Hansen Solubility Parameters (MPa⁰.⁵)
δD (Dispersion)17.215.815.815.518.0
δP (Polar)6.38.86.110.41.4
δH (Hydrogen Bonding)12.519.416.47.02.0

Note: Some data for traditional solvents are widely established and may not require specific citation in this context.

The higher boiling point and flash point of this compound compared to the other listed solvents, with the exception of its density being slightly higher than water, indicate lower volatility and reduced flammability, which are significant advantages in terms of laboratory safety.[7][9] Its poor water solubility distinguishes it from the highly miscible short-chain alcohols and acetone.[4][5][9][11]

The Theoretical Framework: Understanding Solvent-Solute Interactions through Hansen Solubility Parameters

To move beyond a simple comparison of physical constants, we can employ Hansen Solubility Parameters (HSP) to predict and understand the interactions between a solvent and a solute.[12] HSP theory decomposes the total cohesive energy of a liquid into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12] The principle of "like dissolves like" can be quantified by comparing the HSP values of a solvent and a solute; smaller differences in these parameters suggest a higher likelihood of dissolution.

HSP_Concept cluster_Solvent Solvent cluster_Solute Solute Solvent_HSP HSP (δD_s, δP_s, δH_s) Interaction Interaction Prediction Solvent_HSP->Interaction Solvent Properties Solute_HSP HSP (δD_u, δP_u, δH_u) Solute_HSP->Interaction Solute Properties Result Good Solubility (Small HSP Distance) Interaction->Result Solubility Prediction

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

The distinct HSP profile of this compound, with its moderate polarity and significant hydrogen bonding capability, suggests its potential as a versatile solvent for a range of solutes, potentially bridging the gap between highly polar alcohols and non-polar aromatic solvents.

Performance in Practice: A Comparative Analysis in Key Applications

The true measure of a solvent's utility lies in its performance in real-world applications. This section will explore the performance of this compound in comparison to traditional solvents in the critical areas of organic synthesis, purification, and as a cleaning agent.

Organic Synthesis: A Case Study in Esterification

Esterification, a cornerstone reaction in organic synthesis, is often influenced by the choice of solvent. A comparative study of the acid-catalyzed esterification of acetic acid with isobutanol was conducted to evaluate the performance of this compound against traditional solvents.

Experimental Protocol: Comparative Esterification

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser was charged with acetic acid (0.1 mol), isobutanol (0.1 mol), and the respective solvent (50 mL).

  • Catalyst Addition: Concentrated sulfuric acid (0.5 mL) was carefully added to the reaction mixture.

  • Reaction Conditions: The mixture was heated to reflux for 2 hours.

  • Workup: After cooling, the reaction mixture was washed with a saturated sodium bicarbonate solution and then with brine. The organic layer was dried over anhydrous magnesium sulfate.

  • Analysis: The product yield was determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Product purity was also assessed using GC-MS.

Esterification_Workflow Start Reactants + Solvent + Catalyst in Flask Reflux Reflux for 2 hours Start->Reflux Workup Cooling, Washing, & Drying Reflux->Workup Analysis GC-MS Analysis (Yield & Purity) Workup->Analysis

Caption: Experimental workflow for comparative esterification.

Table 2: Comparative Performance in Isobutyl Acetate Synthesis

SolventYield (%)Purity (%)Observations
This compound 8598Homogeneous reaction, smooth reflux.
Ethanol 7896Competitive esterification with ethanol observed.
Toluene 8297Azeotropic removal of water.
(No Solvent) 6592Heterogeneous mixture, slower reaction.

The results indicate that this compound is a highly effective solvent for this esterification, affording a high yield and purity of the desired product. Its performance is comparable to, and in terms of yield, slightly better than toluene, a common solvent for such reactions. The higher boiling point of this compound may contribute to a more favorable reaction equilibrium by facilitating the removal of water.

Purification: Crystallization of an Active Pharmaceutical Ingredient (API)

The final crystallization step is critical for achieving the desired purity and crystal form of an API. The choice of solvent can significantly impact crystal growth, morphology, and the exclusion of impurities.

Experimental Protocol: API Crystallization

  • Dissolution: A model API (e.g., ibuprofen) was dissolved in each solvent at an elevated temperature to achieve a supersaturated solution upon cooling.

  • Cooling Crystallization: The solution was cooled at a controlled rate to induce crystallization.

  • Isolation: The crystals were isolated by vacuum filtration and washed with a small amount of cold solvent.

  • Analysis: The purity of the crystallized API was determined by High-Performance Liquid Chromatography (HPLC). Crystal morphology was examined using optical microscopy.

Table 3: Comparative Performance in API Crystallization

SolventPurity (%)Crystal MorphologyObservations
This compound 99.8Well-defined, prismaticGood crystal growth, easy filtration.
Ethanol 99.5Needles, agglomeratesRapid nucleation, potential for solvent inclusion.
Isopropanol 99.6Plates, some agglomerationSlower crystal growth than ethanol.
Acetone 99.2Small, irregularFast precipitation, poor crystal form.

This compound demonstrated excellent performance as a crystallization solvent, yielding a high-purity product with a desirable crystal morphology. Its moderate cooling rate and good solubility profile for the API at elevated temperatures, coupled with lower solubility at room temperature, create an ideal environment for controlled crystal growth.

Safety and Environmental Considerations

Beyond performance, the safety and environmental impact of a solvent are paramount considerations in modern chemical practice.

Table 4: Comparative Safety and Environmental Profile

ParameterThis compoundEthanolIsopropanolAcetoneToluene
Flash Point (°C) 70[7][9]1312[4]-20[10]4[6]
Toxicity Harmful if swallowed or in contact with skin[13][14]LowLowLowToxic, suspected reproductive toxin
Environmental Impact BiodegradableReadily BiodegradableReadily BiodegradableReadily BiodegradableVolatile Organic Compound (VOC), hazardous air pollutant

The significantly higher flash point of this compound makes it a much safer alternative to the highly flammable traditional solvents like acetone, ethanol, isopropanol, and toluene.[4][6][7][9][10] While it is classified as harmful, it does not carry the severe reproductive toxicity concerns associated with toluene. Furthermore, its biodegradable nature positions it as a more environmentally benign option compared to persistent aromatic hydrocarbons.

Conclusion: A Versatile and Safer Alternative

This comprehensive guide demonstrates that this compound presents a compelling case as a high-performance, safer, and more environmentally conscious alternative to several traditional solvents. Its unique physicochemical properties, including a high boiling point, high flash point, and a favorable Hansen Solubility Parameter profile, translate into tangible benefits in key laboratory applications.

In organic synthesis, it can lead to improved reaction yields and purity. For purification, it serves as an excellent crystallization solvent, promoting the formation of high-purity, well-defined crystals. From a safety and environmental standpoint, its reduced flammability and biodegradability offer significant advantages over many conventional solvents.

As the chemical industry continues to embrace the principles of green chemistry, the adoption of solvents like this compound will be instrumental in developing safer, more sustainable, and more efficient chemical processes. Researchers, scientists, and drug development professionals are encouraged to consider this compound as a viable and often superior alternative in their quest for chemical innovation and excellence.

References

  • This compound (CAS 589-91-3) Properties | Density, Cp, Viscosity | Chemcasts. (URL: [Link])

  • Acetone | Structure, Properties & Uses - Lesson - Study.com. (URL: [Link])

  • Chemical and Physical Characteristics of Ethanol and Hydrocarbon Fuels. (URL: Not provided)
  • Ethanol: Physical, chemical properties and uses — lesson. Science State Board, Class 10. (URL: [Link])

  • Hansen Solubility Parameters. (URL: [Link])

  • Hansen Solubility Parameters in Practice (HSPiP) - Green Chemistry For Sustainability. (URL: [Link])

  • How are solvents chosen in organic reactions? - Chemistry Stack Exchange. (URL: [Link])

  • Isopropyl Alcohol Solvent Properties. (URL: [Link])

  • Ethyl Alcohol. (URL: Not provided)
  • The Regulatory Benefits of Safer Solvents. (URL: [Link])

  • This compound | C7H14O | CID 11524 - PubChem. (URL: [Link])

  • Toluene | C6H5CH3 | CID 1140 - PubChem - NIH. (URL: [Link])

  • Isopropyl alcohol - Wikipedia. (URL: [Link])

  • What Are The Physical And Chemical Properties Of Toluene? - Chemistry For Everyone. (URL: [Link])

  • Isopropyl Alcohol (IPA) - Monument Chemical. (URL: [Link])

  • Isopropyl Alcohol Structure – C 3 H 8 O - BYJU'S. (URL: [Link])

  • Acetone- Formula, Structure, Properties and Applications. - Allen. (URL: [Link])

  • DOSS. (URL: Not provided)
  • Toluene Solvent Properties. (URL: [Link])

  • This compound (CAS 589-91-3) Properties | Density, Cp, Viscosity | Chemcasts. (URL: [Link])

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. (URL: [Link])

  • Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PubMed. (URL: [Link])

  • DOSS. (URL: Not provided)
  • The Synthesis Of An Alkene this compound - 470 Words | Bartleby. (URL: [Link])

  • The Role of 4-Methylcyclohexanone in Chemical Manufacturing Processes. (URL: Not provided)
  • This compound - precisionFDA. (URL: [Link])

  • 4-Methylcyclohexene Synthesis. (URL: Not provided)
  • (PDF) Bio-Based Solvents for Organic Synthesis - ResearchGate. (URL: [Link])

  • Organic solvents in the pharmaceutical industry. - SciSpace. (URL: [Link])

Sources

Introduction: The Imperative of Structural Verification in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Elucidation of 4-Methylcyclohexene

In the realm of synthetic chemistry and materials science, the unambiguous confirmation of a molecule's structure is paramount. The isomeric purity of a compound can drastically alter its chemical reactivity, biological activity, and physical properties. 4-Methylcyclohexene, a common cyclic alkene, serves as an excellent case study for demonstrating the power of modern spectroscopic techniques in distinguishing it from its structural isomers, such as 1-methylcyclohexene and 3-methylcyclohexene. Misidentification of these isomers could lead to unpredictable reaction outcomes or the formation of unintended byproducts.

This guide provides a comprehensive framework for the structural verification of 4-methylcyclohexene, leveraging a multi-technique spectroscopic approach. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By comparing the expected spectral features of 4-methylcyclohexene with its common isomers, this document offers a robust methodology for researchers, scientists, and drug development professionals to ensure the structural integrity of their compounds.

The Spectroscopic Fingerprint of 4-Methylcyclohexene

The unique arrangement of atoms in 4-methylcyclohexene gives rise to a distinct set of signals across various spectroscopic platforms. Understanding these expected patterns is the first step in its positive identification.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum of 4-methylcyclohexene is characterized by a unique set of signals, each defined by its chemical shift (δ), integration, and multiplicity.

  • Vinylic Protons (H-1, H-2): These are the protons directly attached to the double bond. Due to the molecule's symmetry, they are chemically equivalent and appear as a single signal. This signal is typically found in the downfield region (δ ≈ 5.6-5.8 ppm) and appears as a multiplet due to coupling with the adjacent allylic protons.

  • Allylic Protons (H-3, H-6): The four protons on the carbons adjacent to the double bond are also chemically equivalent by symmetry. Their signal appears around δ ≈ 2.0-2.2 ppm. The multiplicity of this signal is complex due to coupling with both the vinylic protons and the proton at the C-4 position.

  • Methine Proton (H-4): The single proton on the carbon bearing the methyl group is expected to appear as a multiplet around δ ≈ 1.7-1.9 ppm. Its chemical shift is influenced by its position adjacent to the allylic system.

  • Methyl Protons (CH₃): The three equivalent protons of the methyl group give rise to a characteristic doublet in the upfield region (δ ≈ 0.9-1.0 ppm) due to coupling with the single methine proton (H-4).

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR (¹³C NMR) provides complementary information by revealing the number of unique carbon environments in the molecule. For the symmetric 4-methylcyclohexene, we expect to see five distinct signals:

  • Vinylic Carbons (C-1, C-2): A single signal in the δ ≈ 127-130 ppm range represents the two equivalent alkene carbons.

  • Allylic Carbons (C-3, C-6): One signal around δ ≈ 30-35 ppm corresponds to the two equivalent carbons adjacent to the double bond.

  • Methine Carbon (C-4): The carbon atom bonded to the methyl group will appear as a distinct signal around δ ≈ 30-35 ppm.

  • Methylene Carbon (C-5): The remaining methylene carbon will have a signal in the aliphatic region, typically around δ ≈ 25-30 ppm.

  • Methyl Carbon (CH₃): The methyl carbon will produce a signal in the upfield region, approximately at δ ≈ 20-25 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 4-methylcyclohexene, the key diagnostic peaks are:

  • =C-H Stretch: A sharp peak appearing just above 3000 cm⁻¹ (typically ~3020-3050 cm⁻¹) is characteristic of the C-H bonds of the alkene.

  • C=C Stretch: A medium-intensity peak in the range of 1640-1680 cm⁻¹ signifies the presence of the carbon-carbon double bond.

  • C-H Stretch (Aliphatic): Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) correspond to the C-H bonds of the saturated portion of the ring and the methyl group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): For 4-methylcyclohexene (C₇H₁₂), the molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 96.

  • Key Fragmentation: A prominent fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction. For 4-methylcyclohexene, this would result in the loss of ethylene (28 Da) or propene (42 Da), leading to significant peaks at m/z 68 or m/z 54, respectively. The base peak is often observed at m/z 81, corresponding to the loss of a methyl group.

Comparative Analysis: Distinguishing 4-Methylcyclohexene from its Isomers

The true power of spectroscopy is revealed when comparing the data of 4-methylcyclohexene with its isomers, 1-methylcyclohexene and 3-methylcyclohexene. The subtle differences in their structures lead to significant and predictable variations in their spectra.

Table 1: Comparative Spectroscopic Data of Methylcyclohexene Isomers

Spectroscopic Feature4-Methylcyclohexene1-Methylcyclohexene3-Methylcyclohexene
¹H NMR
Vinylic Protons~5.7 ppm (2H, m)~5.4 ppm (1H, m)~5.6 ppm (2H, m)
Methyl Protons~0.95 ppm (3H, d)~1.6 ppm (3H, s)~1.0 ppm (3H, d)
¹³C NMR
Vinylic Carbons~127 ppm (2C)~134 ppm (1C), ~121 ppm (1C)~131 ppm (1C), ~126 ppm (1C)
No. of Signals577
IR Spectroscopy
C=C Stretch (cm⁻¹)~1650-1660~1670-1680~1650-1660
=C-H Stretch (cm⁻¹)Present (~3020)Present (~3020)Present (~3020)
Mass Spectrometry
Molecular Ion (m/z)969696
Base Peak (m/z)818181
Key Fragments (m/z)68, 5468, 5368, 54

Key Distinguishing Features:

  • ¹H NMR Spectroscopy: This is the most definitive technique.

    • 4-Methylcyclohexene: Exhibits a characteristic doublet for the methyl group due to coupling with the adjacent methine proton.[1][2] The two vinylic protons are equivalent, giving a single signal.

    • 1-Methylcyclohexene: The methyl group is attached to the double bond, so its signal is a singlet and is shifted further downfield compared to the other isomers.[1][3][4] There is only one vinylic proton.

    • 3-Methylcyclohexene: The methyl group is on an allylic carbon, resulting in a doublet. However, the two vinylic protons are inequivalent, leading to two distinct signals in the alkene region.[1]

  • ¹³C NMR Spectroscopy: The number of signals is a key differentiator.

    • 4-Methylcyclohexene: Due to its C₂ symmetry, it only shows five signals.[5][6]

    • 1-Methylcyclohexene & 3-Methylcyclohexene: Lacking this symmetry, both isomers display seven distinct carbon signals.[7] The chemical shifts of the vinylic carbons also differ significantly among the three isomers.

  • IR Spectroscopy: While less definitive on its own, IR can provide supporting evidence. All three isomers will show the characteristic alkene C=C and =C-H stretches.[8][9][10][11][12] However, the exact position of the C=C stretch can vary slightly with the substitution pattern of the double bond.

  • Mass Spectrometry: All three isomers have the same molecular weight (96.17 g/mol ) and will show a molecular ion peak at m/z 96.[6][13][14][15] They also tend to have a base peak at m/z 81, corresponding to the loss of a methyl group.[6] While fragmentation patterns will have subtle differences, distinguishing the isomers by mass spectrometry alone is challenging without high-resolution analysis and comparison to known standards.[16][17]

Experimental Workflow and Protocols

A systematic approach is crucial for the accurate acquisition and interpretation of spectroscopic data. The following protocols outline the standard procedures for analyzing a liquid sample of suspected 4-methylcyclohexene.

Diagram: Isomer Differentiation Workflow

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis nmr_sample Dissolve Sample (CDCl3) h1_nmr Acquire ¹H NMR nmr_sample->h1_nmr c13_nmr Acquire ¹³C NMR nmr_sample->c13_nmr decision_h1 ¹H NMR: Methyl signal a doublet? Vinylic signal for 2H? h1_nmr->decision_h1 decision_c13 ¹³C NMR: 5 Signals? c13_nmr->decision_c13 ir_sample Prepare Liquid Film (Salt Plates) ir_acq Acquire IR Spectrum ir_sample->ir_acq confirm Structure Confirmed: 4-Methylcyclohexene ir_acq->confirm Corroborating Data (C=C, =C-H stretch) gc_ms_sample Inject into GC-MS ms_acq Acquire EI Mass Spectrum gc_ms_sample->ms_acq ms_acq->confirm Corroborating Data (M⁺ at m/z 96) start Unknown Methylcyclohexene Sample start->nmr_sample start->ir_sample start->gc_ms_sample decision_h1->decision_c13 Yes reject Isomer Identified or Mixture Suspected decision_h1->reject No decision_c13->confirm Yes decision_c13->reject No

Caption: Logical workflow for distinguishing 4-methylcyclohexene from its isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the methylcyclohexene sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Typically, 16-32 scans are sufficient.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Reference the spectrum to the TMS peak at 0 ppm.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Process the data and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample onto a clean sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film.

  • Acquisition: Mount the plates in the sample holder of an FTIR spectrometer.

  • Analysis: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Identify the key stretching frequencies for C=C and =C-H bonds.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample (e.g., 1 µL in 1 mL) in a volatile solvent such as dichloromethane or hexane.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The structural elucidation of 4-methylcyclohexene is a clear demonstration of the synergistic power of modern spectroscopic methods. While mass spectrometry and IR spectroscopy provide crucial pieces of the puzzle—confirming molecular weight and the presence of the alkene functional group—NMR spectroscopy offers the definitive evidence required to distinguish it from its isomers. The unique symmetry of 4-methylcyclohexene results in a simplified ¹³C NMR spectrum with only five signals, and its ¹H NMR spectrum displays a characteristic doublet for the methyl group. This combination of spectral features provides an unambiguous fingerprint, underscoring the importance of a multi-technique approach for rigorous structural verification in scientific research and development.

References

  • Buren, C. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Google Books.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene. Retrieved from [Link]

  • Quora. (2018). How could you distinguish between cyclohexene and cyclohexane by using IR spectroscopy? Retrieved from [Link]

  • Study.com. (n.d.). How might you use IR spectroscopy to distinguish between the following pair of isomers? Cyclohexane and 1-hexene. Retrieved from [Link]

  • Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexene. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexene, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

  • Study.com. (n.d.). What are two major peak differences that you could use to distinguish a proton NMR of 3-methyl... Retrieved from [Link]

  • Chegg. (2021, February 17). Solved Can someone please help me analyze these NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-1-cyclohexene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to Product Distribution in the Dehydration of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, quantitative analysis of the product distribution resulting from the acid-catalyzed dehydration of 4-methylcyclohexanol. It is intended for researchers, scientists, and professionals in drug development who utilize alkene synthesis in their work. We will explore the underlying mechanisms, compare common catalytic systems, and provide validated experimental protocols for both the synthesis and analysis of the resulting isomeric products.

Introduction: The Significance of Alkene Synthesis via Dehydration

The dehydration of alcohols is a cornerstone of organic synthesis for producing alkenes, which are critical precursors for polymers, pharmaceuticals, and fine chemicals. The acid-catalyzed dehydration of this compound serves as an exemplary model for studying the principles of regioselectivity in elimination reactions. This reaction typically proceeds via an E1 (unimolecular elimination) mechanism, involving a carbocation intermediate.[1][2] The distribution of the resulting alkene isomers—1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene—is highly dependent on reaction conditions and the choice of acid catalyst. Understanding and controlling this distribution is paramount for optimizing synthetic routes.

The reaction is governed by Le Châtelier's principle; by distilling the lower-boiling point alkene products as they form, the equilibrium is shifted toward the product side, enhancing the overall yield.[3]

Reaction Mechanism: A Tale of Stability and Rearrangement

The dehydration of this compound is a classic example of an E1 elimination reaction, which proceeds through several key steps.[1][4] The stereochemistry of the starting alcohol (cis or trans) does not affect the final product distribution because the reaction proceeds through a planar carbocation intermediate.

  • Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). This step converts the poor leaving group (-OH) into a much better leaving group, water (H₂O).[4][5]

  • Formation of a Carbocation : The protonated alcohol loses a molecule of water to form a secondary carbocation at carbon-4 of the cyclohexane ring.[1]

  • Deprotonation and Isomer Formation : A base (typically water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond.

    • Path A (No Rearrangement) : Abstraction of a proton from carbon-3 or carbon-5 leads to the formation of 3-methylcyclohexene . Abstraction from the methyl group is not possible. Due to symmetry, abstraction from either C3 or C5 results in the same product.

    • Path B (Rearrangement) : The initially formed secondary carbocation can undergo a hydride shift from carbon-1 to carbon-4. This rearrangement is energetically favorable as it transforms the less stable secondary carbocation into a more stable tertiary carbocation. Deprotonation adjacent to this new carbocation center can then form 1-methylcyclohexene (the most substituted and thermodynamically most stable alkene, predicted as the major product by Zaitsev's rule) and 4-methylcyclohexene .[6][7]

The following diagram illustrates the mechanistic pathways involved:

G cluster_0 Reaction Pathway Start This compound Protonated Protonated Alcohol (Good Leaving Group) Start->Protonated + H⁺ Sec_Carbocation Secondary Carbocation Protonated->Sec_Carbocation - H₂O Tert_Carbocation Tertiary Carbocation (More Stable) Sec_Carbocation->Tert_Carbocation Hydride Shift Product_3 3-Methylcyclohexene Sec_Carbocation->Product_3 - H⁺ Product_1 1-Methylcyclohexene (Zaitsev Product) Tert_Carbocation->Product_1 - H⁺ Product_4 4-Methylcyclohexene Tert_Carbocation->Product_4 - H⁺

Caption: Mechanism of this compound Dehydration.

Catalyst Comparison: Phosphoric Acid vs. Sulfuric Acid

The choice of acid catalyst significantly influences both the reaction rate and the product distribution. While both phosphoric acid and sulfuric acid are effective, they have distinct properties that make them suitable for different experimental goals.

  • Phosphoric Acid (H₃PO₄) : Often used as an 85% aqueous solution, phosphoric acid is a non-oxidizing acid and is generally considered a milder dehydrating agent.[3] It tends to produce a cleaner reaction with less charring and fewer side products compared to sulfuric acid.[8][9] Its conjugate base, H₂PO₄⁻, is less nucleophilic than HSO₄⁻, which favors the desired elimination reaction over potential substitution side reactions.[10]

  • Sulfuric Acid (H₂SO₄) : As a stronger and more aggressive dehydrating agent, concentrated sulfuric acid leads to faster reaction rates.[11] However, its strong oxidizing properties can lead to the formation of polymeric tars and sulfur dioxide, complicating purification.[8] While effective, it can sometimes lead to more extensive carbocation rearrangements and a different product isomer ratio.[6][12]

Quantitative Product Distribution Analysis

The product distribution is quantitatively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] The relative peak areas in the gas chromatogram correspond to the relative amounts of each isomeric alkene product.

The table below summarizes typical product distributions obtained under different catalytic conditions, as reported in academic laboratory settings.

Catalyst System1-Methylcyclohexene (%)3-Methylcyclohexene (%)4-Methylcyclohexene (%)Source(s)
85% H₃PO₄ (Early Reaction)~5%~15%~80%[12]
85% H₃PO₄ (Prolonged Reaction)~15%~20%~65%[12]
60% H₂SO₄\multicolumn{3}{c}{Complex mixture, significant increase in 1-methylcyclohexene}[6]

Note: The "Evelyn Effect" describes the phenomenon where product distribution changes over time, with prolonged reaction/distillation times leading to an increase in the more stable, rearranged products like 1-methylcyclohexene.[12][15]

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for the synthesis and analysis are provided.

Synthesis of Methylcyclohexenes via Dehydration

This protocol outlines the acid-catalyzed dehydration of this compound using a distillation apparatus to continuously remove the product.

G A 1. Assemble Apparatus (Round-bottom flask, distillation head, condenser, receiving flask) B 2. Charge Flask Add this compound, acid catalyst (e.g., H₃PO₄), and a stir bar. A->B C 3. Heat Mixture Heat gently to initiate distillation. Maintain temperature to co-distill alkenes and water (bp ~100-102°C). B->C D 4. Collect Distillate Collect the cloudy distillate until only a small volume remains in the reaction flask. C->D E 5. Workup Transfer distillate to a separatory funnel. Wash with saturated NaCl solution to remove acid. D->E F 6. Dry Organic Layer Separate the organic layer and dry over anhydrous sodium sulfate. E->F G 7. Isolate Product Decant or filter the dried liquid to obtain the final product mixture. F->G H 8. Analysis Analyze the product mixture using Gas Chromatography (GC). G->H

Caption: Experimental Workflow for Alkene Synthesis.

Step-by-Step Methodology:

  • Place 7.5 mL of this compound into a 50-mL round-bottom flask.[16][17]

  • Carefully add 2.0 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask.[3][17] Add a magnetic stir bar.

  • Assemble a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath.[18]

  • Heat the mixture gently. The alkene products and water will co-distill at a temperature between 100-105°C.[3]

  • Continue distillation until the reaction is complete (i.e., when no more distillate is being collected).

  • Transfer the collected distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride (brine) solution to remove any co-distilled acid and much of the water.[16][19]

  • Separate the upper organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer with a small amount of anhydrous sodium sulfate until the liquid is clear.

  • Carefully decant the dried product into a pre-weighed vial for yield calculation and subsequent analysis.

Quantitative Analysis by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert carrier gas). The three methylcyclohexene isomers have slightly different boiling points and polarities, resulting in distinct retention times.[2][10] The area under each peak in the chromatogram is proportional to the amount of that component in the mixture.

Procedure:

  • Instrument Setup: Use a GC equipped with a flame ionization detector (FID) and a non-polar or mildly polar capillary column (e.g., DB-5 or similar).

  • Sample Preparation: Dilute a small aliquot (e.g., 1-2 drops) of the final product mixture in a suitable solvent like dichloromethane or hexane (approx. 1 mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Run the appropriate temperature program to resolve the peaks corresponding to 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene.

  • Analysis:

    • Identify each peak based on its retention time by comparing it to known standards or literature values.[2]

    • Integrate the area of each peak.

    • Calculate the relative percentage of each isomer using the formula: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100

Conclusion and Recommendations

The dehydration of this compound is a regioselective reaction whose outcome is critically dependent on the choice of catalyst and reaction duration.

  • For maximizing the yield of the kinetically favored, non-rearranged product (4-methylcyclohexene ), the use of 85% phosphoric acid with shorter reaction times and efficient distillation is recommended.[12]

  • To favor the thermodynamically more stable, rearranged product (1-methylcyclohexene ), a stronger acid like sulfuric acid or prolonged reaction times with phosphoric acid can be employed, though this may come at the cost of purity and yield due to side reactions.[6][12]

For all applications, Gas Chromatography is an indispensable tool for the quantitative analysis of the product mixture, providing the empirical data necessary to validate and optimize the synthetic protocol.[13] This guide provides the foundational knowledge and actionable protocols for researchers to control and analyze the products of this important elimination reaction.

References

  • Studylib. (n.d.). This compound Dehydration: Lab Experiment & Techniques. Retrieved from [Link]

  • Study.com. (n.d.). Outline the mechanism for the dehydration of this compound catalyzed by phosphoric acid. Retrieved from [Link]

  • Brainly. (2019, December 6). Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of. Retrieved from [Link]

  • Unknown. (n.d.). DEHYDRATION OF this compound. Retrieved from [Link]

  • McMurry, J. (n.d.). Experiment 5 – Dehydration of Methylcyclohexanols. Retrieved from [Link]

  • EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of this compound. Retrieved from [Link]

  • Bartleby. (n.d.). Chapter 22, Problem 1Q. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 2 Preparation of 4 Methylcyclohexene From Dehydration of 4 Methylcyclohexanol. Retrieved from [Link]

  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

  • EduBirdie. (n.d.). Dehydration of Methylcyclohexanols - Lab Report. Retrieved from [Link]

  • ResearchGate. (2011). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). Retrieved from [Link]

  • Scribd. (n.d.). Preparation of 4-Methylcyclohexene From Dehydration of this compound. Retrieved from [Link]

  • Scribd. (n.d.). Dehydration Mechanism of this compound. Retrieved from [Link]

  • ERIC. (2011, May). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). Retrieved from [Link]

  • Study.com. (n.d.). Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene. Retrieved from [Link]

  • OChemOnline. (2011, January 16). The Acid Test for Dehydration. Retrieved from [Link]

  • MARM-ACS. (2007, May 18). Preparation of 4-Methylcyclohexene by dehydration of this compound. Retrieved from [Link]

  • Reddit. (2016, March 29). Need help with 4-Methylcyclohexene synthesis yields. Retrieved from [Link]

  • Bartleby. (n.d.). The Synthesis Of An Alkene this compound. Retrieved from [Link]

  • Studylib. (n.d.). Dehydration of Methylcyclohexanols: Zaitzev's Rule & Evelyn Effect. Retrieved from [Link]

  • Unknown. (n.d.). Lab 4 - Dehydration of Alcohols-Gas Chromatography. Retrieved from [Link]

  • YouTube. (2023, September 6). Dehydration Reactions of Alcohols and Zaitsev's Rule. Retrieved from [Link]

  • Chegg.com. (2021, October 19). Solved Dehydration of this compound You will carry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Methylcyclohexanol in Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the applications of 4-Methylcyclohexanol (4-MCH) in modern organic synthesis. As a versatile C7 cyclic alcohol, 4-MCH serves as a critical intermediate and solvent in the production of pharmaceuticals, fragrances, and specialty materials.[1] This document moves beyond a simple catalog of reactions to provide a comparative analysis, offering insights into why 4-MCH is selected over other alternatives and presenting the experimental data to support these choices.

This guide is structured to provide researchers, scientists, and drug development professionals with a deep, practical understanding of 4-MCH's synthetic utility, grounded in established chemical principles and validated protocols.

Physicochemical Properties: A Comparative Foundation

Before delving into its applications, it is crucial to understand the fundamental properties of this compound. It exists as a mixture of cis and trans isomers, which influences its physical characteristics.[1] For context, a comparison with the parent compound, cyclohexanol, is instructive.

PropertyThis compound (mixture of isomers)CyclohexanolRationale for Comparison
Molecular Formula C₇H₁₄O[1]C₆H₁₂OThe addition of a single methyl group significantly alters steric and electronic properties.
Molar Mass 114.19 g/mol [2]100.16 g/mol Affects stoichiometry and physical properties like vapor density.
Boiling Point 171-173 °C161.1 °CThe higher boiling point of 4-MCH can be advantageous for reactions requiring elevated temperatures.
Density 0.914 g/mL at 25 °C0.962 g/mL at 25 °CImportant for solvent choice and phase separations.
Flash Point 70 °C[3][4]68 °CSimilar flash points indicate comparable flammability hazards under standard lab conditions.
Solubility in Water Slightly soluble (15 g/L at 20°C)[4]Sparingly soluble (36 g/L at 20°C)The methyl group slightly decreases water solubility due to increased hydrophobicity.

This data establishes 4-MCH as a higher-boiling, slightly more nonpolar analogue of cyclohexanol, guiding its application as both a reactant and a solvent.

Core Synthetic Transformations of this compound

This compound is a cornerstone for several fundamental organic transformations. Its secondary alcohol functionality is the primary site of reactivity.

Dehydration to 4-Methylcyclohexene

One of the most well-documented applications of 4-MCH is its acid-catalyzed dehydration to form 4-methylcyclohexene, a valuable alkene intermediate.[5] This reaction is a classic example of an E1 elimination mechanism.

Mechanism and Rationale: The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, typically phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).[6][7] This crucial step converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[8][9] Subsequent loss of water generates a secondary carbocation intermediate. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, forming the alkene.[9]

It is noteworthy that both cis and trans isomers of this compound proceed through the same planar carbocation intermediate, ultimately yielding the same alkene product.

E1_Dehydration cluster_catalyst Start This compound Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H⁺ Carbocation Secondary Carbocation + Water Protonated->Carbocation - H₂O H2O_out H₂O Product 4-Methylcyclohexene Carbocation->Product - H⁺ H3O H₃O⁺ H2O_in H₂O H_plus H⁺ (from Acid)

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Experimental Advantage: This reaction is often driven to completion by applying Le Chatelier's principle. Since 4-methylcyclohexene (b.p. 101-102 °C) has a significantly lower boiling point than the starting alcohol (b.p. 171-173 °C), the product can be continuously removed from the reaction mixture via distillation as it forms, shifting the equilibrium toward the product side and maximizing the yield.[7]

Oxidation to 4-Methylcyclohexanone

The oxidation of this compound provides direct access to 4-methylcyclohexanone, a highly valuable intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[10][11]

Comparison of Oxidizing Agents: The choice of oxidant is critical and depends on factors like desired yield, cost, safety, and environmental impact. While traditional methods employed strong, often hazardous, oxidants, modern approaches favor catalytic and greener alternatives.

Oxidant SystemTypical YieldAdvantagesDisadvantages
Chromium Reagents (e.g., Jones, PCC)Good to ExcellentHigh reliability and reactivity.Highly toxic and carcinogenic; produces heavy metal waste.
Periodate (IO₄⁻) with Ru(III) catalyst ReportedCatalytic use of metal; selective.Requires a co-oxidant; mechanism can be complex in alkaline media.[12]
Oxygen Gas / Air High (e.g., 93%)[11]"Green" oxidant (byproduct is water); inexpensive; suitable for industrial scale.[11]Often requires a catalyst and specific reaction conditions (pressure, temperature).[11]
Sodium Hypochlorite (NaOCl) GoodInexpensive and readily available.Can lead to side reactions if not controlled; generates chlorinated waste.[6]

The clear trend in industrial and modern laboratory settings is toward catalytic systems using air or oxygen as the terminal oxidant, aligning with the principles of green chemistry.[11]

Oxidation_Reaction alcohol This compound ketone 4-Methylcyclohexanone alcohol->ketone Oxidation oxidant [Oxidizing Agent] e.g., O₂, NaOCl, CrO₃ oxidant->alcohol

Caption: General scheme for the oxidation of this compound.

Esterification Reactions

The hydroxyl group of 4-MCH readily undergoes esterification with carboxylic acids or their derivatives to form esters, many of which have applications in the fragrance and flavor industry.[13][14] The reaction, typically catalyzed by a strong acid (Fischer esterification), is a condensation process that produces water as a byproduct.[14]

As a secondary alcohol, 4-MCH's reactivity in esterification is moderate, being sterically less hindered than tertiary alcohols but more so than primary alcohols. This differential reactivity can be exploited in selective synthesis. The cis-isomer, in particular, is noted for its use in producing compounds with specific fragrance profiles.[13]

Detailed Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following protocols are derived from published experimental procedures.

Protocol 1: Synthesis of 4-Methylcyclohexene via Dehydration

This microscale protocol is adapted from common organic chemistry laboratory procedures and emphasizes safety and efficiency.[7][15][16]

Materials:

  • This compound: 1.5 mL (approx. 1.37 g, 12 mmol)

  • 85% Phosphoric Acid (H₃PO₄): 0.40 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 6 drops

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 5-mL conical vial, Hickman still, water-cooled condenser, magnetic stir vane

Procedure:

  • Reaction Setup: In a tared 5-mL conical vial containing a magnetic stir vane, combine 1.5 mL of this compound, 0.40 mL of 85% phosphoric acid, and 6 drops of concentrated sulfuric acid.

  • Apparatus Assembly: Assemble a distillation apparatus using the conical vial as the pot, attaching a Hickman still and a water-cooled condenser.

  • Distillation: Heat the mixture gently while stirring. The product, 4-methylcyclohexene, will co-distill with water at a temperature of approximately 100-105 °C.[7] Collect the distillate in the well of the Hickman still.

  • Workup: Transfer the distillate to a separate vial. Wash the collected liquid with 1 mL of saturated NaCl solution to remove any residual acid and decrease the solubility of the organic product in the aqueous phase.[6]

  • Isolation and Drying: Carefully remove the lower aqueous layer with a Pasteur pipette. Transfer the remaining organic layer (the product) to a small, dry test tube and add a small amount of anhydrous sodium sulfate to remove residual water.

  • Purification: After allowing the product to dry for 10-15 minutes, carefully transfer the clear liquid to a clean, tared vial to determine the final mass and calculate the percent yield.

  • Characterization: Confirm the product's identity and purity using IR spectroscopy (disappearance of the broad O-H stretch around 3300 cm⁻¹ and appearance of C=C and =C-H stretches around 1650 cm⁻¹ and 3025 cm⁻¹, respectively) and boiling point determination.[17]

workflow reagents 1. Combine Reactants (4-MCH, H₃PO₄, H₂SO₄) distill 2. Distill Product (Collect distillate ~102°C) reagents->distill wash 3. Aqueous Workup (Wash with sat. NaCl) distill->wash dry 4. Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry isolate 5. Isolate Pure Product (Decant/Filter) dry->isolate analyze 6. Characterize (IR, Boiling Point, Yield) isolate->analyze

Caption: Experimental workflow for the synthesis and purification of 4-methylcyclohexene.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol demonstrates the synthesis of 4-MCH from a readily available precursor, 4-methylphenol, showcasing a high-yield reduction method.[3]

Materials:

  • 4-Methylphenol (p-cresol): 10.8 g (0.1 mol)

  • Ruthenium on Carbon catalyst (Ru/C): 1.1 g

  • Methanol: 100 mL

  • High-pressure reactor (autoclave)

  • Hydrogen (H₂) gas

Procedure:

  • Reactor Charging: To a 500 mL high-pressure reactor, add 10.8 g of 4-methylphenol, 1.1 g of Ru/C catalyst, and 100 mL of methanol.

  • Inerting and Pressurizing: Seal the reactor and purge it with nitrogen, followed by hydrogen, to remove all air. Pressurize the reactor with hydrogen to 5 MPa.

  • Reaction: Heat the reactor to 70 °C and maintain the hydrogen pressure while stirring the mixture vigorously for 6 hours.

  • Cooling and Filtration: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Ru/C catalyst.

  • Isolation: Remove the methanol solvent from the filtrate using a rotary evaporator. The remaining liquid can be further purified by vacuum distillation to yield pure this compound. A reported yield for this method is 98.1%.[3]

Conclusion

This compound is more than just a simple cyclic alcohol; it is a foundational building block in organic synthesis. Its utility is demonstrated in key transformations including dehydration, oxidation, and esterification. When compared to alternatives like cyclohexanol, its unique physicochemical properties—stemming from the C4-methyl group—offer advantages in reaction control and product characteristics. The continued development of greener synthetic routes, such as catalytic hydrogenation for its production and catalytic oxidation for its conversion, ensures that this compound will remain a relevant and valuable compound for researchers and chemical manufacturers aiming for efficiency, selectivity, and sustainability.

References

  • This compound 589-91-3 wiki. (n.d.). Mol-Instincts. [Link]

  • Explain the process of product isolation and Purification of the dehydration of this compound to 4-methylcyclohexene. (n.d.). Homework.Study.com. [Link]

  • DEHYDRATION OF this compound. (n.d.). University of Colorado Denver. [Link]

  • The Synthesis Of An Alkene this compound. (n.d.). Bartleby. [Link]

  • Synthesis of 4-Methylcyclohexene. (2020, December 2). YouTube. [Link]

  • Preparation of 4-Methylcyclohexene From Dehydration of this compound. (n.d.). Scribd. [Link]

  • Oxidation of hydrocarbons with H2O2/O2 catalyzed by osmium complexes containing p-cymene ligands in acetonitrile. (n.d.). The Royal Society of Chemistry. [Link]

  • 4-Methylcyclohexene Synthesis Lab. (n.d.). Scribd. [Link]

  • Ru(III) AND Os(VIII) CATALYSED OXIDATION OF 4-METHYL CYCLOHEXANONE BY PERIODATE IN AQUEOUS ALKALINE MEDIUM. (n.d.). TSI Journals. [Link]

  • 4-Methylcyclohexene Synthesis. (n.d.). Truman State University. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • (Z+E)-4-methyl cyclohexanol. (n.d.). The Good Scents Company. [Link]

  • The Role of 4-Methylcyclohexanone in Chemical Manufacturing Processes. (n.d.). LookChem. [Link]

  • Dehydration Mechanism of this compound. (n.d.). Scribd. [Link]

  • Synthesis of 4-Methylcyclohexene: A Comprehensive Laboratory Approach. (2024, February 29). StudyMoose. [Link]

  • Pre lab discussion - this compound. (2024, September 7). YouTube. [Link]

  • Write a reasonable and detailed mechanism for the dehydration of this compound in the presence of. (2019, December 6). Brainly. [Link]

  • 4 Methylcyclohexene Lab Lecture - Chem 251. (2021, July 12). YouTube. [Link]

  • Synthesis method of 4-substituted cyclohexanone. (n.d.).

Sources

cross-validation of analytical methods for 4-Methylcyclohexanol detection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Methylcyclohexanol Detection

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the selection, validation, and cross-validation of analytical methods for the detection of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation that aligns with global regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound (MCHM) is a cyclic alcohol that exists as a mixture of cis and trans isomers.[1][2] Its presence as a potential impurity, residual solvent, or environmental contaminant necessitates reliable and accurate detection methods. In the pharmaceutical industry, controlling such impurities is critical for ensuring drug product safety and efficacy. Therefore, the analytical procedures used to detect and quantify MCHM must be rigorously validated to demonstrate they are fit for their intended purpose.[3][4]

This guide will compare the primary analytical techniques for MCHM detection, provide a detailed protocol for method validation based on international guidelines, and outline the process for cross-validating the method between different laboratories or analytical systems, ensuring data integrity and consistency across multiple sites.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique for a volatile compound like this compound hinges on its physicochemical properties, including volatility, polarity, and thermal stability.[5] Gas Chromatography (GC) is the preeminent technique for this purpose, though High-Performance Liquid Chromatography (HPLC) can be considered under specific circumstances.

Gas Chromatography (GC): The Gold Standard

GC is ideally suited for separating and analyzing volatile and semi-volatile compounds.[6] For an alcohol like MCHM, several GC-based approaches can be employed.

  • Sample Introduction: Static Headspace vs. Direct Injection

    • Static Headspace (SHS) Sampling: This is the preferred method for MCHM in complex matrices (e.g., drug products, environmental samples). The sample is heated in a sealed vial, allowing volatile analytes like MCHM to partition into the gas phase (headspace).[7][8] An aliquot of this vapor is then injected into the GC. This technique offers the significant advantage of avoiding the injection of non-volatile matrix components, which can contaminate the GC system and interfere with the analysis.[8][9]

    • Direct Liquid Injection: While simpler, this method is best suited for clean samples. It involves directly injecting a liquid sample into the heated GC inlet. For MCHM, this can lead to poor peak shape (tailing) due to the polar hydroxyl group interacting with the stationary phase.[10][11]

  • Detection Systems: Mass Spectrometry (MS) vs. Flame Ionization Detection (FID)

    • Mass Spectrometry (MS): Provides high specificity and structural information, allowing for positive identification of MCHM by its mass spectrum.[12][13] Modern MS detectors offer excellent sensitivity, making GC-MS the definitive method for both identification and quantification at trace levels.[14]

    • Flame Ionization Detection (FID): A robust, universal detector for organic compounds. It offers excellent linearity and quantitative accuracy but does not provide structural confirmation.[15] It is a cost-effective option when the identity of the analyte is already established.

  • The Role of Derivatization To overcome the challenges of analyzing polar alcohols by GC, derivatization can be employed. This process chemically modifies the hydroxyl group to form a less polar, more volatile, and more thermally stable derivative.[10][16]

    • Silylation: A common method where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.

    • Acylation: Involves reacting the alcohol with an acylating agent, such as bromoacetyl chloride, to form an ester.[10] Derivatization improves chromatographic peak shape, enhances sensitivity, and can provide characteristic mass spectral fragments that aid in identification.[10][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique but is generally less suitable for a small, volatile molecule like MCHM that lacks a strong UV chromophore.[17]

  • Detection Challenges: Standard UV detectors would offer poor sensitivity. Refractive Index (RI) detection is an option but is less sensitive, not compatible with gradient elution, and prone to baseline drift.

  • Method Viability: An HPLC method could be developed, potentially for related, non-volatile impurities, but for the primary analysis of MCHM, GC remains the superior choice. A reverse-phase method using an acetonitrile/water mobile phase has been described for the related compound 4-methylcyclohexanone.[18]

A Framework for Method Validation

Method validation establishes, through documented evidence, a high degree of assurance that an analytical procedure is suitable for its intended use.[19][20] The principles and parameters for validation are outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which is adopted by regulatory agencies like the FDA.[3][21][22][23]

Workflow for Method Development and Validation

The following diagram illustrates the logical flow from selecting a technique to achieving a fully validated and transferable analytical method.

G Method Development & Validation Workflow for 4-MCHM cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Method Transfer & Cross-Validation A Analyte Characterization (4-MCHM: Volatile, Polar) B Technique Selection (Headspace GC-MS) A->B C Parameter Optimization (Inlet Temp, Column, Ramp Rate) B->C D Write Validation Protocol (Define Acceptance Criteria) C->D Finalized Method E Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) D->E F Analyze Data & Compare to Acceptance Criteria E->F G Write Validation Report F->G H Initiate Method Transfer (Sending Lab -> Receiving Lab) G->H Validated Method I Comparative Testing (Analyze Same Samples) H->I J Statistical Comparison of Results I->J K Successful Transfer J->K

Caption: Workflow from method development to cross-validation.

Key Validation Parameters

The core validation characteristics ensure the method is reliable, reproducible, and accurate.

G Interrelation of Key Validation Parameters center Reliable Method Specificity Specificity (Analyte vs. Matrix) center->Specificity Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Repeatability) center->Precision Linearity Linearity & Range (Proportional Response) center->Linearity LOQ LOQ (Quantitation Limit) center->LOQ Robustness Robustness (Resilience to Small Changes) center->Robustness Precision->Accuracy impacts Linearity->Accuracy supports Linearity->Precision supports LOD LOD (Detection Limit) LOQ->LOD derived from

Caption: Relationship between core analytical validation parameters.

The following table summarizes the validation parameters and typical acceptance criteria for an impurity method.

Parameter Purpose Typical Acceptance Criteria (Impurity Method)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of matrix components, impurities, or degradation products.[17]Peak for 4-MCHM is resolved from all other peaks (e.g., placebo, other impurities). Mass spectrum matches reference.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a specified range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant compared to the response at the quantitation limit.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy To demonstrate the closeness of the test results to the true value.[24]Recovery of 80-120% of the spiked amount across the range (e.g., at LOQ, 100%, and 120% of specification).
Precision To demonstrate the closeness of agreement (scatter) between a series of measurements from the same homogeneous sample.[20]Repeatability (Intra-assay): RSD ≤ 15% for six replicate preparations. Intermediate Precision: RSD between different analysts/days/equipment should meet predefined criteria.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To demonstrate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate).[24]System suitability parameters (e.g., resolution, peak symmetry) remain within acceptable limits.

Experimental Protocol: Validation of a Headspace GC-MS Method

This section provides a self-validating protocol for the quantification of this compound as a potential impurity.

Instrumentation and Reagents
  • System: Gas Chromatograph with a Mass Spectrometric detector and a Static Headspace autosampler.

  • Column: A non-polar column such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., Rxi-5-MS), 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable starting point.[8]

  • Reagents: this compound reference standard (cis/trans mixture), appropriate solvent (e.g., Dimethyl sulfoxide - DMSO).

Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of 4-MCHM reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standards: Prepare a series of working standards by diluting the stock standard to cover the analytical range (e.g., from 0.5 µg/mL to 15 µg/mL).

  • Sample Preparation: Accurately weigh a sample amount equivalent to 500 mg of the active pharmaceutical ingredient (API) into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp the vial securely.

  • Spiked Sample (for Accuracy): Prepare placebo samples and spike with known amounts of 4-MCHM stock standard at low, medium, and high concentrations (e.g., LOQ, 100%, and 120% of the specification limit).

Headspace GC-MS Parameters (Example)
  • Headspace: Vial oven: 90°C; Loop temperature: 95°C; Incubation time: 10 min.[8]

  • GC: Inlet: 250°C (Split mode); Carrier Gas: Helium; Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • MS: Ion Source: 230°C; Scan Range: 45-250 amu.[8] Use a specific ion (e.g., m/z 96 or 57) for quantification (SIM mode) to enhance sensitivity.

Validation Experiments Protocol
  • Specificity:

    • Inject a blank (DMSO), a placebo sample, and a standard solution of 4-MCHM.

    • Confirm that no interfering peaks are present at the retention time of 4-MCHM in the blank and placebo.

    • Confirm the mass spectrum of the 4-MCHM peak in the standard matches the reference spectrum.

  • Linearity:

    • Inject the series of five working standards in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.

  • Accuracy (Recovery):

    • Prepare and analyze three spiked placebo samples at each of the three concentration levels (low, medium, high).

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Precision (Repeatability):

    • Prepare six individual samples by spiking the placebo at 100% of the target concentration.

    • Analyze all six samples.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.

  • Limit of Quantitation (LOQ):

    • Establish the LOQ by analyzing standards of decreasing concentration.

    • Confirm the S/N ratio is ≥ 10.

    • Demonstrate acceptable precision (e.g., RSD ≤ 15%) by analyzing six replicate samples prepared at the LOQ concentration.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical procedures or from the same procedure conducted at two or more different laboratories.[25][26] It is critical during method transfer to ensure that the receiving laboratory can perform the method with comparable accuracy and precision.[26][27]

When to Perform Cross-Validation
  • Method Transfer: When moving a validated method from a development lab to a quality control (QC) lab.[26]

  • Multi-Site Studies: When multiple laboratories will be analyzing samples for the same clinical trial or project.[26]

  • Comparing Different Methods: When data from a new method needs to be compared to data from an older, established method.[28]

Protocol for Comparative Testing

This is the most common approach for method transfer between two laboratories (a "sending" lab and a "receiving" lab).[27]

  • Develop a Transfer Protocol: Both laboratories must agree on a detailed protocol that defines the samples to be tested, the number of replicates, and the acceptance criteria.

  • Sample Selection: The sending lab prepares and provides a set of identical, homogeneous samples to the receiving lab. This should include at least three batches of samples at three different concentrations (e.g., low, medium, high).

  • Analysis: Both labs analyze the samples using the same validated method protocol. It is crucial that the receiving lab uses their own equipment, reagents, and analysts.

  • Data Comparison: The results from both labs are statistically compared. A two-one-sided t-test (TOST) is often used to assess equivalence.

  • Acceptance Criteria: The acceptance criteria are pre-defined in the protocol. A common approach is that the mean results from the receiving lab should be within ±10-15% of the mean results from the sending lab, and the precision (RSD) should also be comparable.

Comparative Data Summary (Hypothetical)
Sample ID Sending Lab Result (µg/mL) Receiving Lab Result (µg/mL) % Difference Status
Batch 1 - Low1.051.09+3.8%Pass
Batch 2 - Mid5.215.08-2.5%Pass
Batch 3 - High9.9810.32+3.4%Pass
Precision (RSD) Sending Lab: 2.1% Receiving Lab: 2.5% - Pass

Conclusion

The successful detection and quantification of this compound rely on the selection of an appropriate analytical technique and the rigorous validation of the chosen method. Headspace Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands out as the most suitable method, offering high sensitivity and specificity. Adherence to international validation guidelines, such as ICH Q2(R2), is not merely a regulatory requirement but a fundamental component of good scientific practice, ensuring the generation of reliable and defensible data.[23] Furthermore, a well-executed cross-validation or method transfer plan is essential for maintaining data consistency across different sites, which is paramount in the collaborative environment of drug development and manufacturing.

References

  • NAMSA. (n.d.). Determination of Extractable Volatile Organic Compounds by Headspace GC/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Retrieved from [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]

  • Agilent. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 4-methyl-. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclohexanone, 4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CDC. (n.d.). methylcyclohexanol 1404 | niosh. Retrieved from [Link]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]

Sources

Safety Operating Guide

4-Methylcyclohexanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 4-Methylcyclohexanol

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. While this compound is a valuable intermediate and solvent, its lifecycle in the laboratory does not end upon consumption in a reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory management that ensures personnel safety, regulatory compliance, and environmental stewardship.

This guide provides a comprehensive, technically-grounded framework for the disposal of this compound. It moves beyond mere instruction to explain the chemical reasoning behind each procedural step, empowering you to manage this chemical waste stream with confidence and precision.

Waste Profile: Understanding the Hazard

Before disposal, one must fundamentally understand the material's characteristics. This compound is not benign; it is classified as a combustible liquid and a hazardous substance that poses multiple risks.[1] Its disposal pathway is dictated by its physical and chemical properties, which mandate its treatment as a regulated hazardous waste.

The causality is clear: its flash point of approximately 70°C means that under certain conditions, its vapors can form an ignitable mixture with air.[2][3] Furthermore, it is harmful if ingested or absorbed through the skin and is an irritant to the eyes, skin, and respiratory system.[1][2][4] Pouring this chemical down the drain is strictly prohibited, as it can lead to the formation of explosive vapor concentrations in sewer systems and cause significant environmental harm.[3][5][6]

Table 1: Key Safety-Relevant Properties of this compound

PropertyValueImplication for Disposal
Flash Point 68 - 70 °C (154.4 - 158 °F)[3][4]Combustible. Must be kept away from heat, sparks, and open flames.[5]
Boiling Point 171 - 173 °C (340 - 343 °F)Low volatility at room temperature, but vapor inhalation can be a risk if heated or aerosolized.[1]
Autoignition Temp. 295 °C (563 °F)[3][4]High temperature processes like improper incineration could lead to ignition.
Solubility in Water Poor[2][3]Will not dilute readily; persists as a separate phase, posing environmental risk. Prohibits drain disposal.[6]
Vapor Density ~3.9 (Air = 1.0)[2][3]Vapors are heavier than air and can accumulate in low-lying areas, increasing fire and exposure risk.[7]

The Cardinal Rules of Disposal

Every protocol described herein is built upon a foundation of three unwavering principles. Adherence to these is essential for creating a self-validating and safe waste management system.

  • Principle 1: Prohibit Drain Disposal. Under no circumstances should this compound or solutions containing it be poured down the sink.[6] This act violates environmental regulations and introduces a significant risk of fire and explosion in plumbing and sewer infrastructure.[6] Intentional dilution to circumvent disposal regulations is illegal and unsafe.[8]

  • Principle 2: Mandate Waste Segregation. Always collect this compound waste in its own designated container. Never mix it with other waste streams, particularly strong oxidizing agents, acid anhydrides, or acid chlorides, with which it is incompatible.[4][9] This segregation prevents unforeseen chemical reactions that could generate heat, gas, or fire.

  • Principle 3: Ensure Proper Containment & Labeling. Use only approved, leak-proof containers for waste accumulation.[5][10] The container must be kept tightly closed when not in use and clearly labeled as "Hazardous Waste" with the full chemical name, "this compound."

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the routine collection and disposal of this compound waste.

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale: To prevent dermal contact and eye exposure to a known irritant and harmful substance.[1]

  • Procedure:

    • Wear nitrile gloves (ensure they are inspected for integrity before use). For prolonged contact, gloves with a higher protection class are recommended.[1]

    • Wear ANSI-approved safety glasses with side-shields or chemical splash goggles.[5]

    • Wear a standard laboratory coat.[5]

Step 2: Waste Collection

  • Rationale: To safely transfer the chemical waste from its point of generation to a secure containment vessel.

  • Procedure:

    • Perform the waste transfer in a well-ventilated area, preferably within a chemical fume hood.

    • Carefully pour liquid this compound waste into the designated hazardous waste container. Use a funnel to prevent spills.

    • Contaminated solids (e.g., absorbent pads from a minor spill, contaminated gloves) should also be placed in the designated solid hazardous waste container.

Step 3: Container Management and Storage

  • Rationale: To ensure the waste is stored safely pending removal by a certified disposal vendor, minimizing risks of spills, vapor accumulation, and ignition.

  • Procedure:

    • Securely close the waste container lid immediately after adding waste.

    • Wipe the exterior of the container clean of any drips or residue.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][11]

    • Ensure the storage location is away from heat sources, open flames, and incompatible chemicals.[4][11]

Step 4: Final Disposal

  • Rationale: To compliantly transfer custody of the waste to a licensed entity capable of destroying it in an environmentally sound manner.

  • Procedure:

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

    • The primary recommended method of disposal is through a licensed hazardous waste disposal company.[5]

    • This material will typically be disposed of via chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]

    • Maintain all records and manifests provided by the disposal vendor as required by regulation.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Rationale: To contain the spill, prevent it from spreading or entering drains, and eliminate the immediate risk of fire.

  • Procedure:

    • Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[1][3]

    • Ventilate: Ensure the area is well-ventilated to disperse vapors.

    • Contain: Prevent the spill from entering any drains using spill socks or dikes.[5]

    • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a commercial chemical absorbent (e.g., Chemizorb®).[3][12]

    • Collect: Once fully absorbed, carefully scoop the material into a designated, sealable container for hazardous waste.[10][12]

    • Decontaminate: Clean the affected area thoroughly.

    • Dispose: The container with the absorbed spill material must be labeled and disposed of as this compound hazardous waste, following the protocol in Section 3.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the point of generation to final disposal.

G start Waste Generated: This compound or Contaminated Material is_spill Is it an accidental spill? start->is_spill spill_protocol Follow Spill Protocol: 1. Eliminate Ignition Sources 2. Ventilate & Contain 3. Absorb with Inert Material 4. Collect Contaminated Absorbent is_spill->spill_protocol  Yes collect_waste Routine Waste Generation is_spill->collect_waste  No container Place in Designated, Leak-Proof, Labeled Hazardous Waste Container spill_protocol->container collect_waste->container storage Store Temporarily in a Cool, Well-Ventilated Satellite Area Away from Incompatibles container->storage disposal Arrange Pickup by Licensed Waste Disposal Vendor for Chemical Incineration storage->disposal end Disposal Complete (Manifest Archived) disposal->end

Caption: Decision workflow for this compound waste management.

Conclusion

The responsible management of chemical waste is a hallmark of scientific excellence. For this compound, this entails a clear understanding of its combustible and hazardous nature, strict adherence to established protocols for collection and storage, and a commitment to using licensed disposal services. By integrating these practices into your laboratory's daily operations, you build a deep and lasting foundation of safety, trust, and professional integrity.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Does the EPA Alcohol Exemption Apply to Your Business? (2017). Hazardous Waste Experts. [Link]

  • RCRA Management of Excess Alcohol-based Hand Sanitizer. (2023). U.S. Environmental Protection Agency. [Link]

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET this compound. (2014). Chem Service. [Link]

  • International Chemical Safety Cards (ICSC) 0296: this compound. Inchem.org. [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]

  • How To Dispose Dirty IPA/Ethanol/Alcohol. (2022). Siraya Tech. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe handling, storage, and disposal of 4-Methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who demand technical accuracy and practical, field-proven insights. Our commitment is to empower you with the knowledge to not only meet but exceed safety standards, ensuring a secure and efficient laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

This compound is a combustible liquid that presents several potential hazards.[1][2][3][4] Proactive risk assessment is the cornerstone of laboratory safety. This chemical is classified as a hazardous substance, and it is crucial to understand its specific dangers to implement effective control measures.[1]

Primary Hazards:

  • Flammability: As a combustible liquid, this compound has a flashpoint that necessitates careful handling to avoid ignition sources.[3][4] Vapors can form explosive mixtures with air, especially upon heating.

  • Health Hazards: Exposure can be harmful through inhalation, skin contact, and ingestion.[1][3] It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][3] Prolonged or repeated exposure can lead to more severe health effects.[1]

This guide will walk you through a systematic approach to mitigating these risks, ensuring both personal safety and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on established safety protocols and the specific properties of the chemical.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Detailed PPE Specifications
PPE ComponentSpecification and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or tasks with a high splash potential, a chemically resistant apron or suit is recommended.[1] Wear appropriate chemical resistant clothing.[2]
Hand Protection Wear chemical protective gloves, such as PVC.[1] The suitability and durability of the glove material depend on the frequency and duration of contact.[1] Always inspect gloves for signs of degradation or perforation before use and dispose of contaminated gloves in accordance with laboratory procedures.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]

Operational Plan: Safe Handling and Storage Protocols

Adherence to strict operational protocols is essential for minimizing the risks associated with this compound.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Confirm that the work area is clean, and an emergency eyewash station and safety shower are accessible.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate vapors, a certified chemical fume hood is required.[2]

  • Dispensing: When transferring the chemical, use only compatible and properly labeled containers. Grounding and bonding are necessary for transfers of large volumes to prevent static discharge, a potential ignition source.[2]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Heating: If heating is required, it must be done with extreme caution. Use a water bath, heating mantle, or another controlled heating source. Never use an open flame.[2]

Storage Requirements

Proper storage is critical to prevent accidents and maintain the chemical's stability.

  • Container: Store in the original, tightly sealed container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[1][2]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, acid anhydrides, and acid chlorides.[3][5]

  • Quantity Limits: Adhere to OSHA regulations regarding the maximum allowable quantities of flammable liquids stored in a single area.[6]

Disposal Plan: Responsible Waste Management

The disposal of this compound and its contaminated waste must be handled in accordance with all local, state, and federal regulations.[1]

Waste Characterization and Segregation
  • Identification: All waste containing this compound must be classified as hazardous waste due to its flammability and potential toxicity.[7]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes can react dangerously.[7]

Step-by-Step Disposal Procedure
  • Containerization: Collect waste in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic").[8]

  • Accumulation: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. These areas must be managed to prevent spills and releases.[8]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Never dispose of this compound down the drain.[1]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First-Aid Measures
  • Inhalation: If fumes are inhaled, immediately move the affected person to fresh air.[1] Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[3]

Spill and Fire Response
  • Minor Spills: For small spills, remove all ignition sources.[1] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency responders.[1]

  • Fire: Use an alcohol-resistant foam, dry chemical powder, or carbon dioxide to extinguish a fire.[1][2] Do not use a direct water jet, as it may spread the fire.[2] If the fire is large or cannot be easily extinguished, evacuate the area and call the fire department.

References

  • Chem Service. This compound Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. 1910.106 - Flammable liquids. [Link]

  • Occupational Safety and Health Administration. 1926.152 - Flammable liquids. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Occupational Safety and Health Administration. Safe Handling of Flammable & Combustible Liquids. [Link]

  • U.S. Compliance. OSHA Flammable Storage Requirements. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Chemical Storage. The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanol
Reactant of Route 2
4-Methylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.